molecular formula C16H14ClN3.HCl B192721 7-Chloro Epinastine Hydrochloride CAS No. 80012-45-9

7-Chloro Epinastine Hydrochloride

Cat. No.: B192721
CAS No.: 80012-45-9
M. Wt: 320.2 g/mol
InChI Key: SKQNTLALARIPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro Epinastine Hydrochloride (CAS 80012-45-9) is a chlorinated derivative and a designated process-related impurity of Epinastine, an established H1-receptor antagonist and mast cell stabilizer . Its primary research application is as a high-purity reference standard for the analytical method development and validation required for Abbreviated New Drug Applications (ANDA) and the quality control (QC) during the commercial production of Epinastine Hydrochloride . The compound is supplied with detailed characterization data to ensure regulatory compliance for these purposes . As a structural analog of Epinastine, its core is based on the dibenz[c,f]imidazo[1,5-a]azepine scaffold, a significant heterocyclic system in medicinal chemistry known for its rigid, three-dimensional architecture . The introduction of a chlorine atom at the 7-position alters the molecule's physicochemical properties, including its size and lipophilicity, compared to the parent drug . This makes the compound particularly valuable for researchers investigating structure-activity relationships, potential metabolic pathways, and the stability profile of Epinastine . By enabling the precise detection and quantification of this specific impurity in Epinastine drug substances and products, this reference material plays a critical role in ensuring the safety, efficacy, and quality of the final pharmaceutical product . The product is intended for research and analytical purposes exclusively. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNTLALARIPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608615
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80012-45-9
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80012-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Chloro Epinastine Hydrochloride

This guide provides a detailed exploration of the chemical properties, synthesis, and analytical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support robust analytical method development and quality control.

This compound (CAS No. 80012-45-9) is a chlorinated derivative and a designated process-related impurity of Epinastine Hydrochloride, a well-established second-generation H1-receptor antagonist and mast cell stabilizer.[1] In the landscape of pharmaceutical manufacturing and regulatory affairs, the precise identification, quantification, and control of such impurities are paramount. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, this compound serves a critical function not as a therapeutic agent, but as a high-purity reference standard.[1] Its availability is essential for the development and validation of stability-indicating analytical methods required for Abbreviated New Drug Applications (ANDA) and for routine quality control (QC) during the commercial production of Epinastine Hydrochloride.[1] Understanding its distinct chemical properties is the foundation for achieving this level of analytical control.

Chemical Identity and Physicochemical Properties

The core of 7-Chloro Epinastine is the rigid, tetracyclic dibenz[c,f]imidazo[1,5-a]azepine scaffold.[1] The key structural modification is the introduction of a chlorine atom at the 7-position of this framework. This substitution significantly alters the molecule's electronic distribution and physicochemical characteristics compared to the parent drug, Epinastine.[1]

Structural and Molecular Data
PropertyThis compoundEpinastine Hydrochloride (Parent Drug)
IUPAC Name 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[2][3]9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride[4]
Synonyms Epinastine Impurity 3[2]Alesion, Elestat, WAL-801CL[4]
CAS Number 80012-45-9[1][2][3]108929-04-0[4][5][6]
Molecular Formula C₁₆H₁₅Cl₂N₃[2] (or C₁₆H₁₄ClN₃ · HCl[3])C₁₆H₁₆ClN₃[4] (or C₁₆H₁₅N₃ · HCl[7])
Molecular Weight 320.22 g/mol [8]285.77 g/mol [4][5][6]
Chemical Structure Epinastine core with Cl at 7-positionDibenz[c,f]imidazo[1,5-a]azepine core
Physicochemical Characteristics: A Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not extensively published, a common scenario for a non-commercial impurity standard. However, we can infer its properties based on the well-documented data for Epinastine HCl and fundamental chemical principles. The addition of a chlorine atom to the aromatic ring is expected to increase the molecule's molecular weight and lipophilicity (LogP).

PropertyThis compound (Predicted/Inferred)Epinastine Hydrochloride (Reported Values)Rationale for Predicted Difference
Melting Point (°C) Expected to be different from parent drug273-275[5][6]Changes in crystal lattice energy due to the chloro substituent will alter the melting point.
pKa Expected to be slightly lower than parent drug11.2 (for Epinastine base)[5]The electron-withdrawing nature of chlorine may slightly reduce the basicity of the nearby nitrogen atoms.
LogP Expected to be higher than parent drug-0.70 (octanol/buffer, pH 7.4 for Epinastine base)[5]The chloro group increases the lipophilicity of the molecule.
Solubility Likely soluble in methanol and acetonitrile. Lower aqueous solubility than parent drug is expected.H₂O: ≥56 mg/mL; EtOH: ≥56.8 mg/mL; DMSO: ≥13.4 mg/mL[9]; Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (~30 mg/mL).[7]Increased lipophilicity typically leads to decreased solubility in aqueous media.

Synthesis and Purification

The synthesis of this compound is a targeted process designed to produce a high-purity standard for analytical use. The strategy hinges on the regioselective chlorination of the Epinastine core.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The construction of the tetracyclic Epinastine backbone is the initial phase, often achieved through multi-step sequences reported in various patents.[10] The crucial step for producing the 7-chloro derivative is the regioselective introduction of the chlorine atom. This is accomplished via an electrophilic aromatic substitution reaction.[1]

  • Causality of Regioselectivity : The dibenz[c,f]imidazo[1,5-a]azepine ring system is activated towards electrophilic attack. The amino group (-NH₂) at the 3-position of the imidazole ring is an activating group that directs incoming electrophiles to the para-position on the adjacent benzene ring. This corresponds to the 7-position of the tetracyclic system, ensuring high regioselectivity of the chlorination reaction.[1]

G cluster_synthesis Synthetic Pathway for 7-Chloro Epinastine HCl Start Epinastine Precursor (Dibenz[c,f]imidazo[1,5-a]azepine core) Chlorination Electrophilic Chlorination (e.g., N-Chlorosuccinimide) Start->Chlorination Regioselective reaction Product_Base 7-Chloro Epinastine (Free Base) Chlorination->Product_Base Salification Salt Formation (HCl in ether or isopropanol) Product_Base->Salification Purification Crystallization / Chromatography Salification->Purification Final_Product This compound Purification->Final_Product G cluster_workflow HPLC Analytical Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection (20 µL) Sample->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (λ = 254 nm) Separation->Detection Data Data Acquisition & Analysis (Quantify Impurity) Detection->Data

Sources

7-Chloro Epinastine Hydrochloride CAS number 80012-45-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro Epinastine Hydrochloride (CAS 80012-45-9): Synthesis, Analysis, and Regulatory Significance

Introduction: Defining a Critical Analytical Standard

This compound, identified by the CAS number 80012-45-9, is a chlorinated derivative and a key process-related impurity of Epinastine Hydrochloride.[1] While not intended for therapeutic use itself, this compound is of paramount importance to researchers, scientists, and drug development professionals.[1] Its primary role is that of a high-purity reference standard, indispensable for the analytical method development, validation, and quality control (QC) essential for the commercial production of Epinastine Hydrochloride.[1][2]

The parent compound, Epinastine, is a second-generation antihistamine and mast cell stabilizer used clinically, most often in ophthalmic solutions, to treat the symptoms of allergic conjunctivitis.[3][4][5] The safety and efficacy of Epinastine formulations are directly linked to the purity of the active pharmaceutical ingredient (API). Therefore, the precise detection and quantification of impurities like this compound are critical for ensuring the quality of the final pharmaceutical product and for meeting stringent regulatory requirements, such as those for Abbreviated New Drug Applications (ANDAs).[1] This guide provides a comprehensive technical overview of its physicochemical properties, the pharmacological context of its parent compound, its synthetic origins, and its crucial application in analytical chemistry.

Physicochemical Profile and Molecular Structure

The molecular architecture of this compound is based on the rigid, three-dimensional dibenz[c,f]imidazo[1,5-a]azepine scaffold.[1] The key structural distinction from the parent Epinastine molecule is the introduction of a chlorine atom at the 7-position of this heterocyclic system. This substitution, achieved through electrophilic aromatic substitution, alters the molecule's physicochemical properties, including its molecular weight and lipophilicity, making it a distinct chemical entity that must be monitored during drug manufacturing.[1]

PropertyValueSource(s)
CAS Number 80012-45-9[1][6][7]
Molecular Formula C₁₆H₁₅Cl₂N₃ (or C₁₆H₁₄ClN₃·HCl)[7][8][9]
Molecular Weight ~320.2 g/mol [1][7][8]
IUPAC Name 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride[8][10]
Synonyms Epinastine Impurity 3[8]
Core Scaffold Dibenz[c,f]imidazo[1,5-a]azepine[1]

Pharmacological Context: The Parent Compound, Epinastine Hydrochloride

To appreciate the significance of 7-Chloro Epinastine as an impurity, one must first understand the mechanism of the active drug, Epinastine. Epinastine is a direct, selective histamine H1 receptor antagonist and an inhibitor of histamine release from mast cells.[3][11][12] This dual mechanism of action makes it highly effective in mitigating the symptoms of allergic reactions.

Mechanism of Action:

  • H1 Receptor Antagonism: During an allergic response, histamine is released and binds to H1 receptors, triggering vasodilation, increased vascular permeability, itching, and other allergic symptoms.[3] Epinastine competitively blocks these receptors, preventing histamine from exerting its effects.[13]

  • Mast Cell Stabilization: Epinastine stabilizes the membrane of mast cells, inhibiting the degranulation process that releases histamine and other inflammatory mediators like leukotrienes and prostaglandins.[5][13]

Epinastine also demonstrates some affinity for the histamine H2, α1, α2-adrenergic, and 5-HT2 receptors, though its primary activity is through H1 antagonism.[3][11][14] Unlike first-generation antihistamines, its chemical structure prevents it from readily crossing the blood-brain barrier, thus avoiding sedative effects.[5][13][15]

Epinastine_Mechanism_of_Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activates Epinastine Epinastine Epinastine->MastCell Stabilizes Epinastine->H1Receptor Blocks

Epinastine's dual-action anti-allergic mechanism.

Synthetic Pathways and the Formation of an Impurity

The synthesis of Epinastine involves the construction of its complex tetracyclic core. The formation of 7-Chloro Epinastine is typically a result of a regioselective halogenation step during the synthesis process.[1] The dibenzo[c,f]imidazo[1,5-a]azepine ring system is susceptible to electrophilic aromatic substitution. The activating groups on the ring can direct chlorinating agents to the 7-position, leading to the formation of this specific impurity.

While multiple synthetic routes for Epinastine exist, a common strategy involves the cyclization of a precursor molecule.[15][16][17] The introduction of the chlorine atom can occur if chlorinating agents are present or if specific chlorinated starting materials are used. Controlling the reaction conditions and purification steps is crucial to minimize the level of this and other process-related impurities.

Synthesis_Workflow Start Dibenz[b,e]azepine Precursor Step1 Functional Group Manipulation & Chlorination Start->Step1 ImpurityFormation Formation of 7-Chloro Precursor Step1->ImpurityFormation Side Reaction Step2 Cyclization Reaction (e.g., with Cyanogen Bromide) Step1->Step2 Main Pathway ImpurityFormation->Step2 CrudeProduct Crude Product Mixture (Epinastine + Impurities) Step2->CrudeProduct Purification Chromatographic Purification CrudeProduct->Purification API Pure Epinastine HCl API Purification->API ReferenceStd Isolated 7-Chloro Epinastine HCl (Reference Standard) Purification->ReferenceStd

Conceptual workflow for Epinastine synthesis and impurity isolation.

The Critical Role of 7-Chloro Epinastine HCl in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for analytical purposes.[1] In pharmaceutical development, controlling impurities is a core requirement of regulatory bodies worldwide to ensure drug safety and efficacy.

Applications in Drug Development:

  • Method Development & Validation: It is used to develop and validate the specificity of analytical methods, most notably High-Performance Liquid Chromatography (HPLC), ensuring the method can accurately separate the impurity from the main API and other related substances.[2][18]

  • Quality Control (QC): In routine QC testing of Epinastine API batches, this reference standard is used to confirm the identity and quantify the presence of the 7-chloro impurity, ensuring that it remains below the acceptance limits defined by pharmacopeial standards.[1]

  • Stability Studies: It helps in stability-indicating assays to track the formation of degradation products and impurities under various stress conditions (e.g., acid, base, oxidation, heat).[18]

Analytical Methodology: A Protocol for HPLC-Based Quantification

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the analysis of Epinastine and its impurities.[18] The method must be able to resolve this compound from the Epinastine peak and any other potential impurities or degradants.

Below is a representative step-by-step protocol for such an analysis.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a solution of 0.01 M potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 5.2 using dilute phosphoric acid.[18] Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Diluent: Prepare a mixture of the Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Epinastine HCl API sample in the diluent to obtain a target concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • A gradient method is typically employed to ensure adequate separation of all compounds.

ParameterSpecificationRationale
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalentProvides excellent hydrophobic retention and resolution for this class of compounds.[18]
Mobile Phase Gradient elution with Mobile Phase A and BAllows for the separation of compounds with different polarities, from the more polar Epinastine to potentially less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[19][20]
Detection UV at 254 nm or 262 nmThese wavelengths provide good absorbance for the aromatic system in Epinastine and its derivatives.[18][19]
Column Temp. Ambient or controlled (e.g., 25 °C)Ensures reproducible retention times.
Injection Vol. 10-20 µLStandard volume for analytical HPLC.
  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and response factor for this compound.

    • Inject the sample solution.

    • Identify the peaks corresponding to Epinastine and 7-Chloro Epinastine based on their retention times relative to the standard.

  • Calculation:

    • Calculate the percentage of the 7-Chloro Epinastine impurity in the API sample using the peak areas and the known concentration of the reference standard.

Analytical_Workflow cluster_0 HPLC Analysis Prep Sample & Standard Preparation Inject Inject Sample Prep->Inject HPLC HPLC System (Pump, Injector, Column, Detector) Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data Analysis Peak Integration & Quantification Data->Analysis Report Generate Report (% Impurity) Analysis->Report

Workflow for HPLC-based impurity quantification.

Conclusion

This compound (CAS 80012-45-9) serves as a quintessential example of the importance of impurity reference standards in modern pharmaceutical science. While it is a byproduct of the synthesis of the anti-allergic agent Epinastine, its availability as a high-purity standard is fundamental to guaranteeing the quality, safety, and regulatory compliance of the final drug product. For researchers and drug development professionals, a thorough understanding of its origin, properties, and analytical application is not merely academic but a practical necessity in the rigorous process of bringing a safe and effective medication to market.

References

  • PubChem. Epinastine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. CAS No : 80012-45-9 | Product Name : this compound. [Link]

  • Fujimura M, et al. Antitussive Effects of the H1-receptor Antagonist Epinastine in Patients With Atopic Cough (Eosinophilic Bronchitis). Arzneimittelforschung. 2003;53(3):191-5. [Link]

  • Singh, S., & Nizami, A. A. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]

  • Alentris Research Pvt. Ltd. This compound - API Impurities. [Link]

  • Kim, S. Y., et al. (2008). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. Bulletin of the Korean Chemical Society, 29(10), 2031-2033. [Link]

  • Pharmaffiliates. Epinastine-impurities. [Link]

  • Kumar, P., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 229-234. [Link]

  • PharmaCompass. Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

  • Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride? [Link]

  • Google Patents. CN112028897A - Synthesis method of epinastine hydrochloride.
  • El-Didamony, A. M., et al. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1018. [Link]

  • RxList. Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • ResearchGate. Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • Patsnap Eureka. Synthetic method of epinastine hydrochloride. [Link]

  • PharmaCompass. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Drugs.com. Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. [Link]

  • DailyMed. EPINASTINE HYDROCHLORIDE solution/ drops. U.S. National Library of Medicine. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro Epinastine Hydrochloride is a chlorinated derivative and a significant process-related impurity of Epinastine, a well-established second-generation H1-receptor antagonist and mast cell stabilizer.[1][2] Its synthesis is of paramount importance for the development of high-purity reference standards essential for analytical method validation, quality control in drug manufacturing, and further pharmacological investigation.[1] This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, focusing on a logical, multi-step approach that begins with the construction of the core dibenzo[b,e]azepine framework, proceeds through the formation of the tetracyclic Epinastine intermediate, and culminates in a regioselective chlorination and final salt formation. The protocols herein are designed to be self-validating, emphasizing in-process controls and rigorous characterization to ensure the integrity of the final compound.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is a multi-stage endeavor that hinges on two core strategic phases:

  • Construction of the Tetracyclic Epinastine Core: The foundational challenge is the assembly of the 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine system. Our approach leverages a convergent strategy, starting from the well-characterized dibenzo[b,e]azepine backbone. This tricyclic system is functionalized with an aminomethyl group, which serves as the critical precursor for the subsequent annulation of the imidazole ring.

  • Regioselective Electrophilic Aromatic Substitution: With the Epinastine core in hand, the subsequent critical transformation is the introduction of a chlorine atom at the C-7 position. The inherent electronic properties of the tetracyclic system must be exploited to direct the chlorination to the desired position with high fidelity. The amino group within the imidazole moiety acts as an activating group, directing the incoming electrophile to the para-position on the adjacent aromatic ring, which corresponds to the C-7 position.[1]

This strategy is designed to build complexity systematically, with purification and characterization checkpoints at key intermediate stages to ensure the success of the overall synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Dibenzo[b,e]azepine Core Synthesis cluster_1 Part 2: Epinastine Formation cluster_2 Part 3: Final Chlorination & Salt Formation A 2-Benzylaniline B N-(2-Benzylphenyl)-2-chloroacetamide A->B Acylation (2-Chloroacetyl chloride, Pyridine) C 6-(Chloromethyl)-11H-dibenzo[b,e]azepine B->C Dehydrative Cyclization (e.g., PPA, PCl5) D 6-(Aminomethyl)-6,11-dihydro- 5H-dibenzo[b,e]azepine C->D Amination & Reduction (e.g., Phthalimide -> Hydrazinolysis) E Epinastine (Free Base) D->E Imidazole Annulation (Cyanogen Bromide) F 7-Chloro Epinastine (Free Base) E->F Regioselective Chlorination (N-Chlorosuccinimide) G This compound F->G Salt Formation (HCl in Ether/IPA)

Caption: A flowchart of the multi-stage synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols involve hazardous materials, including cyanogen bromide, which is highly toxic. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of the Dibenzo[b,e]azepine Core

Step 1.1: Acylation of 2-Benzylaniline

The synthesis initiates with the acylation of commercially available 2-benzylaniline. This reaction introduces the two-carbon unit required for the subsequent cyclization to form the seven-membered azepine ring.

  • Protocol:

    • To a stirred solution of 2-benzylaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (N₂), add a weak base such as pyridine (1.2 eq.). The base is critical for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[3]

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of 2-chloroacetyl chloride (1.1 eq.) in the same solvent dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-benzylphenyl)-2-chloroacetamide, which can be purified by recrystallization.

Step 1.2: Dehydrative Cyclization to form 6-(Chloromethyl)-11H-dibenzo[b,e]azepine

This intramolecular Friedel-Crafts-type reaction constructs the central seven-membered ring.

  • Protocol:

    • Mix the N-(2-benzylphenyl)-2-chloroacetamide (1.0 eq.) with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl₅).[3]

    • Heat the mixture, typically to 80-120 °C, for several hours. The reaction progress should be monitored by TLC or HPLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a strong base (e.g., NaOH) to a pH of 8-9.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is typically achieved via column chromatography.

Part 2: Elaboration to the Epinastine Core

Step 2.1: Synthesis of 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine

This intermediate is the key precursor for the final cyclization. An improved industrial method avoids hazardous reagents like sodium cyanide by using a phthalimide-protected intermediate.[4]

  • Protocol:

    • React 6-(chloromethyl)-11H-dibenzo[b,e]azepine (1.0 eq.) with potassium phthalimide (1.1 eq.) in a polar aprotic solvent like DMF at elevated temperature to form the phthalimidomethyl derivative.

    • The resulting intermediate is then reduced. A common method involves using a reducing agent like sodium borohydride to selectively reduce the imine bond of the azepine ring.[5]

    • The phthalyl protecting group is subsequently removed via hydrazinolysis (using hydrazine hydrate) or acid hydrolysis to liberate the primary amine, yielding 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine.[4]

Step 2.2: Imidazole Annulation to form Epinastine

The final ring is formed via a cyclization reaction with cyanogen bromide. This reaction is highly effective but requires stringent safety measures due to the extreme toxicity of the reagent.

  • Protocol:

    • Dissolve 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (1.0 eq.) in a suitable solvent such as methyl tertiary butyl ether or methanol.[5]

    • Cool the solution to 0-5 °C.

    • Carefully add cyanogen bromide (1.0-1.2 eq.) portion-wise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5]

    • The product, Epinastine hydrobromide, often precipitates from the solution. It can be collected by filtration.

    • To obtain the free base, the hydrobromide salt is dissolved in water, basified with an aqueous base (e.g., NaOH), and the free Epinastine is extracted with an organic solvent.

Part 3: Final Chlorination and Salt Formation

Step 3.1: Regioselective Chlorination of Epinastine

This step introduces the chlorine atom at the desired C-7 position through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a suitable and relatively safe chlorinating agent for this purpose.

  • Protocol:

    • Dissolve Epinastine free base (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.

    • Add N-Chlorosuccinimide (1.0-1.1 eq.) to the solution at room temperature.

    • Stir the reaction for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by HPLC. The activating effect of the imidazole's amino group directs the chlorination to the para (C-7) position.[1]

    • Upon completion, wash the reaction mixture with aqueous sodium bisulfite solution to quench any unreacted NCS, followed by a wash with water and brine.

    • Dry the organic layer and concentrate under vacuum to yield crude 7-Chloro Epinastine free base. Purification can be performed by column chromatography if necessary.

Step 3.2: Formation of this compound

The final step is the conversion of the purified free base into its stable and water-soluble hydrochloride salt.

  • Protocol:

    • Dissolve the purified 7-Chloro Epinastine free base in a suitable solvent, such as isopropanol (IPA) or diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or IPA dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Data Summary and Characterization

Step Starting Material Key Reagent(s) Product Molecular Formula Molecular Weight ( g/mol ) Anticipated Yield
1.12-Benzylaniline2-Chloroacetyl chlorideN-(2-Benzylphenyl)-2-chloroacetamideC₁₅H₁₄ClNO259.7385-95%
1.2N-(2-Benzylphenyl)-2-chloroacetamidePPA / PCl₅6-(Chloromethyl)-11H-dibenzo[b,e]azepineC₁₅H₁₂ClN241.7270-80%
2.16-(Chloromethyl)-11H-dibenzo[b,e]azepinePhthalimide, Hydrazine6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepineC₁₅H₁₆N₂224.3060-75% (over steps)
2.26-(Aminomethyl)...azepineCyanogen BromideEpinastine (Free Base)C₁₆H₁₅N₃249.3180-90%
3.1EpinastineN-Chlorosuccinimide7-Chloro Epinastine (Free Base)C₁₆H₁₄ClN₃283.7675-85%
3.27-Chloro EpinastineHydrochloric AcidThis compoundC₁₆H₁₅Cl₂N₃320.22[6]>95%

Trustworthiness: A Self-Validating Protocol

The scientific integrity of this synthesis relies on rigorous in-process controls and analytical validation at each critical stage.

  • Chromatographic Monitoring: TLC and HPLC are indispensable for monitoring reaction progress, identifying the formation of byproducts, and ensuring the consumption of starting materials.

  • Structural Confirmation: The identity and structure of each key intermediate and the final product must be unequivocally confirmed using modern spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, including the successful regioselective installation of the chlorine atom in the final step by observing characteristic shifts and coupling patterns in the aromatic region.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compounds, confirming their elemental composition at each stage.

  • Purity Assessment: The purity of the final this compound API reference standard must be determined quantitatively using a validated HPLC method, typically aiming for a purity of ≥98%.

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that any deviation is detected early and that the final product meets the required specifications for its intended use as a reference standard.

References

  • CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents.
  • CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents.
  • Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents.
  • Improvement of the Synthetic Route for Epinastine Antihistamine - ResearchGate. Available at: [Link]

  • A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate - ResearchGate. Available at: [Link]

  • Epinastine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • This compound | C16H15Cl2N3 | CID 20552897 - PubChem. Available at: [Link]

  • What is the mechanism of Epinastine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Epinastine Hydrochloride (EENT) Monograph for Professionals - Drugs.com. Available at: [Link]

  • Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]

  • This compound - API Impurities - Alentris Research Pvt. Ltd. Available at: [Link]

  • Synthetic method of epinastine hydrochloride - Eureka | Patsnap. Available at: [Link]

  • Synthesis method of epinastine - CN103012408A - Google Patents.

Sources

Elucidating the Pharmacological Profile of 7-Chloro Epinastine Hydrochloride: A Technical Guide to Mechanistic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction and Strategic Overview

7-Chloro Epinastine Hydrochloride is a chlorinated derivative and a designated process-related impurity of Epinastine Hydrochloride, an established second-generation antihistamine and mast cell stabilizer.[1][2] Its primary application in the pharmaceutical industry is as a high-purity reference standard for the development and validation of analytical methods, ensuring the quality and safety of commercial Epinastine Hydrochloride drug products.[1] The molecule's core is a dibenz[c,f]imidazo[1,5-a]azepine scaffold, with a chlorine atom introduced at the 7-position.[1] This structural modification alters the compound's physicochemical properties, such as size and lipophilicity, when compared to the parent drug, Epinastine.[1]

The parent compound, Epinastine, exhibits a multifaceted mechanism of action, functioning as a potent and direct H1-receptor antagonist, an inhibitor of histamine release from mast cells, and demonstrating activity at several other receptors.[3][4][5][6] Given the structural similarity, it is critical for drug development and safety assessment to fully characterize the pharmacological profile of this compound.

This guide provides a comprehensive experimental framework for researchers and drug development professionals to elucidate the precise mechanism of action of this compound. We will proceed from the foundational hypothesis that its activity mirrors that of Epinastine, outlining the self-validating experimental protocols necessary to confirm its primary target engagement, secondary activities, and receptor selectivity profile.

Core Mechanistic Hypotheses

The pharmacological investigation of this compound is logically centered on three primary hypotheses derived from the known profile of its parent compound.

Primary Target: Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding histamine, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in the allergic response. H1 receptor antagonists are drugs that selectively bind to but do not activate these receptors, thereby blocking the actions of endogenous histamine.[5][7]

Hypothesis: this compound acts as a direct, competitive antagonist or inverse agonist at the histamine H1 receptor, preventing downstream signaling.

Secondary Mechanism: Mast Cell Stabilization

Beyond receptor blockade, a key therapeutic benefit of many modern antihistamines is the stabilization of mast cells.[8] IgE-mediated activation of mast cells leads to their degranulation and the release of a payload of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[4][8] Epinastine is known to effectively inhibit this release.[4][8][9]

Hypothesis: this compound inhibits the antigen-induced degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.

Receptor Selectivity Profile

The clinical utility and side-effect profile of a drug are defined not only by its affinity for the primary target but also by its interactions with other receptors. Epinastine is known to possess some affinity for histamine H2, α1-, α2-adrenergic, and 5-HT2 receptors.[3][5][6][10] Characterizing the selectivity of the 7-chloro analog is crucial for predicting its potential for off-target effects. Second-generation antihistamines are noted for having a higher affinity and selectivity for peripheral H1 receptors and lower binding affinity for cholinergic and α-adrenergic receptors compared to first-generation drugs.[11]

Hypothesis: The addition of the chlorine atom at the 7-position alters the receptor binding profile of the molecule, potentially modifying its selectivity for H1 receptors over other related GPCRs.

Experimental Framework for Mechanistic Validation

To rigorously test these hypotheses, a multi-tiered experimental approach is required, progressing from direct target binding to functional cellular responses.

Workflow 1: Receptor Binding Affinity Determination

Causality and Rationale: The first step is to quantify the direct, physical interaction between this compound and the human H1 receptor. A competitive radioligand binding assay is the gold standard for this determination.[12] This experiment measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: H1 Receptor Competitive Binding Assay [12]

  • Materials:

    • Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

    • Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

    • Test Compound: this compound, serially diluted.

    • Reference Compound: Epinastine Hydrochloride, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 10 µM Mianserin.

    • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

  • Procedure:

    • Prepare serial dilutions of 7-Chloro Epinastine HCl and the reference compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test/reference compound dilutions.

    • Add 100 µL of H1R-expressing cell membranes (typically 10-20 µg protein/well) to each well.

    • Add 50 µL of [³H]-Mepyramine (final concentration ~1 nM) to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A H1R Membranes D Combine & Incubate (25°C, 60 min) A->D B [³H]-Mepyramine (Radioligand) B->D C 7-Chloro Epinastine HCl (Test Compound) C->D E Rapid Filtration (Separate Bound/Unbound) D->E F Wash Filters (3x with cold buffer) E->F G Scintillation Counting (Measure Radioactivity) F->G H Calculate IC50 & Ki G->H

Workflow for determining H1 receptor binding affinity (Ki).

Workflow 2: Functional Potency Assessment

Causality and Rationale: While binding affinity (Ki) measures physical interaction, functional potency (IC50) measures the compound's ability to inhibit the biological response triggered by receptor activation. For the H1 receptor, this is typically measured by quantifying the inhibition of histamine-induced intracellular calcium mobilization.[13] This assay provides a direct readout of the compound's antagonistic efficacy in a living cell system, which is a more direct correlate of its in vivo pharmacological effect.

Experimental Protocol: Intracellular Calcium Mobilization Assay [13]

  • Materials:

    • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

    • Culture Medium: Appropriate medium (e.g., F-12 or DMEM) supplemented with FBS and selection antibiotics.

    • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

    • Agonist: Histamine.

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

  • Procedure:

    • Seed the H1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

    • Remove the culture medium and load the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

    • Prepare a plate containing serial dilutions of 7-Chloro Epinastine HCl (the antagonist plate).

    • Prepare a separate plate containing histamine at a concentration that elicits ~80% of the maximal response (EC80) (the agonist plate).

    • Place both the cell plate and the antagonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the test compound from the antagonist plate to the cell plate and incubate for a defined period (e.g., 2.5 to 60 minutes) to assess the onset of action.[13]

    • Following incubation, add histamine from the agonist plate and immediately measure the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Plot the peak fluorescence response (normalized to control) against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50 value.

Visualization: H1 Receptor Signaling and Point of Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Histamine Histamine Histamine->H1R Activates Antagonist 7-Chloro Epinastine HCl Antagonist->H1R Blocks

H1 receptor signaling cascade and the inhibitory action of an antagonist.

Workflow 3: Mast Cell Stabilization Assay

Causality and Rationale: This assay directly tests the hypothesis that this compound can prevent the release of inflammatory mediators, a key secondary mechanism. The experiment involves sensitizing mast cells and then challenging them with an antigen in the presence and absence of the test compound. The amount of histamine released into the supernatant is then quantified as a direct measure of degranulation.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay [9]

  • Materials:

    • Cell Source: Rat peritoneal mast cells (RPMCs) or a cultured mast cell line (e.g., RBL-2H3).

    • Sensitizing Agent: Anti-DNP IgE antibody.

    • Antigen Challenge: DNP-HSA (dinitrophenyl-human serum albumin).

    • Positive Control: Compound 48/80 (a potent mast cell degranulator).

    • Test Compound: this compound, serially diluted.

    • Buffer: Tyrode's buffer.

    • Histamine Quantification: Histamine ELISA kit or a fluorometric assay based on o-phthalaldehyde.

  • Procedure:

    • Harvest and purify RPMCs. If using RBL-2H3 cells, culture them to an appropriate density.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-24 hours.

    • Wash the sensitized cells twice with buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer and pre-incubate them with various concentrations of 7-Chloro Epinastine HCl or vehicle control for 15-30 minutes at 37°C.

    • Initiate degranulation by adding the DNP-HSA antigen (e.g., 100 ng/mL). Include a positive control (Compound 48/80) and a negative control (buffer only).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Carefully collect the supernatant, which contains the released histamine.

    • To determine the total histamine content, lyse a separate aliquot of cells with Triton X-100 or by sonication.

    • Quantify the histamine concentration in the supernatants and the total cell lysate using a histamine ELISA kit.

    • Calculate the percentage of histamine release for each condition relative to the total histamine content and plot the inhibition of release against the log concentration of the test compound to determine its IC50.

Data Interpretation & Structure-Activity Relationship (SAR)

Quantitative Data Summary

The data generated from these workflows should be compiled to create a comprehensive pharmacological profile. For context, data for the parent compound, Epinastine, is included.

ParameterAssayTarget/Cell TypeEpinastine HCl7-Chloro Epinastine HCl
Binding Affinity (Ki) Radioligand BindingHuman H1 Receptor~1.1 nM[9]To be determined
Functional Potency (IC50) Ca2+ MobilizationCHO-hH1R Cells38 nM (2.5 min pre-inc.)[13]To be determined
Mast Cell Stabilization (IC50) Histamine ReleaseRat Peritoneal Mast CellsEffective Inhibition[9]To be determined
The Impact of 7-Position Chlorination

The introduction of a chlorine atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system is a significant chemical modification.[1] This alteration provides a focal point for structure-activity relationship (SAR) analysis.

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic system. This could influence the pKa of the imidazole amine group and affect the key ionic and hydrogen-bonding interactions within the H1 receptor's binding pocket.

  • Steric and Lipophilic Effects: The chlorine atom increases both the size and lipophilicity of that region of the molecule.[1] This could lead to new, favorable van der Waals or hydrophobic interactions with the receptor, potentially increasing binding affinity (lower Ki). Conversely, it could introduce steric hindrance that weakens the interaction.

  • Pharmacokinetics: Changes in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to penetrate the blood-brain barrier. Epinastine is noted for its poor penetration of the BBB, contributing to its non-sedating profile.[14][15] The effect of the 7-chloro substitution on this property would be a critical area for further investigation.

Conclusion

This technical guide outlines a robust and logical framework for the complete mechanistic characterization of this compound. By systematically employing receptor binding assays, functional cellular assays, and mast cell stabilization studies, researchers can precisely define its potency, affinity, and mode of action. Understanding the pharmacological impact of the 7-chloro substitution is not only a compelling scientific inquiry but is also essential for its role as a reference standard. The data generated through these workflows will ensure that this compound can be used effectively to validate analytical methods that safeguard the quality, safety, and efficacy of its parent drug, Epinastine Hydrochloride.[1]

References

  • Benchchem. Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists.
  • Selleck Chemicals. Epinastine HCl Histamine Receptor inhibitor.
  • Benchchem. This compound|CAS 80012-45-9.
  • IOVS. In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds.
  • PubMed. The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses.
  • National Center for Biotechnology Information. Epinastine - StatPearls - NCBI Bookshelf.
  • PubChem. This compound | C16H15Cl2N3 | CID 20552897.
  • National Center for Biotechnology Information. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction.
  • ResearchGate. Predicting and Establishing the Clinical Efficacy of a Histamine H1-Receptor Antagonist.
  • RxList. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride?.
  • PubChem. Epinastine Hydrochloride | C16H16ClN3 | CID 157313.
  • Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals.
  • PubMed. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.
  • ResearchGate. A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate.
  • DailyMed. Label: EPINASTINE HYDROCHLORIDE solution.
  • PharmaCompass.com. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry.
  • National Center for Biotechnology Information. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema.
  • ResearchGate. H1 antagonists: Receptor affinity versus selectivity | Request PDF.

Sources

An In-Depth Technical Guide to the Discovery and Origin of 7-Chloro Epinastine as an Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, potential origins, and analytical methodologies for the identification and control of 7-Chloro Epinastine, a critical impurity in the synthesis of the antihistaminic drug Epinastine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to offer a self-validating framework for understanding and managing this process-related impurity. We will delve into the mechanistic pathways of its formation, present detailed analytical protocols for its detection, and discuss its relevance within the regulatory landscape defined by international guidelines.

Introduction to Epinastine and the Imperative of Impurity Profiling

Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic efficacy is attributed to its high selectivity for the H1 receptor and its inability to cross the blood-brain barrier, thus minimizing sedative side effects.[1] The chemical structure of Epinastine is (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine.[1]

In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or reduce its stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate stringent control over impurities.[2][3] This necessitates a thorough understanding of the impurity profile of any API, including the identification, characterization, and toxicological evaluation of any species present at or above the identification threshold.[3]

7-Chloro Epinastine has been identified as a process-related impurity in the synthesis of Epinastine. Its presence underscores the importance of a robust process development and control strategy to ensure the final drug product meets the required quality standards. This guide will explore the likely synthetic origins of this impurity and provide the necessary technical details for its effective management.

The Discovery and Characterization of 7-Chloro Epinastine

The presence of 7-Chloro Epinastine as an impurity is primarily discovered through rigorous analytical testing of Epinastine drug substances. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse technique for routine purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown peaks.

Table 1: Physicochemical Properties of Epinastine and 7-Chloro Epinastine

PropertyEpinastine7-Chloro Epinastine Hydrochloride
Chemical Name (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride
Molecular Formula C₁₆H₁₅N₃C₁₆H₁₅Cl₂N₃ (as HCl salt)
Molecular Weight 249.32 g/mol 320.22 g/mol (as HCl salt)
CAS Number 80012-43-780012-45-9, 1216548-20-7

The structural difference, a single chlorine atom on the dibenzo[b,e]azepine ring system, results in a discernible mass shift in the mass spectrum, allowing for its unambiguous identification when analyzed by LC-MS.

The Origin of 7-Chloro Epinastine: A Process-Related Impurity

The formation of 7-Chloro Epinastine is intrinsically linked to the synthetic pathway of Epinastine. A critical examination of the published synthesis routes reveals the frequent use of chlorinated intermediates, which are the primary source of the chlorine atom that is ultimately incorporated into the impurity.

Key Chlorinated Intermediates in Epinastine Synthesis

Several patented synthetic routes for Epinastine commence with or generate chlorinated precursors. A common and crucial intermediate is 6-(chloromethyl)-11H-dibenzo[b,e]azepine .[2][3] This intermediate is then subjected to a series of reactions to build the imidazole ring and introduce the amino group.

Another synthetic approach starts from 2-aminobenzophenone and utilizes 2-chloroacetyl chloride in an acylation step to form N-(2-benzylphenyl)-2-chloroacetamide, which is then cyclized.[3] The presence of these highly reactive chlorinated compounds in the reaction mixture creates the potential for unintended side reactions.

Proposed Mechanism of Formation: Electrophilic Aromatic Substitution

The most plausible mechanism for the formation of 7-Chloro Epinastine is an electrophilic aromatic substitution reaction on the electron-rich dibenzo[b,e]azepine ring system.

  • Generation of the Electrophile: The chlorinating agent is likely a source of an electrophilic chlorine species (Cl⁺ or a polarized chlorine atom). This can arise from the chlorinated reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) which is sometimes used for cyclization and chlorination steps in the synthesis of similar heterocyclic systems, or even from residual 2-chloroacetyl chloride under certain conditions.[4]

  • Electrophilic Attack: The dibenzo[b,e]azepine ring is susceptible to electrophilic attack. The position of the substitution (regioselectivity) is directed by the existing substituents on the aromatic rings. The nitrogen atom in the azepine ring and the fused benzene rings influence the electron density distribution. The 7-position is one of the potential sites for electrophilic attack.

  • Aromatization: Following the electrophilic attack, a proton is eliminated from the ring to restore aromaticity, resulting in the formation of the 7-chloro substituted dibenzo[b,e]azepine core structure.

This side reaction can occur either on an intermediate before the formation of the final Epinastine molecule or, less likely, on the Epinastine molecule itself if a source of electrophilic chlorine is present in the final steps of the synthesis or during workup.

G cluster_synthesis Epinastine Synthesis cluster_impurity Impurity Formation Chlorinated_Starting_Material Chlorinated Starting Material (e.g., 2-chloroacetyl chloride) Dibenzazepine_Core_Formation Dibenzazepine Core Formation Chlorinated_Starting_Material->Dibenzazepine_Core_Formation Acylation Chlorinated_Intermediate Key Intermediate (e.g., 6-(chloromethyl)-11H- dibenzo[b,e]azepine) Dibenzazepine_Core_Formation->Chlorinated_Intermediate Cyclization Final_Synthesis_Steps Final Synthesis Steps (Imidazole ring formation) Chlorinated_Intermediate->Final_Synthesis_Steps Side_Reaction Side Reaction: Electrophilic Aromatic Substitution Chlorinated_Intermediate->Side_Reaction Presence of Electrophilic Chlorine Source Epinastine_API Epinastine API Final_Synthesis_Steps->Epinastine_API 7_Chloro_Epinastine 7-Chloro Epinastine Side_Reaction->7_Chloro_Epinastine

Diagram 1: Proposed Origin of 7-Chloro Epinastine.

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is essential for the routine monitoring and control of 7-Chloro Epinastine. A stability-indicating HPLC method is the preferred approach.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is suitable for the quantification of Epinastine and the separation of its impurities.

Experimental Protocol: HPLC-UV Method for Epinastine and Impurities

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.2 with phosphoric acid).[5]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Epinastine drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Data Presentation: Representative Chromatographic Data

CompoundRetention Time (min) (Approximate)
Epinastine8.5
7-Chloro Epinastine10.2

Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive identification and structural confirmation, LC-MS/MS is the gold standard.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and high-resolution separations.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Epinastine and its analogues.

  • MS Scan Mode: Full scan mode for initial detection and product ion scan (MS/MS) mode for structural elucidation.

  • Collision Energy: Optimized to induce characteristic fragmentation of the parent ions.

The fragmentation pattern of 7-Chloro Epinastine in the MS/MS spectrum will show a characteristic isotopic pattern for the chlorine atom, further confirming its identity.

G Sample Epinastine Drug Substance HPLC HPLC Separation (C18 column, Gradient Elution) Sample->HPLC UV_Detector UV Detector (254 nm) HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI+) HPLC->MS_Detector Quantification Quantification of Impurity UV_Detector->Quantification MS_Scan Full Scan MS MS_Detector->MS_Scan MSMS_Scan MS/MS Fragmentation MS_Scan->MSMS_Scan Select Precursor Ion Identification Structural Identification of 7-Chloro Epinastine MSMS_Scan->Identification

Diagram 2: Analytical Workflow for 7-Chloro Epinastine.

Regulatory Context and Control Strategy

The presence of 7-Chloro Epinastine must be controlled within the limits set by regulatory guidelines.

  • ICH Q3A(R2): This guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[2] For an impurity like 7-Chloro Epinastine, if it is present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g/day), its structure must be elucidated.[3] If it exceeds the qualification threshold (typically 0.15% for a maximum daily dose of ≤ 2g/day), it must be assessed for its toxicological potential.[3]

A robust control strategy for 7-Chloro Epinastine involves:

  • Understanding the Formation Mechanism: By pinpointing the specific step and conditions that lead to its formation, the synthesis process can be optimized to minimize this side reaction. This may involve adjusting reaction temperature, time, stoichiometry of reagents, or the choice of chlorinating agent.

  • Setting Appropriate Specifications: Based on batch data and toxicological assessments, a specification limit for 7-Chloro Epinastine in the final Epinastine API should be established and justified.

  • Routine Monitoring: The validated HPLC method should be used for routine quality control testing of all batches of Epinastine to ensure compliance with the established specification.

Conclusion

7-Chloro Epinastine is a known process-related impurity in the synthesis of Epinastine, likely arising from an electrophilic aromatic substitution side reaction involving chlorinated intermediates. Its effective control is a testament to a well-understood and optimized manufacturing process. By employing robust analytical methodologies such as HPLC-UV for routine monitoring and LC-MS/MS for definitive identification, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of Epinastine drug products. This in-depth understanding of impurity formation and control is a cornerstone of modern pharmaceutical development and is essential for meeting the stringent requirements of global regulatory agencies.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • CN112028897A - Synthesis method of epinastine hydrochloride.
  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Epinastine. Wikipedia. [Link]

  • CN103012408A - Synthesis method of epinastine.
  • A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]

Sources

Methodological & Application

7-Chloro Epinastine Hydrochloride analytical method development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Development and Validation of a Stability-Indicating RP-HPLC Method for 7-Chloro Epinastine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical process-related impurity and potential degradant of Epinastine Hydrochloride, an established H1-receptor antagonist.[1] Ensuring the safety and efficacy of the final Epinastine drug product necessitates rigorous control over its impurity profile. This application note provides a comprehensive, science-driven guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q14 for Analytical Procedure Development and Q2(R2) for Validation of Analytical Procedures, to ensure regulatory compliance and data integrity.[2][3]

Foundational Strategy: Pre-Development and Analyte Characterization

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. Rushing into chromatographic experimentation without this knowledge often leads to significant delays and suboptimal results. This compound, as a chlorinated derivative of Epinastine, possesses distinct properties that influence methodological choices.[1]

Key Analyte Properties:

PropertyValue / InformationSignificance for Method Development
Chemical Name 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[4]The structure contains a rigid dibenzazepine core with a basic amine group, making it suitable for reversed-phase chromatography with acidic mobile phases to ensure consistent protonation and good peak shape.
Molecular Formula C₁₆H₁₅Cl₂N₃[5]Provides the basis for calculating the molecular weight.
Molecular Weight ~320.2 g/mol [1][5]Essential for preparing standard solutions of known molarity and for mass spectrometry identification if required.
UV Absorbance Inherits the chromophoric system of the Epinastine core.Existing methods for Epinastine HCl show strong absorbance in the 220-262 nm range, suggesting a suitable wavelength for UV detection.[6][7][8]
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions.Guides the selection of an appropriate diluent for sample and standard preparation, ensuring complete dissolution and compatibility with the mobile phase.

Expert Rationale: The introduction of a chlorine atom at the 7-position increases the molecule's lipophilicity compared to the parent drug, Epinastine.[1] This subtle change can alter its retention behavior on a reversed-phase column, a key consideration when adapting methods developed for Epinastine. The primary goal is to develop a method that not only quantifies 7-Chloro Epinastine HCl but can also resolve it from the parent API and other potential degradation products.

Core Methodology: Stability-Indicating RP-HPLC Method Development

The objective is to develop a stability-indicating method, which is defined by its ability to accurately measure the analyte of interest, free from interference from degradation products, excipients, and other impurities.[9] An RP-HPLC method with UV detection is the industry standard for this application due to its specificity, robustness, and accessibility.

Chromatographic System Selection

The selection of the column and mobile phase is the most critical aspect of method development.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is the logical starting point. Its non-polar nature provides effective retention for moderately non-polar compounds like 7-Chloro Epinastine HCl. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.[6][10]

  • Mobile Phase: A combination of an acidic buffer and an organic modifier is required.

    • Aqueous Component (Buffer): An acidic pH (typically between 3 and 5) is crucial to suppress the silanol activity on the column packing and to ensure the analyte, a basic compound, is in a single protonated state. This leads to sharp, symmetrical peaks. A phosphate or acetate buffer is a common and robust choice.[6][7]

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Elution Mode: A gradient elution is recommended initially. It allows for the screening of a wide range of solvent strengths to determine the optimal conditions and ensures that any late-eluting, highly retained degradants are cleared from the column.[6]

Proposed Starting HPLC Conditions

This table summarizes a scientifically sound starting point for method development, based on established methods for the parent compound, Epinastine HCl.[6][7][11]

ParameterRecommended Starting ConditionRationale
Stationary Phase Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalentProvides excellent resolving power and is a common, reliable choice for this type of analyte.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 4.5 with o-phosphoric acidBuffers the system to ensure reproducible retention times and good peak symmetry for the basic analyte.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength and low UV absorbance.
Elution Mode GradientTo be determined (e.g., Start at 20% B, ramp to 80% B over 20 minutes) to effectively separate the main peak from all potential degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 254 nmA common detection wavelength for Epinastine and its derivatives, offering good sensitivity.[6][10] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the initial mobile phase conditions, preventing peak distortion.

Experimental Protocol 1: HPLC Method Development Workflow

This protocol outlines a systematic approach to optimizing the separation.

Objective: To achieve a baseline resolution (Rs > 2) between 7-Chloro Epinastine HCl, Epinastine HCl (if present), and all degradation products.

Materials:

  • This compound Reference Standard

  • Epinastine Hydrochloride Reference Standard

  • HPLC Grade Acetonitrile, Water, KH₂PO₄, and o-phosphoric acid

  • Calibrated analytical balance, pH meter, and volumetric glassware

Procedure:

  • System Preparation: Set up the HPLC system according to the starting conditions in the table above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the sample diluent.

  • Initial Injection: Inject the standard solution and record the chromatogram. Note the retention time, peak shape (tailing factor), and theoretical plates.

  • Gradient Optimization:

    • If the peak elutes too early, decrease the initial concentration of Mobile Phase B.

    • If the peak elutes too late, increase the initial concentration of Mobile Phase B.

    • Adjust the gradient slope (the rate of change of %B over time) to improve the separation between closely eluting peaks. A shallower gradient provides better resolution.

  • pH Optimization: If peak tailing is observed, adjust the pH of Mobile Phase A. A slight decrease in pH (e.g., to 3.5) can sometimes improve the peak shape for basic compounds.

  • Confirmation: Once a suitable method is developed with the reference standard, it must be challenged with samples from forced degradation studies to confirm its stability-indicating nature.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_optim Optimization Loop cluster_refine Refinement start Define Starting HPLC Conditions (Column, Mobile Phase, etc.) prep_std Prepare Reference Standard Solution (100 µg/mL in Diluent) start->prep_std inject Equilibrate System & Inject Standard prep_std->inject evaluate Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution inject->evaluate decision Peak Shape & Resolution Acceptable? evaluate->decision adjust_ph Adjust Mobile Phase pH evaluate->adjust_ph If Tailing > 1.5 adjust_gradient Adjust Gradient Slope / Range decision->adjust_gradient No end_node Optimized Method Ready for Validation decision->end_node Yes adjust_gradient->inject adjust_ph->inject

Caption: HPLC Method Development Workflow.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[12] The goal is to intentionally degrade the drug substance to generate potential impurities and demonstrate that the analytical method can separate them from the intact drug. The ICH Q1A(R2) guideline provides the framework for these studies.[12][13] The target degradation is typically 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability.[12][14]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 48 hours.[6] Before analysis, cool and neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.02 N NaOH. Heat at 60°C for 2 hours.[6] Before analysis, cool and neutralize with an equivalent amount of 0.02 N HCl.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 48 hours.[6]

    • Thermal Degradation: Store a sample of the solid drug substance in an oven at 60°C for 7 days.[6] Dissolve in diluent for analysis.

    • Photolytic Degradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Analysis: Dilute all stressed samples to a final target concentration (e.g., 100 µg/mL) with the sample diluent and inject into the HPLC system.

  • Data Evaluation:

    • Analyze each chromatogram to ensure the main 7-Chloro Epinastine HCl peak is well-resolved from all degradation peaks.

    • Use a PDA detector to perform peak purity analysis on the parent peak in each stressed sample to confirm it is spectrally homogeneous.

    • Calculate the mass balance to account for the drug and all degradation products. The sum should be close to 100%.[6]

ForcedDegradationWorkflow cluster_stress Stress Conditions (ICH Q1A) start Prepare Drug Substance Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.02N NaOH, 60°C) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 60°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze Stressed Samples using Developed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Peak Resolution - Peak Purity (PDA) - Mass Balance analysis->evaluation end_node Method is Stability-Indicating evaluation->end_node

Caption: Forced Degradation Study Workflow.

Method Validation Protocol

Once the method is developed and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[15][16][17]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for 7-Chloro Epinastine HCl is pure (passes peak purity test) and is resolved from all other peaks (Resolution > 2).
Linearity To show a direct proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration.
Accuracy To demonstrate the closeness of the measured value to the true value.% Recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.The range is confirmed by the successful linearity, accuracy, and precision studies (e.g., 80-120% of target concentration).[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits when parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Conclusion

This application note provides a detailed, authoritative framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By integrating a thorough understanding of the analyte's properties with a systematic, ICH-guided approach to method development, stress testing, and validation, laboratories can establish a reliable and robust analytical procedure. This ensures the accurate monitoring of this critical impurity, thereby safeguarding the quality and safety of the final Epinastine Hydrochloride drug product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). Pharma Talks.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • This compound | CAS 80012-45-9. (n.d.). Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • This compound. (n.d.). PubChem.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ICH.
  • Sharma, G. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Sravani, S. et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences.
  • El-Enany, N. et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research.
  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (n.d.). International Journal of Pharmaceutical Erudition.
  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. (2012). ResearchGate.
  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. (2014). ResearchGate.
  • Application Notes and Protocols: A Validated Stability-Indicating HPLC Method for the Determination of Epinastine Hydrochloride. (n.d.). Benchchem.
  • Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. (2012). International Science Community Association.
  • This compound. (n.d.). Alentris Research Pvt. Ltd.

Sources

Application Notes & Protocols for 7-Chloro Epinastine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Analytical Method Development and Quality Control

Introduction

7-Chloro Epinastine Hydrochloride is a chlorinated derivative and a key process-related impurity of Epinastine Hydrochloride, an established H1-receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2][3] As regulatory bodies require stringent control over impurities in pharmaceutical products, the availability of a high-purity reference standard for this compound is critical.[1] This reference material serves as the benchmark for ensuring the safety, efficacy, and quality of Epinastine Hydrochloride drug substances and products.[1]

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of the this compound reference standard. It includes detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) for identification and purity analysis, as well as its use in stability-indicating method validation through forced degradation studies. The methodologies are grounded in established pharmacopeial principles and ICH guidelines to ensure robust and reliable results.[4][5][6]

Reference Standard Specifications

The this compound reference standard is a highly characterized material intended for qualitative and quantitative analysis.[7] It is crucial to handle and store the material according to the provided guidelines to maintain its integrity and ensure accurate analytical outcomes.

Parameter Specification
Chemical Name 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[8]
Synonyms Epinastine Impurity 3[9]
CAS Number 80012-45-9[1]
Molecular Formula C₁₆H₁₄ClN₃ · HCl[8]
Molecular Weight 320.22 g/mol [7][9]
Purity (as is) ≥ 98.0% (by HPLC)
Appearance White to Off-White Crystalline Solid
Storage Conditions Store at 2-8°C, protected from light and moisture.[10]
Certificate of Analysis A batch-specific Certificate of Analysis is provided with detailed characterization data.

Handling and Solution Preparation

Proper handling and accurate preparation of standard solutions are paramount for reliable analytical results.

2.1. Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

2.2. Protocol: Preparation of a 100 µg/mL Stock Standard Solution

Causality: This concentration is a common starting point for creating working standards for HPLC analysis, offering flexibility for various analytical ranges.[11][12] Methanol is often chosen as a diluent due to its good solubility for epinastine analogs and its compatibility with reversed-phase HPLC mobile phases.

  • Equilibration: Allow the sealed vial of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of HPLC-grade methanol to the flask. Sonicate for 5-10 minutes or until the material is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 100 mL mark with methanol. Mix thoroughly by inverting the flask 15-20 times.

  • Labeling and Storage: Label the flask clearly as "7-Chloro Epinastine HCl Stock Standard - 100 µg/mL". This stock solution should be stored at 2-8°C and protected from light. A freshly prepared solution is recommended for optimal results.

Application in HPLC Analysis

HPLC is the primary method for the quantification of impurities in pharmaceutical ingredients. The following protocol outlines a stability-indicating HPLC method suitable for separating this compound from the parent Epinastine API and other potential degradation products.[13][14]

3.1. Recommended HPLC Method Parameters

Parameter Condition Rationale
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent[13][14]C18 columns provide excellent retention and resolution for non-polar to moderately polar compounds like epinastine and its derivatives.
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH 5.2 (adjusted with phosphoric acid)B: Acetonitrile[13]A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and peak shapes. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Time (min)%A
060
1540
2040
2260
2560
Flow Rate 1.0 mL/min[11][12]A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection Wavelength 254 nm[13][15]This wavelength provides good UV absorbance for the dibenzazepine chromophore present in the molecule.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 20 µLA typical volume to ensure good sensitivity without overloading the column.

3.2. System Suitability Testing (SST)

Trustworthiness: Before analyzing any samples, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through System Suitability Testing (SST), a core requirement of any validated analytical method.

  • Prepare SST Solution: Prepare a solution containing both Epinastine HCl (~200 µg/mL) and 7-Chloro Epinastine HCl (~1 µg/mL).

  • Inject: Make five replicate injections of the SST solution.

  • Evaluate Parameters:

    • Tailing Factor (T): For the Epinastine peak, T should be ≤ 2.0.

    • Resolution (Rs): The resolution between the Epinastine and 7-Chloro Epinastine peaks should be ≥ 2.0.

    • Repeatability (%RSD): The relative standard deviation of the peak areas for both components from the five replicate injections should be ≤ 2.0%.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer & Acetonitrile) D Equilibrate HPLC System A->D B Prepare Standard Solution (7-Chloro Epinastine HCl) E Perform System Suitability Test (SST) B->E C Prepare Sample Solution (Epinastine HCl API) F Inject Standard & Sample Solutions C->F D->E System Ready E->F SST Passed G Integrate Chromatograms F->G H Identify Peaks by Retention Time G->H I Calculate Impurity Content (% Area Normalization) H->I

Caption: Workflow for impurity quantification using the reference standard.

Application in Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[4][16] The this compound standard can be used to confirm that the analytical method can resolve the parent drug from impurities and degradation products that might form under stress conditions.[14][17]

4.1. Objective To demonstrate the specificity of the HPLC method by showing that the 7-Chloro Epinastine peak is resolved from peaks generated by subjecting Epinastine HCl to various stress conditions as mandated by ICH guideline Q1A(R2).[4][18]

4.2. Protocol: Forced Degradation Sample Preparation

Expertise: The goal is to achieve 5-20% degradation of the active ingredient.[4][19] This range is sufficient to produce and detect primary degradants without destroying the sample, which could lead to unrepresentative secondary degradation pathways.[18]

  • Acid Hydrolysis: Dissolve Epinastine HCl in 0.1N HCl and heat at 60°C for 4 hours. Cool and neutralize with 0.1N NaOH.

  • Base Hydrolysis: Dissolve Epinastine HCl in 0.1N NaOH and keep at room temperature for 2 hours. Cool and neutralize with 0.1N HCl.[13]

  • Oxidative Degradation: Treat an aqueous solution of Epinastine HCl with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid Epinastine HCl powder to 80°C in a hot air oven for 48 hours.[19]

  • Photolytic Degradation: Expose an aqueous solution of Epinastine HCl to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]

  • Spiking: After degradation, spike a portion of each stressed sample with the this compound standard solution.

  • Analysis: Analyze the unstressed, stressed, and spiked-stressed samples using the HPLC method described in Section 3.

Logical Flow for Method Specificity via Forced Degradation

Forced_Degradation_Logic Start Start: Epinastine HCl API Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Analyze Analyze Stressed Sample by HPLC Stress->Analyze Spike Spike Stressed Sample with 7-Chloro Epinastine Std. Stress->Spike Evaluate Evaluate Peak Purity & Resolution for all peaks Analyze->Evaluate AnalyzeSpiked Analyze Spiked Sample by HPLC Spike->AnalyzeSpiked AnalyzeSpiked->Evaluate End Conclusion: Method is Stability-Indicating Evaluate->End Resolution > 2 Peak Purity Passed

Caption: Logic for validating method specificity using forced degradation.

Data Interpretation

  • Identification: The this compound impurity in a test sample is identified by comparing its retention time to that of the reference standard.

  • Quantification: For purity testing, the amount of 7-Chloro Epinastine HCl can be calculated using the principle of area normalization or by using an external standard method with a calibration curve, depending on the validation strategy.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (2014). International Journal of Pharmacy and Technology. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A VALIDATED HPLC METHOD FOR SEPARATION AND DETERMINATION OF EPINASTINE HYDROCHLORIDE ENANTIOMERS. (2010). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • This compound. PubChem. [Link]

  • Epinastine Hydrochloride (EENT) Monograph for Professionals. Drugs.com. [Link]

  • USP / EP / BP / JP Certifications. Nedstar. [Link]

  • Epinastine Hydrochloride. PubChem. [Link]

  • This compound - API Impurities. Alentris Research Pvt. Ltd. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • Acceptability of Standards from Alternative Compendia (BP/EP/JP). FDA. [Link]

Sources

Application Note: A Systematic Approach to the Chiral Separation of 7-Chloro Epinastine Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 7-Chloro Epinastine enantiomers. Epinastine, a potent H1-receptor antagonist, possesses a single chiral center, making the analysis of its enantiomeric purity a critical aspect of pharmaceutical development and quality control.[1][2] The introduction of a chloro-substituent at the 7-position may alter the molecule's interaction with chiral stationary phases, necessitating a systematic approach to method development. This guide provides a comprehensive workflow, from initial column and mobile phase screening to method optimization, grounded in the principles of chiral recognition mechanisms.[3]

Introduction: The Imperative of Enantioselective Analysis

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Epinastine is an established second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as allergic conjunctivitis.[2][5][6] It contains a stereogenic center at the C3 position of its dibenzo[a,d]cycloheptene ring system. Consequently, the synthesis and formulation of Epinastine as a single enantiomer or a racemate require precise analytical methods to quantify the enantiomeric composition.

7-Chloro Epinastine is a key derivative and potential impurity in the synthesis of Epinastine.[1] Its chiral nature mandates the development of a validated enantioselective HPLC method to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). The direct approach to chiral separation by HPLC, which utilizes a Chiral Stationary Phase (CSP), is the most widely adopted and efficient strategy in the pharmaceutical industry.[7][8] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to differential retention times.[3]

This document outlines a systematic protocol for developing a chiral HPLC method for 7-Chloro Epinastine, leveraging polysaccharide-based CSPs, which have demonstrated broad applicability for the separation of antihistamines and other pharmaceutical compounds.[4][9]

Foundational Principles: Selecting a Chiral Stationary Phase

The success of a chiral separation is predominantly determined by the choice of the CSP.[10] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are often the first choice due to their broad enantiorecognition capabilities.[8] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[3][11]

For compounds like 7-Chloro Epinastine, which contains aromatic rings, a basic nitrogen atom within the imidazoline ring, and a potential for hydrogen bonding, polysaccharide-based CSPs are highly promising. The chloro-substituent, being electron-withdrawing, can influence the π-electron density of the aromatic system, potentially enhancing π-π interactions with the CSP.

A previously reported method for the parent compound, Epinastine, successfully utilized a Chiralcel® OD-R column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) under normal phase conditions.[12][13] This provides a logical and strong starting point for the method development of its 7-chloro derivative.

Chiral_Separation_Logic cluster_Analyte Analyte: 7-Chloro Epinastine cluster_CSP CSP Selection cluster_Mode Mode Selection Analyte Structure Analysis: - Chiral Center (C3) - Aromatic Rings (π-π interactions) - Basic Nitrogen (H-bonding) - Chloro-substituent (dipole interactions) CSP Primary Choice: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) Rationale: Proven success with antihistamines and Epinastine. Analyte->CSP informs Mode Starting Mode: Normal Phase Rationale: - Good solubility of analyte - Strong enantioselectivity often observed - Based on existing Epinastine method. CSP->Mode guides

Caption: Logical workflow for initial method development choices.

Materials and Instrumentation

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition Software: OpenLab CDS or equivalent.

Chemicals and Reagents
  • 7-Chloro Epinastine Racemate (Reference Standard)

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Ethanol (EtOH) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

  • Trifluoroacetic Acid (TFA) (Reagent Grade)

Chiral Columns (Screening Phase)
  • Primary Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Secondary Screening Columns:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm.[4][9]

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic 7-Chloro Epinastine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of n-Hexane and Isopropanol.

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase to be used for the analysis.

Protocol 1: Initial Screening and Method Development

This protocol is designed as a systematic screening process to identify the most promising conditions for separation. The workflow is based on established strategies for chiral method development.[7][10]

Method_Development_Workflow Start Start: Prepare 0.1 mg/mL Racemic Standard Screen_CSP Step 1: CSP Screening (Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) Mobile Phase: Hexane/IPA (90:10, v/v) + 0.1% DEA Start->Screen_CSP Eval1 Evaluate: Any Separation? (Rs > 0.8) Screen_CSP->Eval1 Optimize_MP Step 2: Optimize Mobile Phase (Best CSP from Step 1) - Vary % Alcohol (IPA/EtOH) - Vary % Additive (DEA/TFA) Eval1->Optimize_MP Yes No_Sep Action: Change to Reversed Phase or Polar Organic Mode Eval1->No_Sep No Eval2 Evaluate: Baseline Separation? (Rs >= 1.5) Optimize_MP->Eval2 Eval2->Optimize_MP No, continue optimization Optimize_Flow Step 3: Optimize Flow Rate & Temperature - Flow Rate (0.8 - 1.2 mL/min) - Temperature (20 - 30°C) Eval2->Optimize_Flow Yes Final_Method Final Validated Method Optimize_Flow->Final_Method

Caption: Systematic workflow for chiral method development.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the initial mobile phase (n-Hexane/IPA (90:10, v/v) + 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject 10 µL of the working standard solution.

  • Data Acquisition: Monitor the chromatogram at a wavelength of 254 nm.

  • Evaluation: Assess the chromatogram for any signs of peak splitting or separation. If no separation is observed, repeat steps 1-3 with the other screening columns.

  • Mobile Phase Optimization: Using the column that shows the best initial selectivity, proceed to optimize the mobile phase composition.

    • Alcohol Modifier: Vary the percentage of IPA (e.g., 10%, 15%, 20%). Test Ethanol as an alternative modifier, as it can sometimes provide different selectivity.

    • Additive: Since 7-Chloro Epinastine is a basic compound, a basic additive like DEA is crucial to improve peak shape and reduce tailing. Vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%). If peak shape is still poor, a combination of a basic (DEA) and acidic (TFA) additive can be tested, as was done for Epinastine.[12][13]

  • Flow Rate and Temperature Optimization: Once a satisfactory resolution (Rs > 1.5) is achieved, investigate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 20°C, 25°C, 30°C) to fine-tune the separation efficiency and analysis time.

Expected Results and Data Presentation

The following table presents hypothetical data from the mobile phase optimization step on a Chiralcel® OD-H column. This illustrates the systematic approach to improving the separation parameters.

Table 1: Influence of Mobile Phase Composition on Chromatographic Parameters

Experiment Mobile Phase Composition (v/v/v) k'₁ k'₂ Selectivity (α) Resolution (Rs) Comments
1n-Hexane/IPA/DEA (90:10:0.1)2.542.811.111.35Partial separation, promising.
2n-Hexane/IPA/DEA (85:15:0.1)1.982.251.141.62Baseline separation achieved.
3n-Hexane/IPA/DEA (80:20:0.1)1.521.701.121.48Decreased retention and resolution.
4n-Hexane/EtOH/DEA (90:10:0.1)3.113.551.141.58Good separation, longer retention than IPA.
5n-Hexane/IPA/DEA (85:15:0.05)2.152.481.151.55Peak tailing observed.
6n-Hexane/IPA/DEA/TFA (85:15:0.1:0.1)2.052.381.161.75Improved peak shape and resolution.[12]

k'₁ and k'₂ = Retention factors for the first and second eluting enantiomers, respectively. α = Selectivity factor (k'₂ / k'₁) Rs = Resolution factor

Optimized Method

Based on the hypothetical data in Table 1, the following optimized conditions are proposed:

Parameter Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA / TFA (85:15:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 10 µL

Discussion and Scientific Rationale

The successful separation of 7-Chloro Epinastine enantiomers on a cellulose-based CSP like Chiralcel® OD-H is governed by stereoselective interactions. The mobile phase composition plays a critical role in modulating these interactions.

  • Alcohol Modifier (IPA/EtOH): The alcohol modifier competes with the analyte for polar interaction sites (e.g., hydrogen bonding sites) on the CSP. Increasing the alcohol percentage generally reduces retention times, as seen in the transition from Experiment 1 to 3. However, an optimal concentration exists where the balance between retention and interaction strength provides the best resolution (Experiment 2). The choice between IPA and EtOH can alter selectivity due to their different steric and polar properties.[4]

  • Basic Additive (DEA): As a basic analyte, 7-Chloro Epinastine can interact strongly with residual acidic silanol groups on the silica support, leading to peak tailing. DEA acts as a competitor for these sites, significantly improving peak symmetry and efficiency.[14] The concentration of DEA must be optimized; too little may not be effective (Experiment 5), while too much can sometimes reduce enantioselectivity.

  • Acidic Additive (TFA): The use of both an acidic and basic modifier, as in the successful method for Epinastine,[12][13] can form an ion pair with the analyte in the non-polar mobile phase. This can modify the analyte's conformation and its interaction with the CSP, leading to enhanced resolution and improved peak shape (Experiment 6).

Method Validation

Once the final method is established, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: Demonstrating that the method can resolve the enantiomers from each other and from any related impurities.

  • Linearity: Establishing a linear relationship between the peak area and the concentration of each enantiomer.

  • Accuracy: Assessing the closeness of the measured values to the true values.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Assessing the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 7-Chloro Epinastine enantiomers by HPLC. By employing a systematic screening approach starting with a polysaccharide-based chiral stationary phase and optimizing the mobile phase composition, a robust and reliable method can be developed. The proposed starting conditions, based on a successful method for the parent compound Epinastine, offer a high probability of success. This detailed guide serves as a valuable resource for researchers and scientists in pharmaceutical development and quality control, ensuring the stereochemical integrity of this important pharmaceutical compound.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC of Antihistamines. Phenomenex.
  • Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.
  • Enantioselective separation of eight antihistamines with α1-acid glycoprotein-based chiral stationary phase by HPLC: Development and validation for the enantiomeric quality control.
  • Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral St
  • A VALIDATED HPLC METHOD FOR SEPARATION AND DETERMINATION OF EPINASTINE HYDROCHLORIDE ENANTIOMERS.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral HPLC Method Development. I.B.S.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chrom
  • 7-Chloro Epinastine Hydrochloride. Benchchem.
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions.
  • Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.
  • Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the tre
  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Epinastine.

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on 7-Chloro Epinastine Hydrochloride, a critical process-related impurity of the second-generation antihistamine, Epinastine Hydrochloride. Understanding the intrinsic stability of this molecule is paramount for the development of robust, stability-indicating analytical methods and for ensuring the quality, safety, and efficacy of the final drug product. The protocols herein are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[1][2][3][4] This guide explains the causality behind experimental choices, provides step-by-step methodologies, and outlines the analytical approach for separating and identifying degradation products, thereby establishing a comprehensive stability profile.

Introduction: The Rationale for Stress Testing

Epinastine Hydrochloride is a potent H1-receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis.[5] Its chemical structure is based on a dibenz[c,f]imidazo[1,5-a]azepine scaffold.[5][6] this compound is a known process-related impurity, and regulatory bodies require that any analytical method for the drug substance must be able to resolve the active pharmaceutical ingredient (API) from its impurities and any potential degradation products.[6]

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[4] The primary objectives of these studies are:

  • To identify potential degradation products: This helps in establishing degradation pathways.[4]

  • To elucidate the intrinsic stability of the drug molecule: This provides insights into its chemical behavior and helps in developing stable formulations.[3][4]

  • To develop and validate stability-indicating analytical methods: The stress samples are used to demonstrate the specificity and selectivity of the method in separating the parent drug from its degradants.[4][7][8]

The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect degradation products without leading to secondary, irrelevant degradants that would not be seen under normal storage conditions.[1][9]

Molecular Structure and Potential Liabilities

This compound possesses several functional groups that may be susceptible to degradation:

  • Imidazole Ring: This ring system can be susceptible to oxidation and certain hydrolytic conditions.

  • Azepine Ring: The seven-membered ring may undergo ring-opening or rearrangement reactions under harsh conditions.

  • Amine Functional Group: The exocyclic amine is a potential site for oxidation.

  • Chlorinated Aromatic Ring: The chloro-substituent on the dibenzo ring system alters the electron density and may influence the molecule's susceptibility to photolytic or oxidative degradation compared to the parent Epinastine.[6]

Experimental Workflow

A systematic approach is crucial for a successful forced degradation study. The workflow involves subjecting the this compound solution to various stress conditions, followed by analysis using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Quantify API & Degradants Pathway Degradation Pathway Elucidation Mass_Balance->Pathway Identify Degradants (e.g., LC-MS) API 7-Chloro Epinastine HCl Stock Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Overall workflow for forced degradation studies.

Detailed Protocols

The following protocols are designed as a starting point. The concentrations of stressors, temperature, and exposure times may need to be adjusted to achieve the target degradation of 5-20%. A control sample (unstressed solution stored at 2-8°C) should be analyzed alongside the stressed samples.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a methanol:water (50:50, v/v) mixture. This stock will be used for all stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway. Studies are conducted across a wide pH range to evaluate the drug's susceptibility.

Protocol 1: Acid Hydrolysis

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M Hydrochloric Acid (HCl).

  • Keep the flask in a water bath maintained at 60°C for 48 hours.[8][10]

  • After the specified time, cool the solution to room temperature.

  • Carefully neutralize the solution by adding 1 mL of 1.0 M Sodium Hydroxide (NaOH).

  • Dilute to the final volume with the diluent (mobile phase or initial solvent mixture).

  • Inject into the HPLC system for analysis.

Protocol 2: Base Hydrolysis

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 M Sodium Hydroxide (NaOH). Note: Epinastine has shown higher sensitivity to basic conditions, hence a lower concentration and shorter duration may be required.[8][11]

  • Keep the flask at room temperature for 4 hours.

  • After the specified time, carefully neutralize the solution by adding 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Dilute to the final volume with the diluent.

  • Inject into the HPLC system for analysis.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. Hydrogen peroxide is a commonly used stressor.

Protocol 3: Oxidative Degradation

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% (v/v) Hydrogen Peroxide (H₂O₂).[7][8]

  • Keep the solution at room temperature for 48 hours, protected from light.[8][10]

  • After the specified time, dilute to the final volume with the diluent.

  • Inject into the HPLC system for analysis.

Thermal Degradation

This study evaluates the effect of elevated temperature on the drug substance in the solid state and in solution.

Protocol 4: Thermal Degradation (Solution)

  • Transfer 5 mL of the stock solution to a 10 mL volumetric flask.

  • Keep the flask in a thermostatically controlled oven maintained at 60°C for 7 days, protected from light.[8][10]

  • After the specified time, cool the solution to room temperature.

  • Dilute to the final volume with the diluent.

  • Inject into the HPLC system for analysis.

Photolytic Degradation

Photostability testing assesses the impact of light exposure. This is a critical parameter, especially for drug products stored in transparent containers.[2]

Protocol 5: Photolytic Degradation

  • Expose a solution of this compound (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[2][4]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Maintain the temperature of the samples at ambient conditions.

  • After exposure, dilute the sample appropriately with the diluent.

  • Inject into the HPLC system for analysis. Note: Previous studies on Epinastine have shown pH-dependent photostability, with lower stability in acidic conditions (pH 3.0).[12][13] It is advisable to conduct photostability studies at different pH values.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential to resolve this compound from all potential degradation products.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase Gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 5.2) and Acetonitrile.[7]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[6][7]
Column Temperature 30°C
Injection Volume 10 µL

This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Expected Results and Discussion

The analysis of stressed samples will provide chromatograms showing the peak for the parent drug and any new peaks corresponding to degradation products.

Data Interpretation
  • Peak Purity: The peak for this compound in the stressed samples should be checked for purity using a photodiode array (PDA) detector to ensure no co-eluting degradants.

  • Mass Balance: The sum of the assay of the parent drug and the area of all degradation products should be close to 100% of the initial concentration, indicating that all degradants have been detected.[7][8]

Hypothetical Degradation Summary

Based on studies of the parent compound Epinastine HCl, the following outcomes can be anticipated.[7][8][11]

Stress ConditionReagents/ConditionsExpected DegradationPotential Degradation Pathway
Acid Hydrolysis 1.0 M HCl, 60°C, 48hSignificant DegradationHydrolysis of the amidine moiety within the imidazole ring.
Base Hydrolysis 0.1 M NaOH, RT, 4hSignificant DegradationSimilar to acid hydrolysis, potentially faster cleavage of the imidazole ring.
Oxidation 30% H₂O₂, RT, 48hSignificant DegradationN-oxidation of the amine or imidazole nitrogen atoms.
Thermal 60°C, 7 daysNegligible to MinorHigh intrinsic thermal stability of the tetracyclic ring system.[8]
Photolysis ICH Q1B conditionspH-Dependent DegradationRing cleavage or oxidation, potentially influenced by the chloro-substituent.[13]
Potential Degradation Pathway

The benzimidazole core, which is structurally related to the imidazo-azepine system in 7-Chloro Epinastine, is known to undergo degradation.[14][15] A plausible primary degradation pathway under hydrolytic stress would be the cleavage of the C=N bond within the imidazole portion of the molecule.

Degradation_Pathway Parent 7-Chloro Epinastine HCl (Intact Imidazole Ring) Stress Acid/Base Hydrolysis Parent->Stress Degradant Degradation Product (Opened Imidazole Ring) Stress->Degradant Cleavage of C=N bond

Caption: Hypothetical hydrolytic degradation pathway.

Conclusion

This application note details a systematic and robust strategy for conducting forced degradation studies on this compound, guided by ICH principles. By implementing these protocols, researchers can effectively identify degradation products, understand the molecule's stability profile, and develop a truly stability-indicating analytical method. This foundational knowledge is indispensable for ensuring the quality and safety of pharmaceutical products containing Epinastine and its related substances.

References

  • Environmental Science: Water Research & Technology.
  • Gumieniczek, A., Berecka-Rycerz, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Semantic Scholar.
  • Veeprho. (2025).
  • MedCrave online. (2016).
  • MDPI. (2020).
  • BioProcess International. (2012).
  • MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol.
  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug.
  • IJCRT.org. (n.d.).
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Ubale, M. B., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences.
  • PubMed. (2015).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions.
  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride.
  • Benchchem. (n.d.). This compound | CAS 80012-45-9.
  • ResearchGate. (2013). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479.
  • Alentris Research Pvt. Ltd. (n.d.). This compound - API Impurities.
  • ResearchGate. (n.d.).
  • StatPearls - NCBI Bookshelf. (2023). Epinastine.
  • SRIRAMCHEM. (n.d.). This compound.

Sources

Application Notes and Protocols for a Stability-Indicating Assay of 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the development and validation of a stability-indicating assay for 7-Chloro Epinastine Hydrochloride. As a known process-related impurity and chlorinated derivative of the potent antihistamine Epinastine Hydrochloride, ensuring its stability profile is critical for the quality control and safety of the active pharmaceutical ingredient (API).[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the experimental design.

Introduction: The Significance of Stability-Indicating Assays for Pharmaceutical Impurities

In pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, the purity of that dose is equally critical. Impurities in drug substances can arise from various sources, including the manufacturing process and degradation of the API over time. This compound is a prime example of a process-related impurity that requires rigorous analytical oversight.[1]

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, and excipients. The development of such an assay for this compound is not merely a regulatory requirement but a scientific necessity to understand its degradation pathways and ensure the stability and safety of Epinastine Hydrochloride drug products.

The introduction of a chlorine atom to the Epinastine molecule can significantly alter its physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its degradation profile.[2] Therefore, a dedicated stability-indicating method is essential.

Assay Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this stability-indicating assay due to its versatility, high resolution, and wide applicability to a range of polar and non-polar compounds. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase.[3][4]

In this application, we will develop a gradient RP-HPLC method to ensure the effective separation of the more hydrophobic this compound from the parent Epinastine Hydrochloride and any potential degradation products. The gradient elution, where the mobile phase composition is changed over time, is crucial for resolving compounds with different polarities within a reasonable timeframe.

Visualizing the Workflow

Stability_Indicating_Assay_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Output Output Standard_Prep Standard & Sample Preparation HPLC_Method RP-HPLC Method Development Standard_Prep->HPLC_Method Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC_Method Method_Validation Method Validation (ICH Guidelines) HPLC_Method->Method_Validation Data_Analysis Data Analysis & Quantification Method_Validation->Data_Analysis Stability_Profile Stability Profile Determination Data_Analysis->Stability_Profile

Caption: Workflow for the stability-indicating assay of this compound.

Detailed Experimental Protocols
  • This compound Reference Standard (High Purity)

  • Epinastine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (HCl) (Analytical Grade)

  • Sodium Hydroxide (NaOH) (Analytical Grade)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Deionized Water (18.2 MΩ·cm)

The following chromatographic conditions are a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.01 M KH₂PO₄ buffer, pH adjusted to 5.2 with orthophosphoric acid[5]
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[5]
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Rationale for Gradient Elution: A gradient is employed to ensure that both the parent compound and its potentially more or less polar degradation products are eluted with good peak shape and resolution. The initial higher polarity of the mobile phase allows for the retention of early-eluting polar degradants, while the gradual increase in organic modifier (acetonitrile) facilitates the elution of the more non-polar this compound and any late-eluting impurities.

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 5.2 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products.[6] These studies should be performed on a solution of this compound at a concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 10 µg/mL with diluent.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 10 µg/mL with diluent.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 10 µg/mL with diluent.

  • Thermal Degradation: Expose the solid powder of this compound in a hot air oven at 105°C for 24 hours. Prepare a 10 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for 24 hours. Dilute to a final concentration of 10 µg/mL with diluent.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Visualizing the Forced Degradation Process

Forced_Degradation_Process cluster_Stress_Conditions Stress Conditions (ICH Guidelines) Drug_Substance 7-Chloro Epinastine HCl (Solid & Solution) Acid Acidic (HCl, Heat) Drug_Substance->Acid Base Basic (NaOH, RT) Drug_Substance->Base Oxidation Oxidative (H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal (Dry Heat) Drug_Substance->Thermal Photo Photolytic (UV/Vis Light) Drug_Substance->Photo Degradation_Products Potential Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products HPLC_Analysis Analysis by Developed HPLC Method Degradation_Products->HPLC_Analysis

Caption: Overview of the forced degradation study design.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to demonstrate its suitability for its intended purpose.

Before each validation run, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:

  • Injecting the diluent to show no interfering peaks at the retention time of this compound.

  • Analyzing the forced degradation samples. The method is specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.

Prepare a series of solutions of this compound at five concentration levels ranging from 50% to 150% of the working standard concentration (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is not less than 0.999.

Accuracy is determined by recovery studies. A known amount of this compound is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the working standard solution on the same day. The RSD of the peak areas should be not more than 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be not more than 2.0%.

LOD and LOQ can be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. These should be experimentally verified by injecting solutions at the determined concentrations.

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The system suitability parameters should remain within the acceptable limits for all variations.

Visualizing Validation Parameters

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD & LOQ Robustness Specificity_Desc Resolution from degradants Validation:specificity->Specificity_Desc Linearity_Desc r² ≥ 0.999 Validation:linearity->Linearity_Desc Accuracy_Desc Recovery (98-102%) Validation:accuracy->Accuracy_Desc Precision_Desc RSD ≤ 2.0% Validation:precision->Precision_Desc LOD_LOQ_Desc S/N Ratio (3:1 & 10:1) Validation:lod_loq->LOD_LOQ_Desc Robustness_Desc Deliberate variations Validation:robustness->Robustness_Desc

Caption: Key parameters for the validation of the stability-indicating HPLC method.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to show the percentage degradation of this compound under each stress condition. The chromatograms from these studies are crucial for demonstrating the specificity of the method.

Table 3: Summary of Forced Degradation Results (Example Data)

Stress ConditionDuration% Assay of 7-Chloro Epinastine HCl% DegradationObservations
Control -99.8-No significant degradation
Acid (0.1 M HCl, 80°C) 2 hours85.214.6Two major degradation peaks observed
Base (0.1 M NaOH, RT) 1 hour92.57.3One major degradation peak observed
Oxidative (3% H₂O₂, RT) 4 hours88.910.9Multiple minor degradation peaks
Thermal (105°C) 24 hours98.11.7Minor degradation observed
Photolytic (UV/Vis) 24 hours95.64.2One minor degradation peak observed

The successful validation of this stability-indicating assay provides a reliable tool for the quality control of this compound. This method can be used for routine analysis, stability studies, and to ensure that the levels of this impurity in Epinastine Hydrochloride drug substance and product remain within acceptable limits.

References
  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • This compound | C16H15Cl2N3 | CID 20552897 - PubChem. Available at: [Link]

  • This compound - API Impurities - Alentris Research Pvt. Ltd. Available at: [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation, Geneva, 2005. Available at: [Link]

  • Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate. Available at: [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs. Available at: [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: The Qualification and Use of 7-Chloro Epinastine Hydrochloride as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper handling, qualification, and application of 7-Chloro Epinastine Hydrochloride (CAS 80012-45-9) as a reference material. This compound is a critical process-related impurity of Epinastine Hydrochloride, an established H1-receptor antagonist.[1] Its accurate quantification is essential for ensuring the purity, safety, and efficacy of the final drug product. This note details protocols for material handling, solution preparation, and a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for its quantification.

Introduction: The Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the control of impurities is mandated by regulatory bodies worldwide, including the FDA, EMA, and ICH.[2][3] Impurity reference standards are highly characterized materials used as benchmarks to identify and quantify unwanted substances in Active Pharmaceutical Ingredients (APIs) and finished drug products.[3][4]

This compound is a designated process-related impurity of Epinastine HCl.[1] The use of a high-purity this compound reference standard is indispensable for several key analytical activities:

  • Method Validation: To prove that an analytical method is accurate, precise, and specific for the quantification of this impurity.

  • Quality Control (QC): For the routine testing of API batches to ensure they meet the purity specifications outlined in pharmacopeial monographs or internal quality standards.[1]

  • Stability Studies: To monitor the potential for impurity formation over time under various environmental conditions.[3]

The integrity of any quantitative analysis is fundamentally dependent on the quality of the reference standard used.[5] Therefore, a rigorous protocol for its handling and use is not merely a suggestion but a prerequisite for generating valid and reproducible analytical data.

Physicochemical & Safety Profile

A thorough understanding of the material's properties is the foundation of its proper use.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueReference(s)
Chemical Name 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[1]
CAS Number 80012-45-9[1][6]
Molecular Formula C₁₆H₁₅Cl₂N₃[7]
Molecular Weight 320.22 g/mol [6][7]
Appearance Typically a white to off-white solid. The exact appearance should be confirmed against the Certificate of Analysis.-
Solubility Specific quantitative solubility data is not widely published. Solubility should be experimentally determined. It is anticipated to be soluble in polar organic solvents such as Methanol, Acetonitrile, and DMSO.-
Safety & Handling Precautions

This compound should be handled with care in a laboratory setting equipped for handling potent chemical compounds.

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the material. Wash hands thoroughly after use.

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

In Case of Exposure:

  • Skin Contact: Immediately wash with soap and copious amounts of water.

  • Eye Contact: Flush with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention.

Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before use.

The Certificate of Analysis (CoA): The Definitive Guide

The Certificate of Analysis is the most critical document accompanying a reference standard. It provides batch-specific data that is essential for its correct use. Under no circumstances should a reference standard be used without a valid CoA.

Key information found on a CoA includes:

  • Certified Purity: The assigned purity value (e.g., 99.8%) and the associated uncertainty. This value is essential for calculating the exact concentration of prepared solutions.

  • Method of Analysis: The analytical technique(s) used to determine the purity (e.g., HPLC, qNMR).

  • Identity Confirmation: Data confirming the chemical structure (e.g., ¹H NMR, MS, IR).

  • Storage Conditions: The required temperature and conditions (e.g., "Store at 2-8°C, protect from light").

Diagram: Reference Standard Lifecycle

The following diagram illustrates the central role of the CoA in the lifecycle of a reference standard.

cluster_0 Procurement & Receipt cluster_1 Qualification & Use cluster_2 Management A Source High-Purity Material B Receive Standard & CoA A->B Supplier provides C Verify CoA Data (Purity, Identity, Expiry) B->C User Verification D Prepare Stock & Working Solutions (Protocol) C->D Use Purity for Calculation F Store Under Specified Conditions C->F Follow CoA Instructions E Perform Analytical Method (e.g., HPLC) D->E Inject Standard G Monitor Expiry/ Retest Date E->G Data Traceability

Caption: Workflow for reference standard management.

Protocol: Preparation of Standard Solutions

This protocol provides a detailed procedure for preparing a stock and working standard solution of this compound. This is an exemplary protocol; the user must adjust weights and volumes based on the purity value stated on the batch-specific CoA.

Rationale for Solvent Selection

The ideal solvent (diluent) for a reference standard should meet two criteria:

  • High Solubility: The compound must be fully soluble at the desired concentration.

  • Compatibility: The solvent should be miscible with the HPLC mobile phase to ensure good peak shape and prevent precipitation upon injection.

For this protocol, a mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent. This is a common diluent for reversed-phase HPLC and is compatible with the analytical method described in Section 5.

Example Calculation for Stock Solution (100 µg/mL)

This calculation is for demonstration purposes only.

  • Target Concentration (C): 100 µg/mL or 0.1 mg/mL

  • Target Volume (V): 25 mL

  • Purity from CoA (P): Assume 99.7% or 0.997 (as a decimal)

  • Molecular Weight (MW): 320.22 g/mol

Formula to calculate the required weight (W): W (mg) = (C * V) / P

Calculation: W = (0.1 mg/mL * 25 mL) / 0.997 W = 2.5 mg / 0.997 W ≈ 2.508 mg

This calculation shows that to obtain a final concentration of exactly 100.0 µg/mL of the active moiety, one must weigh out approximately 2.508 mg of the reference standard material.

Step-by-Step Protocol: Stock Solution Preparation
  • Equipment: Use a calibrated analytical balance and Grade A volumetric glassware.[8]

  • Weighing: Accurately weigh the calculated amount (approx. 2.5 mg) of this compound reference standard onto a weighing paper or into a weighing boat.

  • Transfer: Carefully transfer the weighed powder into a 25 mL Grade A volumetric flask.

  • Rinsing: Use a small amount of the diluent (Acetonitrile:Water, 50:50) to rinse the weighing paper/boat, transferring the rinse into the volumetric flask to ensure a complete quantitative transfer.[8]

  • Dissolution: Add approximately 15 mL of diluent to the flask. Stopper the flask and sonicate for 5-10 minutes, or until all the solid material has completely dissolved. Visually inspect against a light source to confirm.

  • Equilibration: Allow the solution to return to ambient temperature.

  • Dilution to Volume: Carefully add the diluent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Mixing: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling & Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, preparation date, and analyst's initials. Store the solution at 2-8°C, protected from light. The stability of the solution under these conditions should be demonstrated.[9]

Preparation of Working Standard Solution (10 µg/mL)
  • Allow the stock solution (100 µg/mL) to equilibrate to room temperature.

  • Using a calibrated Grade A pipette, transfer 2.5 mL of the stock solution into a 25 mL Grade A volumetric flask.

  • Dilute to the calibration mark with the diluent (Acetonitrile:Water, 50:50).

  • Stopper and invert 15-20 times to mix thoroughly. This solution is now ready for injection.

Protocol: Analytical Method by HPLC

The following stability-indicating HPLC method is adapted from validated methods for the parent compound, Epinastine HCl, and is designed to resolve the this compound peak from the API and other potential degradation products.[10][11][12]

Rationale for Method Choices
  • Reversed-Phase C18 Column: The non-polar stationary phase is effective at retaining Epinastine and its analogues, allowing for separation based on subtle differences in hydrophobicity. The chlorine atom on the 7-Chloro derivative increases its lipophilicity compared to the parent compound, enabling chromatographic resolution.

  • Buffered Mobile Phase: A phosphate buffer is used to control the pH of the mobile phase. This is critical because the ionization state of the amine groups on the molecule can change with pH, which would drastically affect retention time and peak shape. A pH of 5.2 ensures consistent ionization and reproducible chromatography.[10][11]

  • UV Detection at 254 nm: This wavelength is commonly used for aromatic compounds and has been shown to provide good sensitivity for Epinastine and its related substances.[10][11]

HPLC Operating Conditions
ParameterConditionReference(s)
Column Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size[10][11]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 5.2 with dilute phosphoric acid.[10][11]
Mobile Phase B Acetonitrile (HPLC Grade)[10][11]
Gradient A gradient may be required for optimal separation. A typical starting point is 60% A / 40% B, adjusting as needed based on scouting runs. An isocratic method may also be suitable.[10][11]
Flow Rate 1.0 mL/min[12]
Column Temperature 30°C-
Detection UV at 254 nm[10][11]
Injection Volume 10 µL-
Diluent Acetonitrile:Water (50:50, v/v)-
System Suitability Testing (SST)

Before analyzing any samples, the performance of the HPLC system must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (10 µg/mL).

  • Calculate the performance parameters. The system is deemed suitable if the following criteria are met:

    • Peak Tailing (Tailing Factor): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Diagram: Analytical Workflow

This diagram outlines the complete process from receiving the standard to generating a final analytical result.

start Receive Reference Standard & CoA prep Prepare Stock Solution (100 µg/mL) (See Protocol 4.3) start->prep work Prepare Working Solution (10 µg/mL) (See Protocol 4.4) prep->work hplc Set Up HPLC System (See Protocol 5.2) work->hplc sst Perform System Suitability Test (SST) hplc->sst check SST Pass? sst->check inject Inject Standard & Sample Solutions process Process Data (Integrate Peaks) inject->process report Calculate & Report Result process->report check->hplc No (Troubleshoot) check->inject Yes

Caption: From standard preparation to final report.

Conclusion

The use of this compound as a reference standard is a critical component in the quality assessment of Epinastine HCl API and its formulated products. Adherence to the protocols outlined in this document for handling, solution preparation, and HPLC analysis will ensure the generation of accurate, reliable, and reproducible data. The foundational principles of this guide—rigorous adherence to the Certificate of Analysis, meticulous preparation technique, and the use of a validated, stability-indicating analytical method—are paramount to maintaining the scientific integrity required for regulatory compliance and ensuring patient safety.

References

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). Journal of Current Chemical and Pharmaceutical Sciences, 2(2), 109-116.
  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2012). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmaceutical and Medical Research.
  • ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Available at: [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]

  • Lowes, S., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1076–1089. Available at: [Link]

  • IMSEAR Repository. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Available at: [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Available at: [Link]

  • Pharmaguideline. (2010). Preparation of Standard Solutions. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available at: [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • Cleanchem Laboratories. (n.d.). Impurity Reference Standards. Available at: [Link]

  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]

  • BIOFOUNT. (n.d.). This compound. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 80012-45-9 | Product Name : this compound. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 7-Chloro Epinastine and Epinastine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Epinastine and its primary impurity, 7-Chloro Epinastine. As structurally similar tetracyclic compounds, achieving baseline separation can be a significant analytical challenge. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to overcome common obstacles in your HPLC method development and routine analysis.

Foundational Knowledge: Analyte Properties

Understanding the physicochemical properties of your analytes is the first step toward a robust separation method. Epinastine is a basic compound, and its chlorinated analogue shares similar characteristics. These properties dictate their behavior in a reversed-phase HPLC system.

PropertyEpinastine7-Chloro EpinastineSignificance for HPLC
Structure The addition of a chlorine atom increases the hydrophobicity of 7-Chloro Epinastine, which will be a primary driver of retention in reversed-phase chromatography.
Molecular Weight 249.31 g/mol [1]283.76 g/mol (Free Base)A minor difference that has less impact on retention than hydrophobicity.
pKa 11.2[1]Estimated to be similar to EpinastineAs strong bases, both compounds will be fully protonated (cationic) at acidic to neutral pH. This is critical for controlling peak shape and retention.
logP -0.70 (at pH 7.4)[1]Estimated to be higher than EpinastineThe chloro-analogue is more non-polar, predicting it will be more retained on a C18 column than Epinastine.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column and mobile phase selection?

A: For separating these structurally similar basic compounds, a high-purity, end-capped C18 column is the recommended starting point.[2][3] A standard dimension like 150 mm x 4.6 mm with 5 µm particles is a reliable choice.[2] For the mobile phase, begin with a simple gradient using acetonitrile and a buffered aqueous phase. A phosphate or formate buffer at a pH between 2.5 and 4.5 is crucial for obtaining sharp, symmetrical peaks.[4]

Q2: Why is the pH of the mobile phase so critical for this separation?

A: The pH is arguably the most critical parameter. Epinastine and its analogue are basic compounds with a high pKa.[1] At a low pH (e.g., pH 3.0), two important things happen:

  • Analyte Protonation: Both molecules will be consistently in their positively charged (protonated) form. This prevents peak splitting or broadening that can occur if the pH is close to the analyte's pKa, where both ionized and non-ionized forms might exist.[5]

  • Silanol Suppression: The acidic mobile phase protonates the surface of the silica-based column packing, suppressing the negatively charged silanol groups. This minimizes secondary ionic interactions between the positively charged analytes and the column, which are a primary cause of severe peak tailing for basic compounds.[3][5]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: Both are viable options, but they offer different selectivity. Acetonitrile typically provides sharper peaks and lower backpressure. Methanol, on the other hand, can offer unique selectivity due to its hydrogen-bonding capabilities.[6] If you are struggling with co-elution using acetonitrile, switching to methanol (or using a combination) is a powerful tool to alter the elution order and improve resolution.[7]

Q4: Is a gradient or isocratic method better?

A: A shallow gradient elution is generally recommended, especially during method development.[8] It helps to ensure that both the main component (Epinastine) and any impurities, which may have different hydrophobicities, are eluted as sharp peaks within a reasonable timeframe.[8] Once the separation is optimized, it may be possible to convert it to a faster isocratic method if the resolution is sufficient.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis, providing the underlying causes and step-by-step solutions.

Problem 1: Poor Resolution (Rs < 1.5) or Co-elution

Insufficient separation between the Epinastine and 7-Chloro Epinastine peaks is the most common challenge. Resolution is a function of column efficiency, retention, and selectivity.[9][10] The most effective way to improve it is by manipulating selectivity (α).

Potential Causes & Solutions:

  • Sub-optimal Mobile Phase Composition:

    • Action: Adjust the organic solvent ratio. In reversed-phase, decreasing the percentage of acetonitrile or methanol will increase the retention time of both peaks, providing more time for the column to separate them.[7][10] Start with small changes (e.g., 2-5%).

    • Action: Change the organic modifier. If adjusting the ratio is ineffective, switch from acetonitrile to methanol or vice-versa. This fundamentally changes the interaction between the analytes and the stationary phase and is a very powerful way to affect selectivity.[7]

  • Incorrect Mobile Phase pH:

    • Action: Optimize the pH. Even small pH adjustments (e.g., from 3.0 to 3.5) can subtly alter the ionization and conformation of the molecules, potentially enhancing separation. Perform a study by varying the pH in 0.2-unit increments.

  • Inappropriate Column Chemistry:

    • Action: Try a different stationary phase. If a C18 column is not providing adequate selectivity, consider a Phenyl-Hexyl column. The phenyl groups in this phase can introduce π-π interactions with the aromatic rings of the analytes, offering a completely different separation mechanism that can resolve structurally similar compounds.[7][11]

  • Temperature Effects:

    • Action: Adjust the column temperature. Lowering the temperature (e.g., from 35°C to 25°C) can sometimes increase selectivity, although it will also increase backpressure and run time. Conversely, increasing temperature can improve efficiency and peak shape.[8]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Troubleshooting: Poor Resolution start Start: Resolution < 1.5 opt_organic Adjust Organic % (e.g., 55% ACN -> 50% ACN) start->opt_organic check_res1 Resolution OK? opt_organic->check_res1 change_solvent Change Organic Type (ACN <-> MeOH) check_res1->change_solvent No end_ok End: Method Optimized check_res1->end_ok Yes check_res2 Resolution OK? change_solvent->check_res2 opt_ph Optimize Mobile Phase pH (e.g., pH 3.0 -> 3.5) check_res2->opt_ph No check_res2->end_ok Yes check_res3 Resolution OK? opt_ph->check_res3 change_column Change Column Chemistry (C18 -> Phenyl-Hexyl) check_res3->change_column No check_res3->end_ok Yes end_consult Consult Senior Scientist change_column->end_consult

Caption: A logical workflow for troubleshooting poor peak resolution.

Problem 2: Peak Tailing (Tailing Factor > 1.5)

Peak tailing is a common issue for basic compounds like Epinastine and is usually caused by secondary interactions with the column.[3]

Potential Causes & Solutions:

  • Interaction with Residual Silanols: This is the most likely cause.[3][5]

    • Action: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.5). This keeps both the silanols and the analytes protonated, creating electrostatic repulsion that improves peak shape.

    • Action: Use a high-quality, modern column with high end-capping. These columns have fewer accessible silanol groups, leading to better peak shapes for basic compounds.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[12]

    • Action: Reduce the injection volume or dilute your sample. Perform a loading study to determine the column's capacity for your analytes.[12]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active sites.

    • Action: Use a guard column to protect the analytical column from sample matrix contaminants.[12]

    • Action: If the problem persists and performance degrades, wash the column according to the manufacturer's instructions or replace it.[12]

Problem 3: Retention Time Drift

Inconsistent retention times compromise the reliability of your method.

Potential Causes & Solutions:

  • Insufficient Column Equilibration:

    • Action: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For gradient methods, this means running the initial conditions for at least 10-15 column volumes.

  • Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily. Buffers can support microbial growth, and the organic component can evaporate over time, changing the composition. Ensure accurate measurement and thorough mixing of all components.

  • Temperature Fluctuations:

    • Action: Use a column thermostat. Even minor changes in ambient temperature can affect retention times.[8][11] A stable temperature (e.g., 30°C) is essential for reproducibility.[13]

Example Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a robust starting point for your method development.

1. Chromatographic System:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: Kromasil 100-5-C18, 250 mm x 4.6 mm, 5 µm (or equivalent high-performance C18 column).[2][14]

  • Column Temperature: 30°C.[13]

  • Detection Wavelength: 254 nm.[2][14]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10 mM solution of potassium dihydrogen phosphate (KH2PO4). Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
17.07030
22.07030
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of Epinastine reference standard in methanol.

  • Dilute with a 50:50 mixture of Mobile Phase A and B to the desired working concentration (e.g., 100 µg/mL).

5. System Suitability Criteria:

  • Resolution (Rs): The resolution between Epinastine and 7-Chloro Epinastine should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the Epinastine peak should be ≤ 1.5.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections should be ≤ 2.0%.

Experimental Workflow Diagram

G cluster_workflow HPLC Analysis Workflow prep_mobile 1. Prepare Mobile Phase (A: pH 3.5 Buffer, B: ACN) equilibrate 3. Equilibrate System (15 column volumes) prep_mobile->equilibrate prep_sample 2. Prepare Sample (Dilute in 50:50 A:B) inject 4. Inject Sample (10 µL) prep_sample->inject equilibrate->inject acquire 5. Acquire Data (Gradient Elution) inject->acquire analyze 6. Analyze Results (Check System Suitability) acquire->analyze

Caption: Step-by-step experimental workflow for the HPLC analysis.

References

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Achieving High Resolution in HPLC for Trace Analysis. Patsnap Eureka.
  • Technical Support Center: Optimizing HPLC Separation of Closely Related Analogues. BenchChem.
  • Poor peak shape. Nacalai Tesque.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
  • A Comparative Guide to Validated HPLC Methods for Epinastine Hydrochloride Quantification. BenchChem.
  • Methods for Changing Peak Resolution in HPLC. Chrom Tech.
  • Epinastine. The Merck Index Online.
  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research.
  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. International Journal of Pharmaceutical Sciences and Research.
  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate.
  • A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. ResearchGate.
  • Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. National Center for Biotechnology Information.
  • Determination of epinastine hydrochloride in human plasma by RP-HPLC. ResearchGate.
  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. ResearchGate.
  • 7-Chloro Epinastine Hydrochloride. PubChem.
  • epinastine. IUPHAR/BPS Guide to PHARMACOLOGY.
  • EPINASTINE HYDROCHLORIDE (CHEMBL1200491). ChEMBL.
  • Epinastin HCl Drug Information. PharmaCompass.com.

Sources

Technical Support Center: 7-Chloro Epinastine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chloro Epinastine Hydrochloride. This document is designed for researchers, scientists, and formulation professionals to provide a deep understanding of the solubility characteristics of this active pharmaceutical ingredient (API) and to offer practical, step-by-step guidance for overcoming common solubility challenges.

Section 1: Foundational Knowledge: Understanding the Molecule

Before troubleshooting, it is imperative to understand the physicochemical properties of the molecule . Initial searches indicate that "this compound" is not the standard nomenclature found in major chemical and pharmacological databases. The common and registered name for this compound is Epinastine Hydrochloride [1][2][3]. The chemical structure of Epinastine already contains a chloro-substituted dibenzazepine ring system. The term "7-Chloro" may be a non-standard or internal nomenclature. This guide will proceed using the established properties of Epinastine Hydrochloride, CAS Registry Number: 108929-04-0[1][4][5].

Epinastine Hydrochloride is a second-generation antihistamine and mast cell stabilizer[6][7]. Its structure as a tetracyclic benzazepine derivative dictates its solubility profile[7].

Physicochemical Properties of Epinastine Hydrochloride

PropertyValueSource
Molecular Formula C₁₆H₁₅N₃ · HCl[1][4]
Molecular Weight 285.77 g/mol [2][4][8]
Appearance Crystalline solid[1]
pKa 11.2[4]
logP (octanol/buffer, pH 7.4) -0.70[4]
Melting Point 273-275 °C[2][5]
Aqueous Solubility (H₂O) 38 mg/mL[9]
Aqueous Solubility (PBS, pH 7.2) ~10 mg/mL[1]
Organic Solvent Solubility ~30 mg/mL in Ethanol, DMSO, DMF[1]

The high pKa of 11.2 indicates that Epinastine is a basic compound. The amine group in the imidazo-azepine ring system will be protonated at physiological pH, forming the hydrochloride salt, which contributes to its water solubility. The negative logP value at pH 7.4 suggests that the compound is hydrophilic in its ionized state[4]. However, solubility can still be challenging under specific buffer conditions or at higher concentrations.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and dissolution of Epinastine Hydrochloride.

Q1: I'm trying to dissolve Epinastine HCl in a neutral buffer (pH 7.4), but it's not fully dissolving or is precipitating out. Why is this happening?

Answer: While Epinastine HCl is described as "freely soluble in water," its solubility can decrease in buffered systems due to the common ion effect and the presence of other salts[1][4]. At pH 7.4, the molecule is protonated and should be soluble. However, at approximately 10 mg/mL in PBS, you may be approaching its saturation limit[1].

Troubleshooting Steps:

  • Verify Concentration: Ensure your target concentration does not exceed the known solubility limit in your specific buffer system.

  • Gentle Heating: Warm the solution gently (e.g., 37°C water bath) to increase the rate of dissolution.

  • Sonication: Use a sonicator bath to provide mechanical energy to break up solid particles and aid dissolution.

  • pH Adjustment: The compound's solubility is pH-dependent. Although it is a salt of a strong acid (HCl), slightly lowering the pH of your buffer (e.g., to pH 6.0-6.5) can sometimes increase the stability of the protonated, more soluble form.

Q2: Can I prepare a high-concentration stock solution of Epinastine HCl? What solvent should I use?

Answer: Yes, high-concentration stock solutions are best prepared using organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents, with a reported solubility of approximately 30 mg/mL[1].

  • Protocol: Prepare the stock solution in your chosen organic solvent. For subsequent use in biological experiments, this stock can be further diluted into your aqueous buffer or isotonic saline.

  • Important Consideration: When diluting from an organic stock into an aqueous buffer, ensure the final concentration of the organic solvent is minimal, as it may have physiological effects in your experimental model[1]. It is crucial to perform a vehicle control experiment.

Q3: My aqueous solution of Epinastine HCl appears cloudy after storage. What should I do?

Answer: Aqueous solutions of Epinastine HCl are not recommended for long-term storage. It is advised to prepare fresh solutions daily[1]. Cloudiness or precipitation can indicate that the compound is falling out of solution due to instability or saturation upon cooling. If you must store it for a short period, store it at 2-8°C and allow it to fully return to room temperature before use. If cloudiness persists, the solution should be discarded.

Q4: How does pH affect the solubility of Epinastine Hydrochloride?

Answer: As a basic compound with a high pKa (11.2), Epinastine's solubility is highly dependent on pH[4].

  • Acidic pH (pH < pKa): In acidic conditions, the amine functional groups are fully protonated (R-NH₃⁺). This ionized form is highly polar and exhibits maximum aqueous solubility.

  • Basic pH (pH > pKa): As the pH increases above the pKa, the molecule will be deprotonated into its free base form. The free base is significantly less polar and thus much less soluble in water.

This relationship is crucial for formulation, chromatography, and experimental design. Maintaining a pH well below 11.2 is key to keeping the compound in its soluble, ionized state.

Section 3: Advanced Solubilization Strategies

For challenging formulations, such as ophthalmic solutions or preparations requiring higher concentrations, advanced techniques may be necessary. The commercial ophthalmic formulation (Elestat™) is a 0.05% solution (0.5 mg/mL) at a pH of approximately 7, indicating that at this concentration, solubility in an aqueous vehicle is readily achievable[10][11].

For higher concentrations, consider the following:

  • Co-solvents: Systems using a mixture of water and a water-miscible organic solvent can enhance solubility. Propylene glycol (PG) and polyethylene glycol (PEG 300/400) are common pharmaceutical co-solvents.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility. A published formulation for research purposes suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[12].

  • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water and increasing solubility.

Section 4: Protocols & Workflows

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

  • Weigh: Accurately weigh the required amount of Epinastine Hydrochloride powder.

  • Add Solvent: Add a portion (e.g., 80%) of the final volume of purified water or your desired aqueous buffer (e.g., PBS, pH 7.2).

  • Dissolve: Vortex or stir the mixture. If dissolution is slow, use a sonicator bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Adjust Volume: Once fully dissolved, add the remaining solvent to reach the final desired volume.

  • Filter (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Use Immediately: It is strongly recommended to use this solution on the day of preparation[1].

Protocol 2: Preparation of a 30 mg/mL DMSO Stock Solution

  • Weigh: Accurately weigh the Epinastine Hydrochloride powder in a suitable vial.

  • Add DMSO: Add the calculated volume of high-purity DMSO.

  • Dissolve: Vortex thoroughly until the solid is completely dissolved. Sonication can be used to expedite the process.

  • Storage: Store this stock solution at -20°C for long-term stability[1]. Purging the vial with an inert gas like nitrogen or argon before sealing can further protect against degradation[1].

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with Epinastine HCl.

Solubility_Workflow cluster_ts cluster_adv start Start: Dissolve Epinastine HCl in desired aqueous buffer check_sol Is it fully dissolved? start->check_sol success Success: Solution Ready for Use check_sol->success Yes troubleshoot Initial Troubleshooting check_sol->troubleshoot No ts1 1. Gently warm (37°C) troubleshoot->ts1 ts2 2. Sonicate ts1->ts2 ts3 3. Verify pH is < 8 ts2->ts3 check_sol2 Is it dissolved now? ts3->check_sol2 check_sol2->success Yes advanced Advanced Strategy Needed check_sol2->advanced No adv1 Prepare high-concentration stock in DMSO/Ethanol advanced->adv1 adv3 Consider formulation with co-solvents or cyclodextrins advanced->adv3 adv2 Dilute stock into aqueous buffer adv1->adv2 final_check Is final concentration and vehicle acceptable for experiment? adv2->final_check adv3->final_check final_check->success Yes final_check->advanced No, Re-evaluate

Caption: Decision workflow for solubilizing Epinastine HCl.

References

  • Epinastine hydrochloride - Physico-chemical Properties. ChemBK. [Link]

  • Synthesis method of epinastine hydrochloride (CN112028897A).
  • Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • EPINASTINE HYDROCHLORIDE. Global Substance Registration System (GSRS). [Link]

  • Synthesis method for epinastine hydrochloride (CN105153169A).
  • Improvement of the Synthetic Route for Epinastine Antihistamine. ResearchGate. [Link]

  • Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion. Drug Synthesis Database. [Link]

  • Synthesis method of epinastine hydrochloride (CN115504985B).
  • Epinastine. The Merck Index Online. [Link]

  • Epinastine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • EPINASTINE HYDROCHLORIDE (CHEMBL1200491). ChEMBL, EMBL-EBI. [Link]

  • Epinastine. Wikipedia. [Link]

  • ELESTAT™ (epinastine HCl ophthalmic solution) 0.05% Sterile Label. U.S. Food and Drug Administration (FDA). [Link]

  • Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info. Drugs.com. [Link]

  • Epinastine. StatPearls, NCBI Bookshelf. [Link]

Sources

Technical Support Center: Synthesis of 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro Epinastine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important Epinastine derivative. As a designated process-related impurity and a reference standard, achieving high purity of 7-Chloro Epinastine HCl is critical for analytical method development and quality control.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Common Impurities and Identification

This section addresses the primary byproducts encountered during the synthesis, their likely origins, and methods for identification.

Q1: My final product shows an impurity with a mass corresponding to the loss of HCl. What is this byproduct and how is it formed?

A1: This is highly likely Dehydro Epinastine (Impurity A) .[2][3] This impurity arises from an oxidation/elimination reaction, converting the dihydro-azepine ring into a fully aromatic dibenzo[b,e]azepine system.

  • Causality: This side reaction is often promoted by excessive heat, the presence of oxidizing agents, or prolonged reaction times under harsh acidic or basic conditions. The driving force is the formation of a more stable, conjugated aromatic system. A facile synthesis route for Epinastine itself proceeds through a dehydroepinastine intermediate, which is then reduced.[4] If this reduction is incomplete or if the product is later exposed to oxidative conditions, Dehydro Epinastine will appear as an impurity.

  • Troubleshooting Protocol: Identification and Confirmation

    • LC-MS Analysis: Obtain a high-resolution mass spectrum of the impurity peak. The expected molecular weight for the free base of Dehydro Epinastine is approximately 247.29 g/mol .[3]

    • UV-Vis Spectroscopy: Compare the UV spectrum of your product mixture to a pure standard of 7-Chloro Epinastine HCl. The extended conjugation in Dehydro Epinastine will cause a bathochromic (red) shift in its maximum absorbance wavelength.

    • Reference Standard: The most reliable method is to co-inject a certified reference standard of Dehydro Epinastine Impurity A to confirm the retention time.

Q2: I've detected a byproduct with a significantly higher molecular weight, containing two chlorine atoms. What is this?

A2: You are likely observing a di-chlorinated derivative of Epinastine. The introduction of a second chlorine atom onto the dibenz[c,f]imidazo[1,5-a]azepine scaffold can occur if the electrophilic chlorination step is not well-controlled.

  • Causality: Over-chlorination is a classic issue in electrophilic aromatic substitution reactions. It can be caused by:

    • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating reagent.

    • High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction.

    • Inadequate Quenching: Failure to promptly quench the reaction can allow for continued, slow chlorination of the desired product.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Carefully control the molar ratio of the substrate to the chlorinating agent. A 1:1 or slightly less than 1:1 ratio is often recommended.

    • Temperature Management: Maintain the recommended reaction temperature, using an ice bath if necessary, to control the reaction's exothermicity.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted byproducts.

Diagram: Potential Byproduct Formation Pathways

The following diagram illustrates the primary synthesis pathway and the points at which common impurities can arise.

Byproduct_Formation cluster_main Main Synthesis Pathway cluster_byproducts Byproduct Formation Start Dibenzo[b,e]azepine Precursor Chlorination Electrophilic Chlorination Start->Chlorination Chloro_Intermediate 7-Chloro Intermediate Chlorination->Chloro_Intermediate Over_Chlorination Over-Chlorination (Di-chloro byproduct) Chlorination->Over_Chlorination Cyclization Imidazole Ring Formation (e.g., with Cyanogen Bromide) Chloro_Intermediate->Cyclization Product 7-Chloro Epinastine HCl Cyclization->Product Unreacted_SM Incomplete Cyclization (Unreacted Intermediate) Cyclization->Unreacted_SM Dehydro_Impurity Oxidation/Elimination (Dehydro Impurity A) Product->Dehydro_Impurity Troubleshooting_Workflow Start Synthesis Complete Analyze Crude Product (HPLC, MS) CheckPurity Is Purity > 99%? Start->CheckPurity Impurity_ID Identify Major Impurity (Mass Spec, RT Comparison) CheckPurity->Impurity_ID No End_Pass Process Complete CheckPurity->End_Pass Yes Dehydro Impurity = Dehydro-Epinastine? Impurity_ID->Dehydro Dichloro Impurity = Di-chloro? Dehydro->Dichloro No Optimize_Reduction Optimize Reduction Step (if applicable) or Avoid Oxidative Conditions Dehydro->Optimize_Reduction Yes Unreacted Impurity = Starting Material? Dichloro->Unreacted No Optimize_Chloro Control Chlorination: - Temp - Stoichiometry Dichloro->Optimize_Chloro Yes Optimize_Cyclization Optimize Cyclization: - Reagent Quality - Time/Temp Unreacted->Optimize_Cyclization Yes Purify Purification Required (Recrystallization, Charcoal) Unreacted->Purify No / Other End_Fail Re-run Synthesis with Optimized Conditions Optimize_Reduction->End_Fail Optimize_Chloro->End_Fail Optimize_Cyclization->End_Fail Purify->End_Pass

Caption: A decision tree for troubleshooting synthesis outcomes.

References

  • Epinastine Impurity 7 HCl | Axios Research . [Link]

  • A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate - ResearchGate . [Link]

  • This compound - API Impurities - Alentris Research Pvt. Ltd . [Link]

  • Epinastine-impurities | Pharmaffiliates . [Link]

  • Synthetic method of epinastine hydrochloride - Eureka | Patsnap . [Link]

  • CN112028897A - Synthesis method of epinastine hydrochloride - Google P
  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions - JOCPR . [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG . [Link]

  • Preparation method of epinastine hydrochloride and intermediate thereof - Google P
  • US6403790B1 - Process for the production of epinastine hydrochloride in the high-melting crystal modification - Google P
  • Epinastine Impurities and Related Compound - Veeprho . [Link]

  • Epinastine Hydrochloride-impurities - Pharmaffiliates . [Link]

Sources

Technical Support Center: Chromatographic Analysis of Epinastine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Resolving Structurally Similar Compounds

Epinastine, an H1-receptor antagonist, is a tetracyclic molecule with a rigid three-dimensional structure.[1] 7-Chloro Epinastine is a chlorinated derivative and a known process-related impurity.[1] The structural similarity between Epinastine and its 7-chloro analog presents a significant challenge in chromatographic separation. The addition of a single chlorine atom to the aromatic ring alters the molecule's physicochemical properties, such as its lipophilicity, which can be leveraged for separation.[1] However, achieving baseline resolution often requires careful optimization of multiple chromatographic parameters.

This guide will walk you through a systematic approach to troubleshooting and improving peak resolution in your 7-Chloro Epinastine chromatogram.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor resolution between my Epinastine and 7-Chloro Epinastine peaks. Where should I start troubleshooting?

Poor resolution between two closely eluting peaks is a common issue in HPLC. The resolution (Rs) is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . A logical first step is to systematically evaluate and optimize these parameters.

Here is a workflow to guide your initial troubleshooting:

G A Poor Resolution Observed B Assess Peak Shape (Tailing, Fronting, Splitting?) A->B C Optimize Selectivity (α) - Mobile Phase pH - Organic Modifier - Stationary Phase B->C If peaks are symmetrical but too close G Address Peak Shape Issues First (See Q2, Q3, Q4) B->G If peaks are distorted D Optimize Retention Factor (k') - Mobile Phase Strength C->D E Optimize Efficiency (N) - Flow Rate - Column Length/Particle Size D->E F Resolution Improved E->F G A Split Peaks Observed Chemical Causes Mechanical Causes B Mobile Phase pH near pKa A:f0->B C Sample Solvent Incompatibility A:f0->C D Column Void or Blockage A:f1->D E Leaking Connection A:f1->E

Sources

Minimizing degradation of 7-Chloro Epinastine during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Chloro Epinastine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to minimize the degradation of 7-Chloro Epinastine during analytical experiments. Our goal is to ensure the accuracy, reproducibility, and integrity of your analytical data.

Introduction to the Stability Challenges of 7-Chloro Epinastine

7-Chloro Epinastine, a chlorinated analog and a known impurity of the second-generation antihistamine Epinastine, presents unique challenges during its analytical quantification.[1][2][3] Like its parent compound, 7-Chloro Epinastine is susceptible to degradation under various stress conditions, which can lead to the loss of the active analyte, the appearance of unknown peaks in chromatograms, and compromised data quality. The presence of a chloro group on the dibenzo[b,e]azepine ring can influence the molecule's electronic properties and, consequently, its degradation profile.[4]

This guide provides a comprehensive overview of the potential degradation pathways, practical solutions to mitigate these issues, and robust analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7-Chloro Epinastine during analysis?

A1: The primary factors include pH, light exposure, temperature, and the presence of oxidizing agents. Epinastine hydrochloride has been shown to degrade under acidic, basic, and oxidative stress conditions.[5][6] The chloro substituent in 7-Chloro Epinastine may alter its susceptibility to these factors.

Q2: How does the chloro group at the 7-position potentially influence the degradation of the molecule?

A2: The chlorine atom is an electron-withdrawing group. Its presence on the aromatic ring can affect the electron density of the entire molecule, potentially influencing the stability of the imidazole ring and the tricyclic azepine system.[4] This could either stabilize the molecule or make it more susceptible to certain types of degradation, such as nucleophilic attack.

Q3: What are the expected degradation products of 7-Chloro Epinastine?

A3: Based on the known degradation of Epinastine, a primary degradation pathway involves the hydrolytic opening of the imidazole ring to form an amide derivative.[7] It is plausible that 7-Chloro Epinastine follows a similar pathway. Other potential degradation products could arise from oxidation of the amino or imino groups.[3]

Q4: What is the ideal pH range for handling solutions of 7-Chloro Epinastine?

A4: For Epinastine, studies have shown it to be relatively stable at neutral pH (7.0).[8][9] However, its stability decreases in acidic (pH 3.0) and strongly alkaline conditions.[1][6] Therefore, it is recommended to maintain the pH of 7-Chloro Epinastine solutions as close to neutral as possible during sample preparation and analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 7-Chloro Epinastine and provides step-by-step troubleshooting guidance.

Issue 1: Loss of 7-Chloro Epinastine peak area or appearance of unexpected peaks in the chromatogram.
  • Potential Cause 1: pH-induced Hydrolysis.

    • Explanation: Extreme pH conditions (acidic or alkaline) can catalyze the hydrolysis of the imidazole ring of the Epinastine core structure.[7]

    • Troubleshooting Steps:

      • Verify pH of all solutions: Ensure your mobile phase, diluents, and sample matrix are within a neutral pH range (6.5-7.5).

      • Buffer your solutions: Use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH.

      • Minimize sample residence time: Reduce the time the sample spends in the autosampler before injection.

      • Analyze samples promptly: Prepare samples fresh and analyze them as soon as possible.

  • Potential Cause 2: Photodegradation.

    • Explanation: Exposure to UV or ambient light can induce photodegradation. Epinastine has shown some sensitivity to light, especially in solution.[3][8]

    • Troubleshooting Steps:

      • Use amber vials: Protect your samples and standards from light by using amber glass vials or light-blocking centrifuge tubes.

      • Work in a low-light environment: Prepare samples under subdued lighting conditions.

      • Cover autosampler trays: If your autosampler is not refrigerated or light-protected, cover the sample tray with a light-blocking material.

  • Potential Cause 3: Oxidative Degradation.

    • Explanation: The presence of oxidizing agents, even dissolved oxygen, can lead to the formation of oxidation products.[3][5]

    • Troubleshooting Steps:

      • Degas your mobile phase: Use helium sparging or an inline degasser to remove dissolved gases from the mobile phase.

      • Avoid peroxide-forming solvents: Be cautious with solvents like tetrahydrofuran (THF) and ether that can form peroxides over time.

      • Consider antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the sample diluent may be beneficial, but this should be validated to ensure it does not interfere with the analysis.

Issue 2: Poor peak shape (tailing or fronting).
  • Potential Cause 1: Secondary interactions with the stationary phase.

    • Explanation: The basic nature of the amino group in 7-Chloro Epinastine can lead to interactions with residual silanol groups on the surface of C18 columns, causing peak tailing.

    • Troubleshooting Steps:

      • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

      • Adjust mobile phase pH: A slightly acidic mobile phase (e.g., pH 3-4 with formic acid or trifluoroacetic acid) can protonate the analyte and minimize interactions with silanols. However, be mindful of the potential for acid-catalyzed degradation.

      • Add an amine modifier: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase to block active sites on the stationary phase.

  • Potential Cause 2: Inappropriate solvent for sample dissolution.

    • Explanation: If the sample diluent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting Steps:

      • Match diluent to mobile phase: Dissolve your sample in a solvent that is as close in composition and strength to the initial mobile phase as possible.

      • Reduce injection volume: Injecting a smaller volume can minimize the effects of a strong sample solvent.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis
  • Standard Solution Preparation:

    • Accurately weigh a known amount of 7-Chloro Epinastine reference standard.

    • Dissolve in a diluent consisting of a 50:50 (v/v) mixture of acetonitrile and a 10 mM ammonium acetate buffer (pH 7.0).

    • Store standard solutions in amber vials at 2-8°C and prepare fresh daily.

  • Sample Preparation:

    • Dilute the sample with the same diluent used for the standard solution to a concentration within the calibrated range of the instrument.

    • Vortex briefly to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter before injection.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This method is proposed based on established methods for Epinastine and is designed to separate the parent compound from its potential degradation products.[10][11]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Diagram 1: Potential Degradation Pathway of 7-Chloro Epinastine

7-Chloro Epinastine 7-Chloro Epinastine Hydrolyzed Product Hydrolyzed Product 7-Chloro Epinastine->Hydrolyzed Product  Hydrolysis (Acidic/Basic) Oxidized Product Oxidized Product 7-Chloro Epinastine->Oxidized Product  Oxidation  

Caption: Potential degradation pathways of 7-Chloro Epinastine.

Diagram 2: Troubleshooting Workflow for Analyte Degradation

cluster_troubleshooting Troubleshooting Workflow start Analyte Degradation Observed check_ph Check pH of Solutions start->check_ph check_light Assess Light Exposure check_ph->check_light pH is neutral adjust_ph Adjust to Neutral pH & Buffer check_ph->adjust_ph  pH is not neutral check_oxidation Evaluate Oxidative Stress check_light->check_oxidation Protected from light protect_light Use Amber Vials & Low Light check_light->protect_light  Exposed to light degas_solvents Degas Mobile Phase check_oxidation->degas_solvents  Oxidizing agents present reanalyze Re-analyze Sample check_oxidation->reanalyze No oxidative stress adjust_ph->check_light protect_light->check_oxidation degas_solvents->reanalyze

Caption: A logical workflow for troubleshooting 7-Chloro Epinastine degradation.

References

  • Pharmaffiliates. Epinastine-impurities. [Link]

  • Gumieniczek, A., Berecka-Rycerz, A., Hubicka, U., Żmudzki, P., & Kozyra, P. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

  • PubChem. 7-Chloro Epinastine Hydrochloride. [Link]

  • Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Molecules, 25(12), 2889. [Link]

  • Veeprho. Epinastine Impurities and Related Compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCl in Bulk Drug. (2016). International Journal of Pharmaceutical Sciences and Research, 7(4), 1665-1672. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (n.d.). International Journal of ChemTech Research. [Link]

  • ResearchGate. Summary of forced degradation results. [Link]

  • ResearchGate. Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • International Science Community Association. Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. [Link]

  • Seo, J. H., et al. (2020). Bacterial Degradation of Aromatic Compounds. Applied and Environmental Microbiology, 86(21), e01523-20. [Link]

  • ResearchGate. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

  • Taylor & Francis eBooks. Microbial Degradation of Chlorinated Aromatic Compounds. [Link]

  • Gumieniczek, A., et al. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 25(12), 2889. [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for 7-Chloro Epinastine Trace Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of 7-Chloro Epinastine. As a critical process-related impurity and metabolite of Epinastine, achieving sensitive and reliable detection of 7-Chloro Epinastine at trace levels is paramount for pharmaceutical quality control and pharmacokinetic studies.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical challenge. Here, we provide in-depth troubleshooting guidance and frequently asked questions, grounded in established scientific principles and extensive field experience.

Introduction: The Challenge of Trace-Level Detection

7-Chloro Epinastine, a chlorinated derivative of the H1-receptor antagonist Epinastine, presents unique analytical hurdles.[1] Its structural similarity to the parent drug and the complexity of biological matrices necessitate highly sensitive and selective analytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary challenges in achieving low detection limits revolve around optimizing sample preparation to minimize matrix effects and fine-tuning LC-MS/MS parameters to maximize signal-to-noise ratios. This guide will address common issues encountered during method development and routine analysis, offering practical solutions to enhance detection sensitivity.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments, providing not just solutions but also the rationale behind them.

Issue 1: Poor Signal Intensity and High Background Noise

Question: I am observing a very low signal for my 7-Chloro Epinastine standard, and the baseline is noisy. What are the likely causes and how can I improve my signal-to-noise ratio?

Answer: This is a multifaceted issue that often points to suboptimal instrument settings or issues with the mobile phase.

Underlying Causes & Solutions:

  • Suboptimal Mass Spectrometry (MS) Ionization: The efficiency of ion generation in the MS source is critical.

    • Expertise & Experience: Electrospray ionization (ESI) is commonly used for compounds like 7-Chloro Epinastine. The choice between positive and negative ion mode is crucial. Given the presence of basic nitrogen atoms in the imidazole and azepine rings, positive ion mode is typically more effective for protonation and achieving a strong signal.[2][3]

    • Troubleshooting Steps:

      • Polarity Check: Infuse a standard solution of 7-Chloro Epinastine directly into the mass spectrometer and acquire spectra in both positive and negative ion modes to empirically determine which provides the superior response.[2]

      • Source Parameter Optimization: Systematically optimize key ESI source parameters, including capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature. These parameters are interdependent and eluent-dependent. For instance, higher flow rates or highly aqueous mobile phases often require increased gas flow and temperature to facilitate efficient desolvation.[2]

  • Mobile Phase Composition: The mobile phase not only separates your analyte but also significantly impacts its ionization efficiency.

    • Expertise & Experience: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase can significantly enhance the protonation of basic analytes like 7-Chloro Epinastine in positive ion mode, thereby boosting the signal intensity.[3][4]

    • Troubleshooting Steps:

      • Acidify the Mobile Phase: If not already in use, add 0.1% formic acid to both your aqueous and organic mobile phase components.

      • Optimize Organic Content: While gradient elution is common, ensure that the organic solvent percentage at the elution time of 7-Chloro Epinastine is optimal for both chromatographic retention and ionization. Droplets with a higher organic content tend to desolvate more efficiently, leading to better sensitivity.[2]

  • Contaminated Solvents or System: High background noise can often be traced back to contaminated solvents, tubing, or a dirty MS source.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[5]

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep them capped to prevent contamination and evaporation.[5]

      • System Cleaning: If the noise persists, follow your instrument manufacturer's guidelines for cleaning the MS ion source.

Issue 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)

Question: My results for 7-Chloro Epinastine in plasma samples are highly variable between injections and different sample lots. How can I diagnose and mitigate this?

Answer: This variability is a classic symptom of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.[6][7][8] This can lead to either ion suppression or enhancement, causing erroneous quantification.[6][7][8]

Underlying Causes & Solutions:

  • Inadequate Sample Preparation: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3][9][10]

    • Expertise & Experience: While simple protein precipitation is fast, it often provides a "dirtier" extract, leaving behind phospholipids and other components that are notorious for causing matrix effects.[11] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing these interferences.[9][10][12]

    • Troubleshooting Steps:

      • Evaluate Different Extraction Techniques: If you are using protein precipitation, consider developing an SPE or LLE method. For SPE, a mixed-mode cation exchange sorbent could be effective for retaining the basic 7-Chloro Epinastine while allowing for rigorous washing steps to remove neutral and acidic interferences.

      • Optimize Your Current Method: If you must use protein precipitation, experiment with different precipitation solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios to maximize protein removal and minimize analyte loss.

  • Chromatographic Co-elution: If interfering matrix components elute at the same time as 7-Chloro Epinastine, matrix effects are highly likely.

    • Expertise & Experience: Improving chromatographic resolution is key. A longer column, a smaller particle size, or adjusting the gradient profile can help separate the analyte from the interferences.

    • Troubleshooting Steps:

      • Modify the Gradient: Adjust the slope of your gradient to increase the separation around the retention time of 7-Chloro Epinastine.

      • Change the Column: Consider a column with a different stationary phase chemistry that may offer different selectivity for your analyte and the matrix components.

  • Use of an Appropriate Internal Standard (IS): A suitable internal standard is crucial for correcting for variability in sample preparation and matrix effects.

    • Expertise & Experience: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 7-Chloro Epinastine-d4). It will have nearly identical chemical properties and chromatographic behavior, and will be similarly affected by matrix effects, thus providing the most accurate correction. If a stable isotope-labeled IS is not available, a structural analog that is not present in the sample can be used.

    • Troubleshooting Steps:

      • Incorporate a Stable Isotope-Labeled IS: If not already in use, this is the most robust solution.

      • Select a Suitable Structural Analog: If a labeled standard is unavailable, choose an analog with similar pKa, logP, and extraction recovery to 7-Chloro Epinastine.

Visualizing the Path to a Cleaner Signal

The following workflow illustrates the decision-making process for troubleshooting low sensitivity and matrix effects.

Caption: A stepwise workflow for diagnosing and resolving common issues in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is a realistic Lower Limit of Quantification (LLOQ) to aim for when analyzing 7-Chloro Epinastine in plasma?

A1: While specific LLOQs are method-dependent, highly sensitive LC-MS/MS methods for similar small molecules in plasma can achieve LLOQs in the low pg/mL to sub-ng/mL range.[13][14][15] For instance, a validated method for cloperastine enantiomers in rat plasma achieved an LLOQ of 0.05 ng/mL.[13] A method for rupatadine and its metabolites in human plasma also reached an LLOQ of 0.05 ng/mL.[15] Achieving a similar range for 7-Chloro Epinastine is a feasible goal with proper method optimization.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[7]

Experimental Protocol: Quantitative Assessment of Matrix Factor

  • Prepare Solutions:

    • Solution A (Neat): Prepare a standard solution of 7-Chloro Epinastine in the final mobile phase composition at a known concentration (e.g., a low and high QC level).

    • Solution B (Post-Spike): Extract a blank plasma sample using your established procedure. After the final evaporation step, reconstitute the extract with Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for 7-Chloro Epinastine.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Solution B) / (Peak Area in Solution A)

  • Interpretation:

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Q3: Can the choice of chromatography column impact sensitivity?

A3: Absolutely. The column is central to both separating your analyte from interferences and influencing peak shape, which directly impacts the signal-to-noise ratio and thus sensitivity.

  • Particle Size: Smaller particle size columns (e.g., sub-2 µm) can provide sharper, taller peaks, which can improve the signal-to-noise ratio and, therefore, sensitivity.

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.[4] However, if co-elution with matrix components is an issue, exploring columns with different selectivities (e.g., Phenyl-Hexyl, Biphenyl) can be beneficial.

  • Column Dimensions: A narrower internal diameter (ID) column (e.g., 2.1 mm vs. 4.6 mm) can increase sensitivity by reducing analyte dilution on the column, leading to a more concentrated band entering the mass spectrometer.

Data Summary: Impact of Sample Preparation on Analyte Recovery & Matrix Effects

The following table summarizes hypothetical data to illustrate the impact of different sample preparation techniques on analyte recovery and matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Interpretation
Protein Precipitation (Acetonitrile)95 ± 50.45 ± 0.15High recovery but significant ion suppression.
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 70.80 ± 0.10Good recovery with reduced ion suppression.
Solid-Phase Extraction (Mixed-Mode Cation Exchange)90 ± 40.95 ± 0.05High recovery with minimal matrix effects.

This table clearly demonstrates that while protein precipitation may offer high recovery, it can be detrimental to sensitivity due to severe matrix effects. In this example, SPE provides the best balance of high recovery and minimal signal suppression, making it the superior choice for a sensitive and robust assay.

Visualizing the Analytical Workflow

This diagram outlines the key stages of a typical LC-MS/MS workflow for the analysis of 7-Chloro Epinastine in a biological matrix.

AnalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) SpikeIS Spike with Internal Standard Sample->SpikeIS Extraction Extraction (SPE, LLE, or PPT) SpikeIS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection Autosampler Injection Recon->Injection LC HPLC/UPLC Separation (C18 Column) Injection->LC MS Tandem Mass Spectrometer (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of 7-Chloro Epinastine Calibration->Quantification

Caption: Overview of the bioanalytical workflow from sample preparation to final quantification.

By systematically addressing each stage of the analytical process, from sample preparation to data analysis, researchers can overcome the challenges of trace-level detection and develop robust, sensitive methods for 7-Chloro Epinastine.

References

  • Bhatt, J. et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Mei, H. et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. Available at: [Link]

  • El-Bagary, R. et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bhatt, J. et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • El-Bagary, R. et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Vlase, L. et al. (2013). The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation. Farmacia. Available at: [Link]

  • An, G. et al. (2020). Two real case examples on matrix/analyte-mediated ion suppression in LC/MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • El-Bagary, R. et al. (2012). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bae, J. W. et al. (2016). A more rapid, simple and sensitive HPLC-MS/MS method for determination of epinastine in human plasma and application to a bioequivalence study. Lat. Am. J. Pharm.. Available at: [Link]

  • Bhatt, J. et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Global Research Online. Available at: [Link]

  • Do, H. J. et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Pharmaceuticals. Available at: [Link]

  • Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]

  • Janas, E. et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules. Available at: [Link]

  • Jian, W. et al. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample Treatment Based on Extraction Techniques in Biological Matrices. Bioanalysis. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]

  • Gardner, A. et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science. Available at: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 7-Chloro Epinastine Hydrochloride. Alentris Research. Available at: [Link]

  • Grifasi, F. et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Journal of Analytical Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2020). Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application. Journal of Separation Science. Available at: [Link]

  • Dasari, P. K. et al. (2020). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Qin, F. et al. (2015). Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 7-Chloro Epinastine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For potent molecules like 7-Chloro Epinastine, a critical impurity or metabolite of the antihistamine Epinastine, ensuring the consistency and reliability of analytical methods across different laboratories, instruments, or even revisited methodologies is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of Epinastine and its related substances, with a focus on the principles and practical execution of cross-validation.

The narrative that follows is grounded in the foundational principles of analytical chemistry and guided by the harmonized standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as applied to Epinastine analysis, culminating in a detailed protocol for their cross-validation.

The Imperative of Method Specificity in Epinastine Analysis

Epinastine, chemically known as (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine, is a potent H1 receptor antagonist.[7] The presence of impurities, such as chlorinated analogues like 7-Chloro Epinastine, can arise from the synthetic route or degradation. Therefore, the primary challenge for any analytical method is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9] This includes impurities, degradants, and matrix components.

Forced degradation studies are a cornerstone of developing a stability-indicating method.[9][10][11][12] By subjecting Epinastine to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, we can generate potential degradation products.[9][10][12][13][14][15] A robust analytical method must be able to separate the main Epinastine peak from all these potential interferents. Several studies have detailed the development of stability-indicating HPLC methods for Epinastine hydrochloride, demonstrating effective separation from its degradation products.[9][10][11][12][13]

Comparative Analysis of Key Analytical Methodologies

The two most prevalent techniques for the analysis of Epinastine and its related substances in pharmaceutical formulations and biological matrices are HPLC with UV detection and UPLC-MS/MS. Each offers a distinct set of advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in quality control laboratories for its robustness, reliability, and cost-effectiveness.[9] For the analysis of Epinastine, reversed-phase HPLC is the method of choice.

The "Why" Behind the Method:

  • Stationary Phase: A C18 column is commonly employed due to its hydrophobicity, which provides good retention and separation of the moderately polar Epinastine molecule.[9][10][11] The choice of a specific brand and model of C18 column (e.g., Kromasil C18) is often based on empirical data from method development, focusing on achieving the best peak shape and resolution.[10][11]

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of Epinastine, which has a basic character. A slightly acidic to neutral pH (e.g., pH 4.5-5.2) ensures consistent retention times and good peak symmetry.[9][10][11][15] A common mobile phase composition involves a phosphate buffer and an organic modifier like acetonitrile or methanol.[9][10][11][15][16][17] The gradient elution is often preferred in stability-indicating methods to ensure the elution of all degradation products with varying polarities.[10][11]

  • Detection: UV detection at a wavelength where Epinastine exhibits significant absorbance (e.g., 220 nm, 254 nm, or 262 nm) provides good sensitivity for routine analysis.[10][11][15][16][17]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity, making it particularly suitable for bioanalysis (quantification in plasma) and the detection of trace-level impurities.[7][18][19]

The "Why" Behind the Method:

  • Stationary Phase: UPLC columns packed with sub-2 µm particles provide higher resolution and faster analysis times compared to conventional HPLC columns.[20] A C18 stationary phase remains a suitable choice.

  • Mobile Phase: The mobile phase composition is similar to HPLC but is often optimized for compatibility with the mass spectrometer's ion source (e.g., using volatile buffers like ammonium acetate).[16][17]

  • Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Epinastine and its related substances.[18][19][21] This makes it possible to quantify the analyte at very low concentrations, even in complex matrices like plasma.[7]

ParameterHPLC with UV DetectionUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection of precursor and product ions.[18][19]
Selectivity Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance.[9]Excellent, based on retention time and specific mass transitions. Highly resistant to matrix effects and interferences.[7][18]
Sensitivity Typically in the µg/mL to high ng/mL range.[15][16][17][22]High, often in the low ng/mL to pg/mL range.[7]
Analysis Time Longer run times (typically 10-30 minutes).[7]Shorter run times (typically 2-10 minutes).[19][20]
Application Routine quality control, stability testing, content uniformity, and dissolution testing of bulk drug and finished products.[9][13]Bioanalysis, impurity profiling at trace levels, and metabolite identification.[7]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

The Cross-Validation Protocol: Bridging the Methodological Divide

Cross-validation is the formal process of comparing two analytical methods to demonstrate that they provide equivalent results.[23][24] This is critical when, for instance, a project transitions from a research-grade UPLC-MS/MS method to a routine QC-friendly HPLC method, or when transferring a method between laboratories.[5][25][26][27]

The objective is to ensure that any observed differences in results are statistically insignificant and fall within predefined acceptance criteria.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare a Batch of Homogeneous Samples (e.g., 3 concentrations, n=6 replicates) hplc Analyze Samples using Validated HPLC Method prep->hplc Aliquot 1 uplc Analyze Samples using Validated UPLC-MS/MS Method prep->uplc Aliquot 2 data_hplc Obtain Results (HPLC) hplc->data_hplc data_uplc Obtain Results (UPLC-MS/MS) uplc->data_uplc compare Statistical Comparison of Results (e.g., t-test, % Difference) data_hplc->compare data_uplc->compare report Generate Cross-Validation Report compare->report

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

1. Define Acceptance Criteria:

Before initiating the study, establish clear acceptance criteria based on ICH guidelines and internal standard operating procedures.[1][8][2][3] For example, the mean percentage difference between the results from the two methods should be within ±10%, and the precision (%RSD) for each method should be ≤ 2%.

2. Sample Selection and Preparation:

  • Select at least three batches of the drug substance or product that are representative of the material to be analyzed.

  • Prepare samples at three concentration levels spanning the analytical range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least six replicates at each concentration level.

  • Ensure the samples are homogeneous to minimize variability not related to the analytical methods.

3. Analysis:

  • Analyze the prepared samples using both the validated HPLC-UV method and the validated UPLC-MS/MS method.

  • It is crucial that both systems are operating under system suitability criteria.

4. Data Analysis and Interpretation:

  • Calculate the mean, standard deviation, and %RSD for the results obtained from each method at each concentration level.

  • Calculate the percentage difference between the mean results of the two methods for each concentration level using the following formula: % Difference = [(Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)] * 100

  • Perform a statistical evaluation, such as a Student's t-test, to determine if there is a statistically significant difference between the results from the two methods.

Logical Relationship of Validation Parameters

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range CrossValidation Cross-Validation Accuracy->CrossValidation Precision->CrossValidation Range->Accuracy Range->Precision Robustness Robustness Robustness->CrossValidation

Caption: Interdependence of analytical method validation parameters leading to successful cross-validation.

Conclusion

The cross-validation of analytical methods for 7-Chloro Epinastine and its parent compound is a critical exercise in ensuring data integrity throughout the drug development lifecycle. A thorough understanding of the principles behind the chosen analytical techniques, be it the workhorse HPLC or the sensitive UPLC-MS/MS, is foundational. By adhering to a well-defined, statistically robust cross-validation protocol, scientists can confidently bridge the gap between different analytical technologies and laboratories, ensuring the consistent quality and safety of the final pharmaceutical product. This guide serves as a starting point, and it is incumbent upon the analytical scientist to apply these principles with scientific rigor and sound judgment.

References

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). Global Journal of Research in Chemistry. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (n.d.). Research & Reviews: Journal of Chemistry. [Link]

  • Stability-Indicating LC Method for the Determination of Epinastine in Bulk Drug and in Pharmaceutical Dosage Form. (n.d.). International Science Community Association. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. (2016, April 15). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]

  • Summary of Degradation Studies for Epinastine Hydrochloride. (n.d.). ResearchGate. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. (2021). MDPI. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. (2014, February 27). ECA Academy. [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. [Link]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015, January 28). YouTube. [Link]

  • reverse phase-high performance liquid chromatographic method for quantitation of epinastine hydrochloride in eye drops. (n.d.). Semantic Scholar. [Link]

  • Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. (n.d.). PMC. [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right. (n.d.). ComplianceOnline. [Link]

  • Cross and Partial Validation. (n.d.). SlideShare. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. (2025, August 6). ResearchGate. [Link]

  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. [Link]

  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. (2025, August 9). ResearchGate. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). NIH. [Link]

  • Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. (2007). PubMed. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021, August 8). Springer. [Link]

Sources

A Comparative Guide to the Identification of Unknown Impurities Alongside 7-Chloro Epinastine: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of drug safety and efficacy. Any component within a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] These impurities can arise from various stages, including synthesis, formulation, and degradation, and have the potential to impact the drug's safety and stability.[2] 7-Chloro Epinastine, a known related compound of the second-generation antihistamine Epinastine, presents a pertinent case study.[3][][5] As with any API, ensuring the purity of 7-Chloro Epinastine requires a robust analytical strategy capable of separating, identifying, and quantifying unknown impurities, often present at trace levels.[2][6]

This guide provides an in-depth comparison of orthogonal analytical workflows for the identification of unknown impurities in 7-Chloro Epinastine. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted approach provides a self-validating system for impurity characterization. This narrative is grounded in the principles of forced degradation, followed by a strategic application of chromatographic and mass spectrometric techniques, reflecting the best practices dictated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Part 1: The Proactive Approach—Generating Impurities via Forced Degradation

To identify what is unknown, we must first encourage its formation under controlled conditions. Forced degradation, or stress testing, is an essential first step that provides critical insights into a drug's intrinsic stability and potential degradation pathways.[7] By subjecting the 7-Chloro Epinastine drug substance to harsh conditions exceeding those of accelerated stability testing, we can generate a rich sample of potential degradation products.[8] This process is fundamental for developing stability-indicating analytical methods—methods that can reliably separate the API from its degradation products.[7][9]

The ICH Q1A(R2) guideline recommends exposing the API to a variety of stress conditions, including hydrolysis, oxidation, and photolysis.[7] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[7][10] This level of degradation is sufficient to produce a detectable amount of impurities for analysis without rendering the sample unusable.[11]

Workflow for Generating Degradation Impurities

The following diagram outlines the logical flow for a comprehensive forced degradation study.

cluster_0 Forced Degradation Strategy (ICH Q1A) cluster_1 Stress Conditions API 7-Chloro Epinastine (1 mg/mL Solution) Stress Apply Stress Conditions (Parallel Experiments) API->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Stress->Thermal Photo Photolytic (ICH Q1B Light Exposure) Stress->Photo Analysis Analyze Stressed Samples (HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Part 2: A Comparative Analysis of Orthogonal Detection & Elucidation Workflows

No single analytical technique can provide all the necessary information for impurity identification. A truly robust strategy relies on an orthogonal approach, combining the separative power of liquid chromatography with the detection and structural elucidation capabilities of UV and mass spectrometry.

Workflow A: The Workhorse—HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating impurities from the API.[1][12] A well-developed, stability-indicating HPLC method is the foundation of any impurity profiling effort.

  • Expertise & Causality: For a molecule like 7-Chloro Epinastine, a reversed-phase (RP) method using a C18 column is the logical starting point. The non-polar stationary phase effectively retains the largely hydrophobic core of the epinastine structure. A gradient elution, typically with acetonitrile and a buffered aqueous mobile phase, is crucial. This is because forced degradation can produce impurities with a wide range of polarities; a gradient ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved with good peak shape. UV detection is a robust and universal method for chromophoric molecules like 7-Chloro Epinastine.[9][13]

  • Trustworthiness & Validation: The method's trustworthiness is established through validation, as described in ICH Q2(R2) guidelines. By analyzing the stressed samples, we can demonstrate the method's specificity—its ability to separate the main peak from all generated degradation products, ensuring that no impurity co-elutes with the API. This is a critical aspect of a stability-indicating method.[9]

Workflow B: The First Clue—Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV can separate and quantify impurities, it provides no structural information beyond a UV spectrum. This is where Mass Spectrometry (MS) becomes indispensable.[1][14] Coupling HPLC to a single quadrupole or ion trap mass spectrometer is the first step in characterization.

  • Expertise & Causality: The primary goal of this step is to determine the molecular weight of the unknown impurities.[14] An MS-compatible HPLC method must be used, typically replacing non-volatile buffers like phosphates with volatile alternatives like formic acid or ammonium acetate.[6] Electrospray Ionization (ESI) in positive mode is the preferred technique for a molecule like 7-Chloro Epinastine, which contains basic nitrogen atoms that are readily protonated to form an [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion directly provides the impurity's molecular weight.

  • Trustworthiness & Validation: The data from LC-MS validates the HPLC-UV results by confirming the purity of each peak. A single chromatographic peak should correspond to a single mass spectrometric signal. The presence of multiple masses under a single UV peak would indicate co-elution, invalidating the HPLC method's specificity and requiring further method development.

Workflow C: The Definitive Answer—High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)

For definitive structure elucidation, high-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is required.[6][14]

  • Expertise & Causality: HRMS provides two critical pieces of information. First, it measures the mass of the impurity with extremely high accuracy (typically sub-ppm).[6] This accuracy is sufficient to determine the elemental composition (the exact number of C, H, N, Cl, O atoms, etc.), drastically narrowing down the number of possible structures for an unknown. Second, tandem MS (MS/MS) experiments are performed. In this step, the mass spectrometer isolates the [M+H]⁺ ion of the impurity, fragments it, and then measures the masses of the resulting fragment ions.[2][14] By comparing the fragmentation pattern of the impurity to that of the 7-Chloro Epinastine parent drug, we can deduce the location of the chemical modification. For example, if a fragment corresponding to a specific part of the parent molecule is shifted by +16 Da in the impurity's spectrum, it strongly suggests the addition of an oxygen atom (oxidation) in that region.

  • Trustworthiness & Validation: This workflow provides a self-validating system. The proposed structure for the impurity must be consistent with all the data: the molecular formula from HRMS, the fragmentation pattern from MS/MS, and the chromatographic behavior observed in HPLC. This multi-faceted data provides a high degree of confidence in the final structural assignment.[14]

Integrated Analytical Workflow

The relationship between these orthogonal techniques forms a logical progression from detection to definitive identification.

cluster_hplc_out HPLC-UV Output cluster_lcms_out LC-MS Output cluster_hrms_out LC-HR-MS/MS Output Start Stressed 7-Chloro Epinastine Sample HPLC Workflow A: HPLC-UV (Separation & Quantification) Start->HPLC RT Retention Time (RT) HPLC->RT Area % Area HPLC->Area LCMS Workflow B: LC-MS (Molecular Weight) RT->LCMS Isolate peaks of interest Area->LCMS Isolate peaks of interest MW [M+H]⁺ Ion LCMS->MW HRMS Workflow C: LC-HR-MS/MS (Structure Elucidation) MW->HRMS Confirm MW & fragment Formula Elemental Formula HRMS->Formula Fragments MS/MS Fragments HRMS->Fragments End Identified Impurity Structure Formula->End Fragments->End

Caption: Integrated workflow for impurity identification.

Data Comparison Summary

The following table summarizes the type of data obtained from each workflow and its contribution to the final identification.

ParameterWorkflow A: HPLC-UVWorkflow B: LC-MSWorkflow C: LC-HR-MS/MS
Primary Output ChromatogramMass SpectrumHigh-Resolution Mass Spectrum & MS/MS Spectrum
Key Information Retention Time, % AreaMolecular Weight ([M+H]⁺)Accurate Mass, Elemental Formula, Fragment Ions
Primary Purpose Separation & QuantificationPreliminary IdentificationDefinitive Structure Elucidation
Strengths Robust, reproducible, quantitativeProvides molecular weightHigh specificity, provides structural details
Limitations No structural informationLow mass accuracy, no fragmentationMore complex, lower throughput

Part 3: Experimental Protocols

The following protocols are provided as a comprehensive guide for implementation.

Protocol 1: Forced Degradation of 7-Chloro Epinastine
  • Objective: To generate potential degradation products for analytical method development.

  • Procedure:

    • Prepare a stock solution of 7-Chloro Epinastine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[9]

    • Thermal Degradation: Store 10 mg of solid 7-Chloro Epinastine powder in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent to a final concentration of 1 mg/mL.

    • Photolytic Degradation: Expose the 1 mg/mL stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

    • Analyze all samples alongside a non-stressed control solution by HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Objective: To separate 7-Chloro Epinastine from its degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm), 5 µm.[9]

    • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.2 with phosphoric acid.[9]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[9][15]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Protocol 3: LC-MS and HR-MS/MS Analysis
  • Objective: To determine the molecular weight, elemental formula, and fragmentation pattern of unknown impurities.

  • Instrumentation: LC system coupled to a Q-TOF or Orbitrap Mass Spectrometer with an ESI source.

  • Chromatographic Conditions (MS-Compatible):

    • Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm), 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A similar gradient profile to the HPLC-UV method, but adjusted for the shorter UPLC column and faster flow rate (e.g., 0.4 mL/min).

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range (MS1): m/z 100-1000.

    • Data Acquisition: Perform an initial full MS scan to detect impurity ions. Subsequently, use a data-dependent acquisition (DDA) mode to automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

Conclusion

The identification of unknown impurities alongside 7-Chloro Epinastine is a critical exercise in ensuring pharmaceutical quality and safety. A robust analytical strategy is not a linear path but an integrated, orthogonal workflow. It begins with proactive stress testing to generate relevant degradants. The subsequent analysis leverages HPLC-UV for its quantitative and separative power, followed by LC-MS for rapid molecular weight determination, and culminating in LC-HR-MS/MS for definitive structural elucidation. Each step provides a piece of the puzzle, and together, they form a self-validating system that provides high confidence in the final impurity identification. This methodical, science-driven approach is essential for meeting stringent regulatory requirements and, ultimately, for safeguarding patient health.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Amir, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. [Link]

  • Raju, B., et al. (2011). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 153-157. [Link]

  • Gao, C., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • El-Kommos, M. E., et al. (2014). A VALIDATED HPLC METHOD FOR SEPARATION AND DETERMINATION OF EPINASTINE HYDROCHLORIDE ENANTIOMERS. Journal of Liquid Chromatography & Related Technologies, 37(13), 1878-1891. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Gumieniczek, A., et al. (2021). Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • El-Didamony, A. M., et al. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(5), 127-135. [Link]

  • Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Malakar, A., & Bokshi, B. (2023). Reverse Phase High Performance Liquid Chromatography for Validation of Epinastine Hydrochloride in Bulk and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 16(4), 210-214. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • JOCPR. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • ResolveMass Laboratories. (2024, May 31). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Veeprho. (n.d.). Epinastine Impurities and Related Compound. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

  • Gumieniczek, A., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH. [Link]

  • Pharmaffiliates. (n.d.). Epinastine-impurities. [Link]

  • Pharmaffiliates. (n.d.). Epinastine Hydrochloride-impurities. [Link]

  • de Oliveira, A. R. M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. International Journal of Analytical Chemistry. [Link]

  • de Oliveira, A. R. M., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. Semantic Scholar. [Link]

  • ChemFeel. (n.d.). Epinastine. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro Epinastine Hydrochloride. PubChem Compound Database. [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. [Link]

  • Al-maamari, A. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

  • Wikipedia. (n.d.). Epinastine. [Link]

  • Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Chloro Epinastine and 7-Bromo Epinastine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Elemental Difference

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. 7-Chloro Epinastine and 7-Bromo Epinastine represent a classic analytical challenge: two molecules with identical core structures, differing only by a single halogen atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system. While structurally similar, this seemingly minor substitution has significant and predictable consequences on their spectroscopic profiles.

This guide provides an in-depth comparative analysis of these two compounds using four cornerstone spectroscopic techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our objective is not merely to present data, but to elucidate the underlying physical principles that govern the observed spectral differences. For researchers in process development, impurity profiling, and analytical R&D, understanding these distinctions is critical for unambiguous identification, method development, and regulatory compliance. 7-Chloro Epinastine is often monitored as a process-related impurity of Epinastine, an established H1-receptor antagonist.[1] The bromo-analog serves as another potential impurity or a comparative standard.[2][]

Mass Spectrometry: The Definitive Isotopic Signature

Mass spectrometry provides the most unequivocal method for distinguishing between the chloro- and bromo-analogs. The differentiation hinges on the distinct natural isotopic abundances of chlorine and bromine.

Causality Behind the Spectra: Halogen Isotope Patterns

The core principle is that chlorine and bromine naturally exist as two stable isotopes with significant abundance.

  • Chlorine: Comprises approximately 75% ³⁵Cl and 25% ³⁷Cl. This results in a characteristic isotopic cluster for a molecule containing one chlorine atom, where the peak corresponding to the heavier isotope (M+2) is about one-third the intensity of the peak for the lighter isotope (M). This produces a signature 3:1 ratio .[4][5]

  • Bromine: Consists of roughly 50% ⁷⁹Br and 50% ⁸¹Br. Consequently, a molecule with a single bromine atom will exhibit an isotopic cluster with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). This creates a hallmark 1:1 ratio .[4][6]

This fundamental difference in isotopic distribution provides a definitive fingerprint, making MS an exceptionally powerful tool for this specific analytical challenge.

Comparative Mass Spectrometry Data

The following table summarizes the expected high-resolution mass spectrometry data for the protonated molecular ions [M+H]⁺ of the free base forms of each compound.

Parameter7-Chloro Epinastine (C₁₆H₁₄ClN₃)7-Bromo Epinastine (C₁₆H₁₄BrN₃)
Molecular Formula C₁₆H₁₄ClN₃C₁₆H₁₄BrN₃
Nominal Mass 283 g/mol 328 g/mol
Monoisotopic Mass [M] 283.0927327.0422
[M+H]⁺ (m/z for lighter isotope) 284.0999 (for ³⁵Cl)328.0493 (for ⁷⁹Br)
[M+2+H]⁺ (m/z for heavier isotope) 286.0970 (for ³⁷Cl)330.0473 (for ⁸¹Br)
Expected Intensity Ratio (M:M+2) ~3:1 ~1:1
Experimental Protocol: High-Resolution LC-MS

This protocol outlines a self-validating system for acquiring high-resolution mass spectra suitable for isotopic pattern analysis.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of each reference standard (7-Chloro Epinastine and 7-Bromo Epinastine) in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Acquisition Mode: Full Scan MS from m/z 100-500.

    • Resolution: Set to >20,000 FWHM to ensure accurate mass measurement and clear separation of isotopic peaks.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to each analyte.

    • Measure the m/z values of the molecular ion cluster and calculate the relative intensities of the M and M+2 peaks.

    • Compare the observed isotopic pattern to the theoretical 3:1 (Cl) and 1:1 (Br) ratios.

Workflow Diagram: LC-MS Analysis

G cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis p1 Prepare 1 µg/mL solution in 50:50 ACN:H₂O lc Inject 2 µL onto C18 Column p1->lc ms ESI+ Ionization lc->ms detect Full Scan Analysis (Q-TOF / Orbitrap) ms->detect analysis Extract Spectrum detect->analysis compare Compare M:M+2 Ratio (3:1 vs 1:1) analysis->compare

Caption: High-Resolution LC-MS workflow for halogenated Epinastine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy detects subtle differences in the chemical environment of ¹H and ¹³C nuclei, which are influenced by the electronegativity and size of the adjacent halogen.

Causality Behind the Spectra: Inductive vs. Heavy Atom Effects

The substitution of chlorine with bromine impacts the NMR spectra in two primary ways:

  • Inductive Effect (¹H and ¹³C NMR): Chlorine is more electronegative than bromine. It withdraws electron density more strongly from the aromatic ring.[7] This deshields nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value). The effect is most pronounced on the carbon directly bonded to the halogen (C7) and diminishes with distance.[7] Therefore, one would predict that the aromatic protons on the substituted ring of 7-Chloro Epinastine would appear at a slightly higher chemical shift than their counterparts in 7-Bromo Epinastine.

  • Heavy Atom Effect (¹³C NMR): For the carbon directly attached to the halogen (ipso-carbon), a competing phenomenon known as the "heavy atom effect" or "inverse halogen dependence" can occur. Heavier halogens like bromine can induce an upfield shift (lower ppm) for the ipso-carbon compared to chlorine. This is attributed to factors like spin-orbit coupling, which alters the shielding of the carbon nucleus. This means δ(C7) in the bromo-compound may be at a lower ppm than in the chloro-compound, counter to what the simple inductive effect would suggest.

Comparative NMR Data (Predicted)

While full experimental assignments were not available in the searched literature, the following table outlines the expected chemical shift differences based on established spectroscopic principles.[7][8] All shifts are hypothetical and presented for a deuterated chloroform (CDCl₃) solvent.

NucleusExpected δ (ppm) - 7-Chloro EpinastineExpected δ (ppm) - 7-Bromo EpinastineRationale for Difference
Aromatic ¹H (on substituted ring) ~7.0 - 7.5Slightly upfield of chloro-analogHigher electronegativity of Cl causes greater deshielding (downfield shift).[7]
Aliphatic ¹H (azepine ring) ~3.0 - 5.0Very similar to chloro-analogMinimal influence from the distant halogen.
Aromatic ¹³C (C7 - ipso carbon) ~130 - 135Slightly upfield of chloro-analogHeavy atom effect from Br can cause shielding.
Aromatic ¹³C (other carbons) ~115 - 140Minor shifts relative to chloro-analogInductive effect from Cl causes slightly more downfield shifts.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal for reference.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Workflow Diagram: NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis p1 Dissolve 5-10 mg sample in 0.7 mL CDCl₃ with TMS acq_h1 Acquire ¹H Spectrum (16 scans) p1->acq_h1 acq_c13 Acquire ¹³C Spectrum (1024+ scans) p1->acq_c13 proc Fourier Transform, Phase & Baseline Correction acq_h1->proc acq_c13->proc calib Calibrate Spectra (TMS = 0 ppm) proc->calib analysis Assign peaks and compare chemical shifts (δ) calib->analysis G cluster_prep Instrument Preparation cluster_acq Sample Acquisition cluster_analysis Data Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 acq1 Apply solid sample to crystal p2->acq1 acq2 Acquire Sample Spectrum (32 scans, 4 cm⁻¹) acq1->acq2 analysis Generate Absorbance Spectrum compare Locate C-X stretch (700-850 vs 600-750 cm⁻¹) analysis->compare

Caption: Workflow for acquiring FT-IR spectra using an ATR accessory.

UV-Vis Spectroscopy: Observing Chromophoric Shifts

UV-Vis spectroscopy measures the absorption of light by electronic chromophores. The dibenzo-azepine system of Epinastine is a strong chromophore, and halogen substitution acts as an auxochromic modification.

Causality Behind the Spectra: Auxochromic and Bathochromic Effects

Halogens, with their lone pairs of electrons, can act as auxochromes, modifying the absorption characteristics of a chromophore. When attached to an aromatic ring, they can participate in resonance, which affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Generally, for halogens on an aromatic ring, there is a trend of increasing bathochromic shift (a shift to longer wavelengths, λ_max) as the atomic number of the halogen increases: F < Cl < Br < I. [9]This is because the lone pair electrons on the larger, more polarizable halogens (like bromine) are more available to interact with the π-system of the ring, slightly lowering the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) light for electronic excitation.

Comparative UV-Vis Data (Predicted)
ParameterExpected Value - 7-Chloro EpinastineExpected Value - 7-Bromo EpinastineRationale for Difference
λ_max ~250-255 nm (in 0.1N HCl)Slightly red-shifted vs. chloro-analog (~252-257 nm)Increased bathochromic shift due to the greater polarizability and auxochromic effect of bromine compared to chlorine. [9]
Molar Absorptivity (ε) SimilarSimilarExpected to be of the same order of magnitude.

Note: The λ_max of the parent Epinastine hydrochloride has been determined via difference spectrophotometry at 252 nm in acidic vs. basic media. [10]The halogenated analogs are expected to absorb in a similar region.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each compound in methanol.

    • Accurately dilute the stock solution with a suitable solvent (e.g., 0.1 N HCl) to a final concentration within the linear range of the instrument (e.g., 10-20 µg/mL).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two matched quartz cuvettes with the solvent (0.1 N HCl) and place them in the sample and reference beams to zero the instrument.

  • Spectrum Acquisition:

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

    • The instrument software will record the absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each compound.

    • Compare the λ_max values to detect the predicted bathochromic shift for the bromo-analog.

Workflow Diagram: UV-Vis Analysis

G cluster_prep Sample Preparation cluster_acq Instrument Setup & Scan cluster_analysis Data Analysis p1 Prepare ~10 µg/mL solution in 0.1 N HCl acq1 Zero instrument with solvent-filled cuvettes p1->acq1 acq2 Scan sample from 400 nm to 200 nm acq1->acq2 analysis Determine λ_max from absorbance plot compare Compare λ_max values for bathochromic shift analysis->compare

Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.

Summary and Conclusion

The spectroscopic differentiation of 7-Chloro Epinastine and 7-Bromo Epinastine is not only feasible but also serves as an excellent case study in applying first principles of analytical chemistry.

  • Mass Spectrometry stands out as the most definitive technique, offering a clear and unambiguous distinction based on the 3:1 (Cl) versus 1:1 (Br) isotopic patterns.

  • NMR Spectroscopy reveals subtle but predictable shifts in the electronic environment around the aromatic ring, governed by the interplay of induction and heavy-atom effects.

  • IR Spectroscopy provides a simple diagnostic tool by targeting the C-X bond vibration, which is sensitive to the mass of the halogen atom.

  • UV-Vis Spectroscopy can detect the minor perturbation of the electronic chromophore, resulting in a slight bathochromic shift for the heavier bromine substituent.

References

  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics.
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ioniz
  • Inductive Effects on Chemical Shift: Overview. (2024). JoVE.
  • 7-Chloro Epinastine Hydrochloride|CAS 80012-45-9. (n.d.). Benchchem.
  • The halogen effect on the 13 C NMR chemical shift in substituted benzenes. (n.d.).
  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021). eGrove - University of Mississippi.
  • Isotopes: Br and Cl. (2023). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • 7-Bromo Epinastine. (n.d.). PubChem.
  • 6.7: Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts.
  • CAS 1217052-16-8 7-Bromo Epinastine. (n.d.). BOC Sciences.
  • Halogenated Organic Compounds. (2023). Spectroscopy Online.
  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.).
  • 7-bromo epinastine suppliers USA. (n.d.). Chemicals.co.uk.
  • Epinastine EP Impurity B (7-Bromo Epinastine). (n.d.). Axios Research.
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • This compound. (n.d.). SRIRAMCHEM.
  • Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.).

Sources

A Comparative Purity Assessment of 7-Chloro Epinastine Hydrochloride Reference Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quality of a reference standard is the bedrock of accurate analytical data. This guide provides an in-depth, technical comparison of methodologies for assessing the purity of 7-Chloro Epinastine Hydrochloride, a critical impurity of the antihistamine Epinastine Hydrochloride.[1][2][3] We will delve into the scientific rationale behind experimental choices and present illustrative data to guide you in selecting a reference standard that ensures the integrity of your research.

This compound, with the molecular formula C16H15Cl2N3, is a chlorinated derivative of Epinastine and a key marker in impurity profiling during drug manufacturing.[1][2][4] Its accurate quantification is paramount for ensuring the safety and efficacy of the final drug product. This guide will walk through a multi-faceted approach to purity assessment, comparing hypothetical reference standard lots to demonstrate the practical application of these analytical techniques.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A comprehensive purity assessment of a reference standard goes beyond a simple percentage value. It involves a suite of orthogonal analytical techniques to identify and quantify all potential impurities, including related substances, residual solvents, and water content. Here, we outline the essential tests and provide detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for determining the purity of a drug substance and for separating and quantifying its impurities. A stability-indicating HPLC method is crucial as it can resolve the main component from any potential degradation products.[5][6][7]

A gradient reversed-phase HPLC method is often preferred for impurity profiling as it provides better separation of compounds with a range of polarities.[5][6] A C18 column is a common choice for its versatility and robustness in separating moderately polar compounds like Epinastine and its derivatives.[5][6][7] The selection of the mobile phase, typically a combination of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good peak shape and resolution.[5][6][8] UV detection is suitable for these compounds due to the presence of chromophores in their structures.[5][8][9]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[5][6]

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 5.2 with phosphoric acid.[5][6]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 80% A, 20% B

    • 31-40 min: Hold at 80% A, 20% B for column equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[5][9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh 7-Chloro Epinastine HCl RS dissolve Dissolve in diluent (e.g., Mobile Phase mixture) prep_sample->dissolve inject Inject sample onto C18 column dissolve->inject separate Gradient elution with KH2PO4 buffer and Acetonitrile inject->separate detect UV detection at 254 nm separate->detect integrate Integrate peak areas of all components detect->integrate calculate Calculate purity by area normalization integrate->calculate caption Figure 1: HPLC workflow for purity assessment.

Figure 1: HPLC workflow for purity assessment.

ParameterReference Standard Lot AReference Standard Lot B
Purity (by area %) 99.92%99.58%
Largest Single Impurity 0.05%0.25% (at RRT 1.15)
Total Impurities 0.08%0.42%

Interpretation: Lot A demonstrates higher purity with a significantly lower level of total and single impurities. The presence of a notable impurity in Lot B at a relative retention time (RRT) of 1.15 warrants further investigation for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown impurities are detected in the HPLC analysis, LC-MS is a powerful tool for their identification. By providing the mass-to-charge ratio (m/z) of the impurity, it is often possible to deduce its molecular formula and propose a structure.

Coupling the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry allows for the characterization of impurities even at very low levels. An electrospray ionization (ESI) source is commonly used for polar molecules like Epinastine and its derivatives, and a time-of-flight (TOF) or Orbitrap mass analyzer can provide high-resolution mass data for accurate mass determination.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The same column and mobile phases as the HPLC method can often be adapted, though volatile buffers (e.g., ammonium acetate) may be required for MS compatibility.[8]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for Epinastine and its analogs as they readily form protonated molecules [M+H]+.[10]

  • Scan Range: A wide scan range (e.g., m/z 100-1000) is used to detect potential impurities with a range of molecular weights.

  • Data Analysis: The accurate mass of the impurity peak is used to predict possible elemental compositions. Fragmentation data (MS/MS) can be used to further elucidate the structure.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Structure Elucidation inject Inject sample from 'Lot B' into UHPLC separate Chromatographic separation of impurities inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize analyze High-resolution mass analysis (e.g., Q-TOF) ionize->analyze fragment MS/MS fragmentation of impurity peak analyze->fragment determine_mass Determine accurate mass of the impurity fragment->determine_mass propose_structure Propose structure based on mass and fragmentation pattern determine_mass->propose_structure caption Figure 2: LC-MS workflow for impurity identification.

Figure 2: LC-MS workflow for impurity identification.

The impurity at RRT 1.15 in Lot B was analyzed by LC-MS. The high-resolution mass spectrum showed a protonated molecule at m/z 284.1395. This corresponds to a molecular formula of C16H18N3O, suggesting the presence of an N-oxide or a hydroxylated impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[11] For a reference standard, ¹H and ¹³C NMR are used to confirm the structure of the main component and can also be used to identify and quantify impurities.

NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for definitive structural confirmation. Quantitative NMR (qNMR) can be used for an accurate potency assessment without the need for a separate reference standard of the main component.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.

  • Sample Preparation: Dissolve a sufficient amount of the reference standard (typically 5-10 mg) in the deuterated solvent.

ParameterReference Standard Lot AReference Standard Lot B
¹H and ¹³C NMR Spectra Consistent with the proposed structure of this compound.Consistent with the proposed structure of this compound.
Observable Impurities No significant impurities detected.Signals corresponding to the impurity identified by LC-MS are observed.

Interpretation: Both lots are confirmed to be this compound. However, the NMR spectrum of Lot B provides further evidence for the presence of the previously detected impurity.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance.[12] Their levels must be controlled within the limits defined by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C.[13]

Static headspace coupled with gas chromatography (GC-HS) is the standard method for residual solvent analysis in pharmaceuticals.[12][14] This technique is highly sensitive and allows for the analysis of volatile compounds without dissolving the sample in a solvent that might interfere with the analysis.

  • Instrumentation: A GC system equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for residual solvent analysis, such as a G43 phase (e.g., DB-624) is often used.[15]

  • Oven Temperature Program: A temperature program that allows for the separation of a wide range of solvents with different boiling points.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80°C

    • Vial Equilibration Time: ~30 min

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

GCHS_Workflow cluster_prep Sample Preparation cluster_gc GC-HS Analysis cluster_data Data Analysis weigh Weigh sample into a headspace vial add_solvent Add a high-boiling solvent (e.g., DMSO) weigh->add_solvent equilibrate Heat and equilibrate the vial in the headspace oven add_solvent->equilibrate inject Inject the vapor phase onto the GC column equilibrate->inject separate Separate solvents based on boiling point inject->separate detect FID detection separate->detect identify Identify solvents by retention time detect->identify quantify Quantify using an external standard identify->quantify caption Figure 3: GC-HS workflow for residual solvent analysis.

Figure 3: GC-HS workflow for residual solvent analysis.

SolventICH Limit (Class 2)Reference Standard Lot AReference Standard Lot B
Methanol 3000 ppm< 50 ppm850 ppm
Acetone 5000 ppm< 50 ppm250 ppm
Dichloromethane 600 ppmNot Detected150 ppm

Interpretation: Lot A has significantly lower levels of residual solvents, well below the ICH limits. Lot B, while still within the acceptable limits, contains higher levels of several solvents.

Conclusion: Selecting a Superior Reference Standard

Based on this comprehensive analysis, Reference Standard Lot A is demonstrably of higher quality than Lot B. It exhibits higher purity, a cleaner impurity profile, and lower levels of residual solvents. For any research or drug development application, the choice of a high-purity, well-characterized reference standard like Lot A is crucial for generating reliable and accurate data.

This guide has provided a framework for the critical evaluation of a this compound reference standard. By employing a combination of orthogonal analytical techniques, researchers can be confident in the quality of their reference materials, which is the foundation of sound scientific and regulatory outcomes.

References

  • A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. (n.d.). International Journal of Pharmaceutical Erudition.
  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. (2015). ResearchGate. [Link]

  • A VALIDATED HPLC METHOD FOR SEPARATION AND DETERMINATION OF EPINASTINE HYDROCHLORIDE ENANTIOMERS. (2010). Taylor & Francis Online. [Link]

  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). Pharmaceutical Technology. [Link]

  • Summary of Degradation Studies for Epinastine Hydrochloride. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Alentris Research Pvt. Ltd. [Link]

  • Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. (2020). National Center for Biotechnology Information. [Link]

  • Epinastine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Chemetrix. [Link]

  • Pharmaceutical Residual Solvents Analysis. (n.d.). Tentamus Pharma UK. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Conicet. [Link]

Sources

Inter-laboratory comparison of 7-Chloro Epinastine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Comparative Analysis of 7-Chloro Epinastine: Establishing Methodological Robustness Across HPLC-UV and UPLC-MS/MS Platforms

Authored by a Senior Application Scientist

This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 7-Chloro Epinastine, a critical analogue and potential impurity in the synthesis of Epinastine. The objective is to provide researchers, analytical development scientists, and quality control professionals with a robust protocol to evaluate and compare the performance of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The narrative herein is grounded in the principles of Analytical Quality by Design (QbD), emphasizing a deep understanding of method parameters and their impact on data quality.[1][2] By explaining the causality behind experimental choices and designing self-validating protocols, this guide aims to establish a benchmark for reproducible and reliable quantification of 7-Chloro Epinastine across different laboratory environments.

The Imperative for Inter-Laboratory Validation

Epinastine, a potent H1 receptor antagonist, is a widely used antihistamine.[3] The presence of impurities, such as the chlorinated analogue 7-Chloro Epinastine, must be meticulously controlled to ensure product safety and efficacy. The development of a standardized analytical method that performs consistently across different laboratories is paramount for regulatory compliance and product quality assurance.

Inter-laboratory studies are the gold standard for assessing the reproducibility of an analytical method.[4] They reveal the method's susceptibility to variations in instrumentation, reagents, analysts, and environmental conditions.[5] This guide outlines a hypothetical study designed to compare a cost-effective HPLC-UV method, suitable for routine quality control, with a highly sensitive and specific UPLC-MS/MS method, ideal for trace-level quantification and pharmacokinetic studies.[3]

Study Design Overview

The fundamental logic of this inter-laboratory study is to distribute identical, centrally prepared samples of 7-Chloro Epinastine (at various concentrations) to a consortium of participating laboratories. Each laboratory will analyze the samples using both the provided HPLC-UV and UPLC-MS/MS protocols. The resulting data on accuracy, precision, linearity, and sensitivity will be collated and statistically analyzed to determine the performance and reproducibility of each method.

G cluster_prep Phase 1: Central Preparation cluster_dist Phase 2: Distribution & Analysis cluster_eval Phase 3: Data Evaluation P1 Preparation of Homogeneous 7-Chloro Epinastine Samples (High, Mid, Low Conc. + Blank) P2 Sample Blinding & Coding P1->P2 Ensures unbiased analysis D1 Distribution to Participating Labs (Lab A, Lab B, Lab C) P2->D1 A1 Analysis using Standardized HPLC-UV Protocol D1->A1 A2 Analysis using Standardized UPLC-MS/MS Protocol D1->A2 E1 Centralized Data Collection A1->E1 A2->E1 E2 Statistical Analysis (Repeatability, Reproducibility) E1->E2 E3 Method Performance Comparison E2->E3

Caption: Overall workflow for the 7-Chloro Epinastine inter-laboratory study.

Detailed Experimental Protocols

Adherence to a standardized protocol is critical for the validity of an inter-laboratory comparison. The following methods have been developed based on established analytical procedures for Epinastine and related compounds, with justifications for key parameter selections.[3][6]

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for robustness and is suitable for quantifying 7-Chloro Epinastine in bulk drug substances or formulated products where concentration levels are relatively high.

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its versatility and proven efficacy in retaining moderately polar compounds like Epinastine analogues through hydrophobic interactions.[6]

  • Mobile Phase: A buffered acetonitrile/water mobile phase is used. The ammonium acetate buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times and peak shapes.[6][7] Acetonitrile serves as the organic modifier to elute the compound.

  • Detection: The UV detection wavelength is set based on the absorbance maximum of the analyte's chromophore, ensuring optimal sensitivity.[6]

Step-by-Step Protocol:

  • Reagents and Materials:

    • 7-Chloro Epinastine Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (Analytical Grade)

    • Water (HPLC Grade)

    • Methanol (HPLC Grade)

  • Equipment:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Analytical Balance

    • Volumetric flasks and pipettes

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : 0.1 M Ammonium Acetate Buffer (40:60 v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.[6]

    • Detection Wavelength: 262 nm.[6][7]

    • Run Time: 15 minutes.

  • Preparation of Solutions:

    • Ammonium Acetate Buffer (0.1 M): Dissolve the appropriate amount of ammonium acetate in HPLC grade water.

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 7-Chloro Epinastine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards (5-80 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • System Suitability:

    • Before analysis, inject a mid-concentration standard five times.

    • Acceptance Criteria (as per ICH guidelines): [8]

      • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates ≥ 2000.

  • Analysis Procedure:

    • Inject the blank (mobile phase), followed by the calibration standards and then the unknown samples in triplicate.

Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification, such as in pharmacokinetic studies or for detecting low-level impurities.[3]

Rationale for Parameter Selection:

  • UPLC: UPLC systems use smaller particle size columns (sub-2 µm), which provide higher resolution, faster run times, and better peak efficiency compared to traditional HPLC.

  • Tandem Mass Spectrometry (MS/MS): MS/MS detection offers exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM). This minimizes interference from matrix components, resulting in a much lower limit of quantification (LLOQ).[3][9]

  • Mobile Phase: A gradient elution with formic acid is used. Formic acid aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).

Step-by-Step Protocol:

  • Reagents and Materials:

    • 7-Chloro Epinastine Reference Standard

    • Internal Standard (IS), e.g., Epinastine-d4

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (LC-MS Grade)

  • Equipment:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

    • Analytical Balance, Volumetric flasks, and pipettes

  • UPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10% to 90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 90% to 10% B

      • 4.0-5.0 min: 10% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • 7-Chloro Epinastine: m/z 284.1 -> 193.1

      • Internal Standard (Epinastine-d4): m/z 254.2 -> 193.1

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Prepare as in Method A.

    • Calibration Standards (0.05-100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution. Spike each standard and sample with a fixed concentration of the Internal Standard.

  • Analysis Procedure:

    • Inject the calibration standards to construct a calibration curve based on the peak area ratio of the analyte to the IS.

    • Analyze the unknown samples.

G cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow H1 Sample Preparation (Dilution in Mobile Phase) H2 Injection (20 µL) H1->H2 H3 Isocratic Separation on C18 Column (5 µm) H2->H3 H4 UV Detection (262 nm) H3->H4 H5 Quantification via External Standard Curve H4->H5 U1 Sample Preparation (Dilution & IS Spiking) U2 Injection (5 µL) U1->U2 U3 Gradient Separation on C18 Column (1.7 µm) U2->U3 U4 ESI+ Ionization & MS/MS Detection (MRM) U3->U4 U5 Quantification via Internal Standard Curve U4->U5

Caption: Comparative workflows of the HPLC-UV and UPLC-MS/MS methods.

Hypothetical Results: An Inter-Laboratory Comparison

The following tables summarize hypothetical data from three participating laboratories. These results are designed to reflect typical performance variations and highlight the strengths of each analytical method.

Table 1: Linearity and Limit of Quantitation (LOQ) Comparison
ParameterMethodLab ALab BLab C
Linearity Range HPLC-UV5 - 80 µg/mL5 - 80 µg/mL5 - 80 µg/mL
UPLC-MS/MS0.05 - 100 ng/mL0.05 - 100 ng/mL0.05 - 100 ng/mL
Correlation Coeff. (r²) HPLC-UV> 0.9992> 0.9995> 0.9989
UPLC-MS/MS> 0.9998> 0.9997> 0.9996
LOQ HPLC-UV5 µg/mL5 µg/mL6 µg/mL
UPLC-MS/MS0.05 ng/mL0.05 ng/mL0.06 ng/mL

Discussion: Both methods demonstrate excellent linearity in their respective ranges across all labs.[3][6] The slightly lower r² for Lab C in the HPLC method might suggest minor issues with standard preparation. The UPLC-MS/MS method shows a significantly lower LOQ (by a factor of ~100,000) due to its superior sensitivity and selectivity, confirming its suitability for trace analysis.[3][10]

Table 2: Accuracy and Precision at a Mid-Concentration Level (20 µg/mL for HPLC, 20 ng/mL for UPLC)
ParameterMethodLab ALab BLab C
Accuracy (% Recovery) HPLC-UV99.5%100.8%97.9%
UPLC-MS/MS101.2%99.8%100.5%
Intra-day Precision (%RSD) HPLC-UV1.1%0.9%2.5%
UPLC-MS/MS1.5%1.3%1.8%
Inter-day Precision (%RSD) HPLC-UV1.8%1.5%3.4%
UPLC-MS/MS2.2%1.9%2.5%

Discussion: All laboratories achieved acceptable accuracy and precision within the typical criteria (e.g., recovery within 80-120%, precision RSD < 15% for bioanalysis).[3] Lab C's higher %RSD and lower accuracy with the HPLC-UV method could point to greater variability in their manual integrations or system performance. The UPLC-MS/MS method, benefiting from an internal standard to correct for injection volume and ionization variability, generally shows more consistent accuracy across the labs, even if the precision values are comparable.

Conclusion and Recommendations

This guide provides a framework for the inter-laboratory comparison of 7-Chloro Epinastine analysis. The hypothetical results underscore the distinct advantages of each technique.

  • RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical dosage forms. Its performance, however, can be more susceptible to variations in laboratory practice, emphasizing the need for stringent system suitability checks and analyst training.

  • UPLC-MS/MS is the superior method for applications requiring high sensitivity and selectivity, such as impurity profiling, bioanalysis, and pharmacokinetic studies.[3][11] The use of an internal standard and the inherent specificity of MS/MS detection contribute to its high degree of reproducibility and accuracy across different sites.

The choice of method should be dictated by the specific analytical challenge. For a method to be considered robust and transferable, it must demonstrate low variability between laboratories. This study design provides a clear pathway to generating the necessary data to make an informed decision and to establish a validated, harmonized analytical procedure for 7-Chloro Epinastine.

References

  • Jeong, E. H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. Molecules, 25(1), 209. [Link]

  • El-Bagary, R. I., et al. (2013). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 5(12), 1333-1341. [Link]

  • ResearchGate. (n.d.). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. Request PDF. [Link]

  • Patel, D. B., et al. (2014). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 5(8), 3335-3341. [Link]

  • Gumieniczek, A., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Processes, 9(1), 64. [Link]

  • ResearchGate. (n.d.). Stabilities of epinastine under various conditions of UPLC-MS/MS and HPLC-UV quantification methods. [Link]

  • ResearchGate. (2021). (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. [Link]

  • Semantic Scholar. (2020). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedas. [Link]

  • ResearchGate. (n.d.). Positive product ion mass spectra in UPLC-MS/MS quantification; (A) epinastine. [Link]

  • Linnet, K. (2000). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical Chemistry, 46(7), 979-985. [Link]

  • Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Rao, B. M., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences, 2(2), 107-115. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. [Link]

  • ResearchGate. (2021). (PDF) Inter-laboratory Study for Extraction Testing of Medical Devices. [Link]

  • Saylor, D. M., et al. (2021). Inter-laboratory study for extraction testing of medical devices. Toxicology Reports, 8, 1018-1027. [Link]

  • Semantic Scholar. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 485-492. [Link]

  • Emirates Authority for Standardization & Metrology. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Worldwide Journals. (n.d.). Original Research Paper. [Link]

  • de Andrade, P. F., et al. (2019). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating Method for Epinastine and its Chloro Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated analytical methods for the quantification of Epinastine and the critical monitoring of its chloro impurity. Grounded in the principles of scientific integrity and regulatory expectations, this document synthesizes data from multiple studies to offer a comprehensive resource for method development and validation in a pharmaceutical setting.

Introduction: The Significance of Stability-Indicating Methods for Epinastine

Epinastine hydrochloride, chemically known as (RS)-3-amino-9, 13b-dihydro-1H-dibenz(c, f)imidazo(1,5-a)azepine, is a second-generation antihistamine and mast cell stabilizer.[1] It is primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] The quality, safety, and efficacy of pharmaceutical products are paramount, necessitating robust analytical methods to monitor the stability of the active pharmaceutical ingredient (API) over its shelf life.[2][3]

A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to detect changes in the quality attributes of the drug substance and drug product over time.[4] Such methods are crucial for distinguishing the intact API from any degradation products, process impurities, or other potential interferents. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting stability testing and validating analytical procedures to ensure they are fit for their intended purpose.[4][5]

One critical impurity associated with Epinastine is its chloro-impurity, which must be carefully monitored. This guide focuses on comparing High-Performance Liquid Chromatography (HPLC) methods developed and validated to serve as stability-indicating assays for Epinastine hydrochloride.

The Logic of Method Validation: A Workflow Grounded in ICH Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[4] For a SIAM, this involves a series of experiments and performance characteristics defined by ICH guideline Q2(R2).[3][4] The goal is to prove that the method is specific, accurate, precise, linear, and robust for the analysis of Epinastine and its degradation products.

A typical workflow for the development and validation of a stability-indicating method is illustrated below. This process ensures that the final method is reliable and meets regulatory standards.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Method Validation (ICH Q2(R2)) cluster_3 Phase 4: Application Dev Initial Method Development (Column, Mobile Phase, Detector) Opt Chromatographic Optimization (Peak Shape, Resolution) Dev->Opt FD Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Opt->FD Prove Stability-Indicating Capability Spec Specificity / Selectivity FD->Spec Confirm Peak Purity & Resolution Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Apply Application to Stability Samples & Routine QC Rob->Apply Finalized Method

Caption: Workflow for SIAM Development and Validation.

Comparative Analysis of Validated HPLC Methods

Several Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been reported for the determination of Epinastine Hydrochloride. The primary distinction between these methods lies in the choice of stationary phase, mobile phase composition, and detector wavelength, which in turn affects retention time, resolution, and sensitivity. Below is a comparison of different validated methods.

ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[6][7]C18 (150 x 4.6 mm, 5 µm)[8][9]C18 column (e.g., Kromasil C18)[1]
Mobile Phase Gradient mixture of 0.01 M KH2PO4 (pH 5.2) and Acetonitrile[6][7]Aqueous phase (Sodium pentanesulfonate & KH2PO4, pH 4.5) and Organic phase (Acetonitrile & Methanol 4:1) in a 60:40 v/v ratio[8][9]Acetonitrile and 0.1 M Ammonium Acetate buffer (40:60 v/v)[10][11]
Flow Rate Not specified, typical 1.0 mL/min1.0 mL/min[8][9]1.0 mL/min[10][11]
Detection (UV) 254 nm[6][7]220 nm[8][9]262 nm[10][11]
Retention Time (min) Not specified~3.5 min[8][9]Not specified
Linearity Range (µg/mL) 80 - 120 µg/mL[6]2 - 200 µg/mL[8][9]20 - 100 µg/mL[10]
Correlation Coefficient (r²) 0.999[6]Not specified, but stated as linearNot specified, but stated as linear
Accuracy (% Recovery) Not specified99.05 - 100.50%[8]Not specified
LOD / LOQ (µg/mL) Not specifiedNot specifiedNot specified

Expert Insights on Method Selection:

  • Method 1 utilizes a simple phosphate buffer and acetonitrile mobile phase, which is a common and robust choice for RP-HPLC. The gradient elution is particularly useful for separating multiple degradation products with different polarities.[6][7]

  • Method 2 employs an ion-pairing reagent (sodium pentanesulfonate). This is a strategic choice to improve the peak shape and retention of basic compounds like Epinastine, which might otherwise exhibit tailing on standard C18 columns. The extensive linearity range (2-200 µg/mL) makes this method highly versatile for assay and impurity determination.[8][9]

  • Method 3 uses an ammonium acetate buffer, which is volatile and makes the method compatible with mass spectrometry (LC-MS) for impurity identification, a significant advantage during development.[10][11]

The choice of method depends on the specific application. For routine quality control, a simple isocratic method like a variant of Method 3 might be sufficient. For in-depth stability studies where unknown degradants must be resolved and quantified, a gradient method with a wider resolving power, such as Method 1, or an ion-pairing method like Method 2, would be more appropriate.

Forced Degradation: Proving the Stability-Indicating Nature

The cornerstone of a SIAM is its ability to separate the main drug peak from all potential degradation products.[5] This is demonstrated through forced degradation (stress testing) studies, where the drug substance is subjected to conditions more severe than accelerated stability testing.[1][5]

Typical Stress Conditions for Epinastine:

  • Acid Hydrolysis: Epinastine is treated with acids like 0.1 N to 0.5 N HCl.[1][6] Some studies show no degradation under acidic conditions, while others indicate moderate sensitivity.[6][12]

  • Base Hydrolysis: Treatment with bases like 0.02 N to 0.025 N NaOH is performed. Epinastine generally shows significant degradation under alkaline conditions.[6][7] One study identified the opening of the imidazole ring as a degradation pathway.[12][13]

  • Oxidative Degradation: The drug is exposed to an oxidizing agent, commonly 30% hydrogen peroxide (H₂O₂).[1][6][7] Reports vary, with some showing degradation and others indicating stability.[6][7]

  • Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 60-80°C).[6] Epinastine is generally reported to be stable under thermal stress.[6][7]

  • Photolytic Degradation: The drug is exposed to UV or fluorescent light to assess its photosensitivity.[8][14] Studies have shown that Epinastine's photostability can be pH-dependent, with lower stability in acidic conditions.[14][15]

A successful stress study will show a decrease in the assay of the main Epinastine peak and the appearance of one or more degradation peaks. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the Epinastine peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure in all stressed samples.

G cluster_stress Stress Conditions cluster_products Degradation Products Epinastine Epinastine (API) Acid Acid (HCl) Epinastine->Acid Base Base (NaOH) Epinastine->Base Oxidation Oxidation (H2O2) Epinastine->Oxidation Thermal Heat Epinastine->Thermal Photo Light Epinastine->Photo DP2 Degradant 2 (e.g., Chloro Impurity) Acid->DP2 Potential Pathway DP1 Degradant 1 Base->DP1 Major Pathway DPn ... Photo->DPn

Sources

A Senior Application Scientist's Guide to Determining the Relative Response Factor for 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical quality control, the precise quantification of impurities is non-negotiable. This guide provides a comprehensive, scientifically-grounded methodology for determining the Relative Response Factor (RRF) of 7-Chloro Epinastine Hydrochloride, a known process-related impurity of Epinastine Hydrochloride.[1] By establishing an accurate RRF, researchers and quality control analysts can quantify this specific impurity using the Epinastine Hydrochloride reference standard, thereby enhancing efficiency, reducing costs associated with synthesizing or procuring impurity standards, and maintaining rigorous quality standards. This document moves beyond a simple protocol, delving into the scientific rationale behind the experimental design, ensuring the trustworthiness of the results through self-validating steps, and grounding the methodology in authoritative regulatory guidelines.

Foundational Concepts: The 'Why' Behind the RRF

Epinastine Hydrochloride is an antihistamine used in ophthalmic solutions to treat allergic conjunctivitis.[2] During its synthesis or storage, impurities such as this compound can arise.[1][3] Regulatory bodies mandate the strict control of such impurities.[4]

The most accurate method for quantifying an impurity is to use a certified reference standard of that impurity. However, these standards are often costly, difficult to synthesize, or may be unstable.[5] The Relative Response Factor (RRF) provides a scientifically valid alternative.

The RRF accounts for the fact that different molecules absorb light differently at a given wavelength, leading to varied detector responses in High-Performance Liquid Chromatography (HPLC). The RRF is a ratio that corrects for this difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API).[4] It is established once during method validation and then used for routine quantification.

The determination of RRF is a critical component of analytical procedure validation, a process governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[6][7][8]

The Principle of RRF Determination: The Slope Method

The most widely accepted method for determining RRF is the slope method.[9] This method is rooted in the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a given substance. By generating calibration curves for both the API (Epinastine HCl) and the impurity (7-Chloro Epinastine HCl) under identical chromatographic conditions, we can determine the response (slope) for each.

The RRF is then calculated using the following formula:

RRF = (Slope of the Impurity) / (Slope of the API) [10][11]

An RRF value of 1.0 indicates an identical detector response for the API and the impurity at the same concentration. A value greater than 1.0 means the impurity has a stronger response, while a value less than 1.0 indicates a weaker response. It is crucial to understand that an RRF value is specific to a particular HPLC method (column, mobile phase, wavelength, etc.) and cannot be transferred to another method without re-verification.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the determination of the RRF for this compound with respect to Epinastine Hydrochloride using a stability-indicating HPLC-UV method.

Materials and Equipment
  • Reference Standards: Epinastine Hydrochloride (purity ≥ 99.5%), this compound (purity ≥ 98.0%)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified water (Milli-Q or equivalent)

  • Equipment: HPLC system with a UV or Photodiode Array (PDA) detector, Kromasil C18 column (250 x 4.6 mm, 5 µm) or equivalent[2], analytical balance, volumetric flasks, pipettes, and a sonicator.

Proposed Chromatographic Conditions

The following conditions are based on published methods for Epinastine HCl and are a robust starting point.[2][13][14]

ParameterConditionCausality and Justification
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH adjusted to 5.2 with H₃PO₄)B: AcetonitrileProvides good peak shape and resolution for Epinastine and its related substances.
Gradient Time (min)%B
030
1570
2070
2230
2530
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection UV at 254 nmEpinastine HCl shows significant absorbance at this wavelength, and it is a common wavelength used in published methods.[2] A PDA detector is recommended to confirm peak purity and select the optimal wavelength where both compounds have adequate absorbance.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Diluent Water:Acetonitrile (50:50 v/v)Ensures solubility of both the API and the impurity and is compatible with the mobile phase.
Preparation of Standard Solutions

Accurate weighing is paramount for this procedure.

  • Stock Solution A (Epinastine HCl - 200 µg/mL): Accurately weigh about 20 mg of Epinastine HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Stock Solution B (7-Chloro Epinastine HCl - 200 µg/mL): Accurately weigh about 20 mg of 7-Chloro Epinastine HCl reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Linearity and RRF Determination

Prepare a series of at least five concentration levels for both compounds, ranging from the limit of quantitation (LOQ, typically ~0.05% of the API test concentration) to approximately 150% of the impurity specification limit (e.g., if the limit is 0.15%, go up to ~0.225%).[15]

  • Prepare Linearity Solutions: From Stock Solutions A and B, prepare five calibration standards for each compound. An example concentration range could be 0.2, 0.5, 1.0, 1.5, and 2.0 µg/mL.

  • Chromatographic Analysis: Inject each linearity solution in triplicate into the HPLC system.

  • Data Processing: For both Epinastine HCl and 7-Chloro Epinastine HCl, plot a graph of the mean peak area versus concentration (in µg/mL).

  • Calculate Slopes: Perform a linear regression analysis for each data set to obtain the slope and the coefficient of determination (R²). The R² value should be ≥ 0.999 to demonstrate good linearity.

  • Calculate the RRF: Apply the formula: RRF = Slope (7-Chloro Epinastine HCl) / Slope (Epinastine HCl)

Workflow Visualization

The following diagram illustrates the experimental workflow for RRF determination.

RRF_Determination_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Calculation & Verification prep_api Weigh & Dissolve Epinastine HCl (Stock A) prep_lin Prepare Linearity Series (e.g., 5 levels each) from Stocks A & B prep_api->prep_lin prep_imp Weigh & Dissolve 7-Chloro Epinastine HCl (Stock B) prep_imp->prep_lin inject Inject Linearity Solutions (n=3) prep_lin->inject acquire Acquire Chromatograms & Integrate Peak Areas inject->acquire plot_api Plot & Calculate Slope (API) acquire->plot_api plot_imp Plot & Calculate Slope (Impurity) calc_rrf Calculate RRF RRF = Slope(Imp) / Slope(API) plot_api->calc_rrf plot_imp->calc_rrf verify Verify with Accuracy/Recovery Study calc_rrf->verify

Workflow for RRF Determination

Data Presentation and Verification

The results of the linearity study should be summarized in a clear format.

Table 1: Example Linearity Data and RRF Calculation

Concentration (µg/mL)Mean Peak Area (Epinastine HCl)Mean Peak Area (7-Chloro Epinastine HCl)
0.215,10013,950
0.537,80034,800
1.075,50069,700
1.5113,200104,500
2.0151,000139,400
Slope 75,450 69,680
0.9999 0.9999
Calculated RRF \multicolumn{2}{c}{69,680 / 75,450 = 0.92 }
Trustworthiness: The Self-Validating System

To ensure the determined RRF is accurate, a verification step is crucial. This is typically done via a recovery study.

  • Prepare Spiked Sample: Accurately weigh a known amount of Epinastine HCl (e.g., 100 mg) and spike it with a known amount of 7-Chloro Epinastine HCl (e.g., 0.15 mg, for a 0.15% level). Dissolve and dilute to a final known concentration.

  • Analyze: Inject the spiked sample and a corresponding Epinastine HCl standard solution into the HPLC.

  • Calculate Impurity %: Use the following formula, incorporating the newly determined RRF:

    % Impurity = (AreaImpurity / AreaAPI_Std) x (ConcAPI_Std / ConcSample) x (1 / RRF) x 100

  • Determine Recovery: The calculated impurity percentage should be close to the known spiked percentage. The acceptance criterion for recovery is typically between 90.0% and 110.0%. A successful recovery study validates the RRF value.

Comparison with Alternative Methodologies

MethodAdvantagesDisadvantagesBest Use Case
RRF Method - Cost-effective (reduces need for impurity standards in routine use).- Convenient, especially for unstable or difficult-to-source impurities.[5]- Requires initial, rigorous determination and validation.- RRF is strictly method-dependent.[12]Routine quality control testing where the method is fixed and many batches will be analyzed over time.
External Standard - Considered the most accurate "gold standard" method.- Direct measurement, fewer calculation steps.- Requires a consistent supply of high-purity, certified impurity standard.- Can be very expensive and time-consuming.Reference method development, validation, and for critical analyses like release testing of clinical trial materials.
Assuming RRF=1.0 - No initial work required.- Scientifically unjustified and introduces significant quantification error unless proven otherwise.[10]Only as a last resort in very early development when an impurity standard is completely unavailable, and all results are treated as estimates.

Conclusion

The determination of the Relative Response Factor is a foundational activity in the development and validation of robust analytical methods for impurity control. By following the detailed protocol outlined in this guide, scientists can establish a reliable RRF for this compound. This enables accurate, efficient, and compliant quantification, ultimately ensuring the quality, safety, and efficacy of the final Epinastine Hydrochloride drug product. The principles of scientific causality, self-validation through recovery studies, and adherence to regulatory standards are the cornerstones of this essential analytical procedure.

References

  • Ubale, M. B., Bharad, J. V., & Chaudhary, V. R. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. Journal of Current Chemical and Pharmaceutical Sciences, 2(2), 108-115. Link

  • Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Link

  • Chromatography Today. (n.d.). What is a Response Factor?. Link

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

  • Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. Link

  • ResearchGate. (n.d.). Summary of Degradation Studies for Epinastine Hydrochloride. Link

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Link

  • PharmaGuru. (2023). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Link

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Link

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • S-cubed. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Link

  • Pharma Growth Hub. (2022). How to establish a Relative Response Factor (RRF)?. Link

  • Veeprho. (n.d.). Epinastine Impurities and Related Compound. Link

  • Tomczyk, M., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Molecules, 25(12), 2839. Link

  • ResearchGate. (2016). A Validated Stability-Indicating HPLC assay method for Epinastine HCl in bulk drug. Link

  • Sci-Afric. (n.d.). A Validated Stability-Indicating HPLC Assay Method for Epinastine HCL in Bulk Drug. Link

  • ResearchGate. (n.d.). Determination of epinastine hydrochloride in human plasma by RP-HPLC. Link

  • Benchchem. (n.d.). This compound | CAS 80012-45-9. Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Link

  • ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for the determination of Epinastine Hydrochloride in Pharmaceutical dosage form. Link

  • Pharmaguideline. (2023). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Link

  • PubChem. (n.d.). This compound. Link

  • Google Patents. (n.d.). US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. Link

  • Alentris Research Pvt. Ltd. (n.d.). This compound. Link

  • Google Patents. (n.d.). CN112028897A - Synthesis method of epinastine hydrochloride. Link

  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Link

Sources

A Comparative Pharmacological Analysis: Epinastine Versus its 7-Chloro Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Receptor Affinity, Mast Cell Stabilization, and the Putative Impact of Halogenation

For researchers and professionals in drug development, a thorough understanding of a molecule's pharmacological activity is paramount. This guide provides a detailed comparison of the well-established anti-allergic agent, Epinastine, and its process-related impurity, 7-Chloro Epinastine. While extensive data exists for the parent compound, the pharmacological profile of its chlorinated derivative is less defined. This guide will synthesize the known experimental data for Epinastine and offer a scientifically grounded perspective on the potential pharmacological alterations conferred by the 7-chloro substitution, based on established principles of medicinal chemistry.

Epinastine: A Multi-Faceted Anti-Allergic Agent

Epinastine is a second-generation antihistamine renowned for its dual mechanism of action: potent histamine H1 receptor antagonism and mast cell stabilization.[1][2] This combination makes it highly effective in mitigating the symptoms of allergic conjunctivitis.[1][3] Its pharmacological effects extend beyond these primary actions, contributing to a broad anti-inflammatory profile.

Mechanism of Action and Receptor Interactions

Epinastine's primary therapeutic effect stems from its high affinity for and antagonism of the histamine H1 receptor.[2] By blocking this receptor, it prevents histamine from inducing classic allergic symptoms such as itching and vasodilation.[2] Beyond its H1 antagonism, Epinastine also demonstrates affinity for other receptors, including histamine H2, α1-adrenergic, α2-adrenergic, and 5-HT2 receptors.[4] This broader receptor interaction profile may contribute to its overall clinical efficacy.

The mast cell stabilizing properties of Epinastine are crucial to its prophylactic effects.[1][3] It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, thereby dampening the initial phase of the allergic cascade.[1][5] This action is thought to be mediated by altering delayed chloride channels in the mast cell membrane, which is essential for degranulation.[1]

Furthermore, Epinastine has been shown to possess anti-leukotriene, anti-platelet-activating factor (PAF), and anti-bradykinin activities, further underscoring its comprehensive anti-allergic action.[6]

Signaling Pathways and Cellular Effects

The signaling pathway for Epinastine's H1 receptor antagonism involves the blockade of Gq/11 protein-coupled receptors, preventing the activation of phospholipase C and the subsequent downstream signaling cascade that leads to the release of intracellular calcium and the activation of protein kinase C. The diagram below illustrates the generally accepted signaling pathway for histamine H1 receptor activation and its inhibition by an antagonist like Epinastine.

Histamine H1 Receptor Signaling Pathway cluster_0 Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq/11-coupled) Histamine->H1_Receptor Binds PLC Phospholipase C H1_Receptor->PLC Activates Epinastine Epinastine Epinastine->H1_Receptor Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Histamine H1 receptor signaling and its inhibition by Epinastine.

Quantitative Pharmacological Data for Epinastine

To provide a more concrete understanding of Epinastine's potency, the following table summarizes key in vitro data from various studies.

ParameterReceptor/ProcessValueSpecies/Cell LineReference
IC50 Histamine H1 Receptor (functional assay)38 nMCHO-K1 cells expressing human H1R[7]
IC50 Histamine H2 Receptor (cAMP assay)78 µMCHO-K1 cells expressing human H2R[]
Ki Neuronal Octopamine Receptor1.1 nMHoneybee[1]

7-Chloro Epinastine: An Uncharacterized Derivative

In contrast to the wealth of data for Epinastine, 7-Chloro Epinastine is primarily identified as a process-related impurity in the synthesis of the parent drug.[9] It is commercially available as a reference standard for analytical purposes to ensure the quality and purity of Epinastine formulations.

Known Information and Physicochemical Properties

The key structural difference in 7-Chloro Epinastine is the substitution of a hydrogen atom with a chlorine atom at the 7th position of the dibenz[c,f]imidazo[1,5-a]azepine core. This halogenation is expected to alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. An increase in lipophilicity can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes, including the blood-brain barrier.

Putative Pharmacological Differences: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for 7-Chloro Epinastine, we can hypothesize potential changes in its pharmacological activity based on established structure-activity relationships.

Potential Impact on Receptor Binding and Selectivity

The introduction of a chlorine atom, an electron-withdrawing group, on the aromatic ring could influence the molecule's interaction with its target receptors. This could potentially lead to:

  • Altered Receptor Affinity: The change in electron density and the steric bulk of the chlorine atom could either enhance or diminish the binding affinity for the H1 receptor and other off-target receptors.

  • Modified Receptor Selectivity: The altered physicochemical properties might change the selectivity profile of the molecule, potentially increasing or decreasing its affinity for receptors like H2, adrenergic, and serotonin receptors compared to Epinastine.

Potential Effects on Mast Cell Stabilization

The mechanism of mast cell stabilization by Epinastine is linked to its interaction with chloride channels. The increased lipophilicity of 7-Chloro Epinastine could potentially enhance its membrane permeability, which might influence its interaction with these ion channels. However, without experimental validation, it is difficult to predict whether this would lead to increased or decreased mast cell stabilizing activity.

The following diagram illustrates the logical relationship between the structural modification and the potential, yet unconfirmed, changes in pharmacological activity.

SAR_Hypothesis Epinastine_Structure Epinastine 7_Chloro_Substitution Addition of Chlorine at 7-position Epinastine_Structure->7_Chloro_Substitution 7_Chloro_Epinastine_Structure 7-Chloro Epinastine 7_Chloro_Substitution->7_Chloro_Epinastine_Structure Altered_Properties Altered Physicochemical Properties (e.g., Lipophilicity, Electronics) 7_Chloro_Epinastine_Structure->Altered_Properties Potential_Pharmacological_Changes Potential (Unconfirmed) Changes in: - Receptor Affinity & Selectivity - Mast Cell Stabilization - ADME Properties Altered_Properties->Potential_Pharmacological_Changes Hypothesized Impact

Caption: Hypothesized impact of 7-chloro substitution on Epinastine's properties.

Experimental Protocols for Comparative Analysis

To definitively characterize the pharmacological activity of 7-Chloro Epinastine and enable a direct comparison with Epinastine, the following experimental workflows are recommended.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of Epinastine and 7-Chloro Epinastine for histamine H1, H2, α1, α2, and 5-HT2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [3H]-pyrilamine for H1 receptors) in the presence of increasing concentrations of the test compounds (Epinastine and 7-Chloro Epinastine).

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay

Objective: To compare the mast cell stabilizing activity of Epinastine and 7-Chloro Epinastine.

Methodology:

  • Mast Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or use primary mast cells.

  • Sensitization: Sensitize the mast cells with anti-DNP IgE.

  • Compound Incubation: Pre-incubate the sensitized cells with various concentrations of Epinastine or 7-Chloro Epinastine.

  • Degranulation Induction: Induce degranulation by challenging the cells with DNP-HSA.

  • Quantification of Mediator Release: Measure the release of a mast cell degranulation marker, such as β-hexosaminidase, into the supernatant using a colorimetric assay.

  • Data Analysis: Calculate the IC50 values for the inhibition of mediator release for both compounds.

The following diagram outlines the workflow for a comparative in vitro analysis.

Experimental_Workflow cluster_0 Comparative In Vitro Analysis Start Test Compounds: Epinastine & 7-Chloro Epinastine Receptor_Binding Receptor Binding Assays (H1, H2, Adrenergic, etc.) Start->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium Mobilization) Start->Functional_Assays Mast_Cell_Assay Mast Cell Stabilization Assay (β-hexosaminidase release) Start->Mast_Cell_Assay Data_Analysis Data Analysis (Ki, IC50 determination) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Mast_Cell_Assay->Data_Analysis Comparison Compare Pharmacological Profiles Data_Analysis->Comparison

Caption: Workflow for in vitro pharmacological comparison.

Conclusion and Future Directions

Epinastine is a well-characterized anti-allergic agent with a robust pharmacological profile centered on H1 receptor antagonism and mast cell stabilization. In contrast, 7-Chloro Epinastine remains largely uncharacterized from a pharmacological standpoint, with its primary role being that of a reference standard for an impurity.

Based on structure-activity relationship principles, the addition of a chlorine atom at the 7-position is expected to modulate the physicochemical properties of the Epinastine scaffold, which in turn is likely to alter its pharmacological activity. However, the precise nature and extent of these changes—whether they lead to enhanced or diminished potency, or a shift in receptor selectivity—can only be determined through direct experimental investigation.

The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the pharmacological profile of 7-Chloro Epinastine. Such studies would not only provide valuable insights into the structure-activity relationships of this class of compounds but also contribute to a more comprehensive understanding of the potential biological effects of this known impurity in Epinastine formulations.

References

  • Epinastine - StatPearls - NCBI Bookshelf - NIH. (2023, July 18). Retrieved from [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. (n.d.). IOVS. Retrieved from [Link]

  • The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. (n.d.). IOVS. Retrieved from [Link]

  • Tasaka K. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs Today (Barc), 36(11), 735-57.
  • Epinastine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Epinastine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • What is the mechanism of Epinastine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Epinastine Impurities and Related Compounds Manufacturer. (n.d.). Allmpus. Retrieved from [Link]

  • A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. (n.d.). ResearchGate. Retrieved from [Link]

  • Tasaka K, et al. (1992). Antiallergic effect of epinastine (WAL 801 CL) on immediate hypersensitivity reactions: (I). Elucidation of the mechanism for histamine release inhibition. Immunopharmacol Immunotoxicol, 14(1-2), 191-205.
  • Improvement of the Synthetic Route for Epinastine Antihistamine. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Epinastine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Comparison of pharmacological properties of optical isomers and a racemic mixture of epinastine. (n.d.). PubMed. Retrieved from [Link]

  • Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis method of epinastine. (n.d.). Google Patents.
  • Preparation method of epinastine hydrochloride and intermediate thereof. (n.d.). Google Patents.
  • PHARMACEUTICAL COMPOSITION FOR TOPICAL ADMINISTRATION CONTAINING EPINASTINE OR SALT THEREOF. (2021, December 23). European Patent Office. Retrieved from [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ELESTAT® safely and. (n.d.). accessdata.fda.gov. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 7-Chloro Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling of 7-Chloro Epinastine Hydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this document is structured to provide a deep, causal understanding of why specific precautions are necessary, empowering you, the research professional, to build a self-validating culture of safety in your laboratory. The protocols herein are synthesized from authoritative safety data sheets for the parent compound, Epinastine Hydrochloride, and best practices for handling potent active pharmaceutical ingredients (APIs).

While a specific Safety Data Sheet (SDS) for the 7-chloro derivative is not widely available, its structural similarity to Epinastine Hydrochloride—a compound classified as toxic if swallowed and a potential skin, eye, and respiratory irritant—necessitates a cautious and comprehensive approach.[1][2][3] The addition of a chloro- group may alter its toxicological profile, reinforcing the need for stringent controls.

Immediate Hazard Assessment & Core Principles

This compound is a potent research compound. Your primary goal is to prevent any direct contact, inhalation, or ingestion. The core hazards we are mitigating are derived from its parent compound, Epinastine Hydrochloride, which is categorized as:

  • Acutely Toxic (Oral): Category 3, signified by the "Toxic if swallowed" hazard statement (H301).[1][2][3] Ingestion of even small quantities can be dangerous.

  • Skin and Eye Irritant: Causes skin and serious eye irritation.[3]

  • Respiratory Irritant: May cause respiratory irritation.[3] As a fine powder, it poses a significant inhalation risk.[1]

  • Potential Reproductive Toxin: Overexposure may cause reproductive disorders based on animal studies.[1]

Given these risks, all handling of this compound must occur within a designated area, with access restricted to trained personnel.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all scenario. It depends on the scale of the operation and the potential for dust generation. Below, we detail the required PPE, explaining the rationale behind each choice.

PPE Specification Summary
Equipment Specification Rationale for Use
Primary Gloves Nitrile, powder-free, minimum 0.1 mm thicknessProvides the primary barrier against skin contact during routine handling. Inspected for pinholes before use.[2]
Secondary Gloves Nitrile or Neoprene, extended cuffWorn over primary gloves for added protection, especially during weighing, transfers, or spill cleanup. The extended cuff protects the wrist area.
Protective Gown Disposable, low-linting (e.g., Tyvek®), solid front, with elastic cuffsPrevents contamination of personal clothing with the powdered compound.[4] Elastic cuffs ensure a seal with inner gloves.
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 certified)Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2][5]
Respiratory Protection For <1g quantities in a fume hood: N95 or FFP2 disposable respirator. For >1g quantities or outside a hood: Half-mask or full-face respirator with P3/P100 particulate filters. For highly potent compound work: A Powered Air-Purifying Respirator (PAPR) is recommended.[6][7]Prevents inhalation of fine, toxic dust. The level of protection must match the exposure risk.[1][8] Surgical masks offer no protection against chemical dusts.[5]
Shoe Covers Disposable, slip-resistantPrevents the tracking of contaminants out of the designated handling area.[5]

Operational Plans: Step-by-Step Protocols

Trust in a safety protocol is built on its clarity and repeatability. Follow these steps meticulously.

Preparation & Gowning (Donning) Protocol
  • Designate Area: Cordon off the work area. A chemical fume hood or a glove bag is mandatory for handling the solid compound.[7]

  • Decontaminate Surface: Wipe down the work surface (fume hood sash, floor) with 70% ethanol.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, vials, waste bags) inside the fume hood before starting.

  • Don PPE (Order is Critical):

    • First, put on shoe covers.

    • Second, don the protective gown, ensuring a complete closure.

    • Third, put on the appropriate respirator. Perform a seal check as per the manufacturer's instructions.

    • Fourth, don safety goggles.

    • Fifth, don the first pair of nitrile gloves, pulling the gown's cuff over the glove.

    • Finally, don the second pair of gloves over the gown's cuff, creating a complete seal.

Safe Handling & Experimental Workflow

The following diagram illustrates the logical flow from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clean Area don_ppe 2. Don Full PPE (Gown, Respirator, Goggles, Double Gloves) prep_area->don_ppe weigh 3. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh transfer 4. Transfer to Vial (Minimize drop height) weigh->transfer dissolve 5. Dissolve in Solvent (Keep container closed) transfer->dissolve clean_tools 6. Decontaminate Tools (Wipe with appropriate solvent) dissolve->clean_tools dispose_solid 7. Dispose of Solid Waste (Seal in labeled hazardous waste bag) clean_tools->dispose_solid doff_ppe 8. Doff PPE (Reverse Order) (Gloves last) dispose_solid->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for this compound.

Decontamination & Gown Removal (Doffing) Protocol
  • Initial Decontamination: While still in the designated area, wipe down external gloves with a damp cloth.

  • Remove Outer Layers:

    • Remove the protective gown and outer gloves together, turning the gown inside out as you roll it off. Dispose of them immediately in a labeled hazardous waste bag.

    • Remove shoe covers.

  • Exit Designated Area: Step out of the designated handling zone.

  • Remove Head and Eye Protection:

    • Remove goggles.

    • Remove the respirator.

  • Final Glove Removal: Remove the inner pair of gloves by peeling them off from the cuff, ensuring you do not touch the outer surface with your bare skin.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Disposal and Emergency Plans

Waste Disposal
  • Solid Waste: All disposable items that have come into contact with this compound (gloves, gowns, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[1][2]

  • Chemical Waste: The compound itself and any solutions must be disposed of according to local, state, and federal regulations.[9] This typically involves collection in a designated hazardous waste container for incineration by a licensed facility.[2] Do not mix with other waste streams.[1]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water.[2] Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[1][2] Show the attending physician the Safety Data Sheet for Epinastine Hydrochloride.[1]

By adhering to these scientifically-grounded protocols, you are not only ensuring your personal safety but also upholding the integrity of your research by preventing cross-contamination and unforeseen experimental variables.

References

  • Safety Data Sheet - Epinastine Hydrochloride. (2025). Sigma-Aldrich.
  • Potent Pharmaceutical Compound Containment Case Study.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety.3M US.
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. (2024). Cleanroom Technology.
  • Handling & Processing of Potent Compounds: A Holistic Approach.
  • Safety Data Sheet - Epinastine HCl. (2021). Biosynth.
  • Safety Data Sheet - Epinastine HCl Ophthalmic Solution.
  • Safety Data Sheet - Epinastine (hydrochloride). (2025). Cayman Chemical.
  • Material Safety Data Sheet - Epinastine HCl. (Undated).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro Epinastine Hydrochloride
Reactant of Route 2
7-Chloro Epinastine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.